tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Description
The exact mass of the compound tert-Butyl (1-carbamoylcyclopropyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZODTZQTOHBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507264-66-6 | |
| Record name | tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Foreword: Strategic Importance of a Constrained Amino Acid Analogue
In the landscape of modern drug discovery and development, the precise control of molecular conformation is paramount. Non-natural amino acids, particularly those with constrained topologies, serve as invaluable tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these, tert-butyl N-(1-carbamoylcyclopropyl)carbamate stands out as a critical building block. Its rigid cyclopropyl scaffold introduces a defined conformational restraint, while the Boc-protected amine and the primary amide offer versatile handles for further chemical elaboration. This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of this important synthetic intermediate.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The most direct and widely adopted strategy involves the amidation of the commercially available and stable precursor, 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. A less common, alternative route would entail the Boc-protection of a pre-formed 1-aminocyclopropanecarboxamide. This guide will focus on the former, more established route due to the ready availability of the starting material and the extensive body of literature on amide bond formation from N-protected amino acids.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Amidation of 1-(Boc-amino)cyclopropanecarboxylic Acid
The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The challenge lies in activating the carboxylic acid towards nucleophilic attack by ammonia or an ammonia surrogate, without compromising the integrity of the acid-labile Boc protecting group. Several reliable methods have been established for this purpose, primarily revolving around the in-situ generation of a highly reactive acyl intermediate.
Mechanism of Amide Bond Formation
The general mechanism involves the activation of the carboxylic acid (1) to form a more electrophilic species (2), such as an acyl chloride, a mixed anhydride, or an active ester. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, ammonia or an equivalent, to form a tetrahedral intermediate (3). Subsequent collapse of this intermediate yields the desired amide (4) and regenerates the activating agent or a byproduct.
Caption: Generalized mechanism for amide bond formation.
Experimental Protocols
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents in peptide synthesis and are well-suited for this transformation.[1][2] To minimize potential side reactions and racemization (though not a concern for this achiral substrate), an additive like 1-hydroxybenzotriazole (HOBt) is often included.
Protocol:
-
Dissolution: Dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv.) and HOBt (1.1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution.
-
Activation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Activation of the carboxylic acid via conversion to the corresponding acyl chloride is a robust and often high-yielding approach.[3][4] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this purpose. Care must be taken to neutralize the HCl generated during the reaction.
Protocol:
-
Acyl Chloride Formation: To a solution of 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equiv.) dropwise, followed by a catalytic amount of DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Work-up: Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by recrystallization or silica gel chromatography.
Recent advancements have introduced boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), for direct amidation.[5] A key advantage of this method is the potential for a simplified purification protocol.[5]
Protocol:
-
Reaction Setup: In a sealed vial, combine 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv.), the amine source (e.g., ammonium chloride, 1.2 equiv.), and a suitable solvent like toluene.
-
Reagent Addition: Add B(OCH₂CF₃)₃ (1.1 equiv.) to the suspension.
-
Heating: Heat the reaction mixture at 80-100 °C for 5-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Comparative Analysis of Amidation Methods
| Method | Activating Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| A: Carbodiimide | EDC/HOBt | DCM or DMF | 0 to RT | Mild conditions, high yields. | Byproducts can be difficult to remove. |
| B: Acyl Chloride | SOCl₂ or (COCl)₂ | DCM | 0 to RT | High reactivity, often fast. | Harsh reagents, generation of HCl. |
| C: Boron-Based | B(OCH₂CF₃)₃ | Toluene | 80-100 | Simplified work-up in some cases. | Requires heating, specialized reagent. |
Alternative Synthetic Pathway: Boc-Protection of 1-Aminocyclopropanecarboxamide
While less common, the synthesis could proceed by first preparing 1-aminocyclopropanecarboxamide and subsequently protecting the amino group. The formation of the Boc-protected amine is generally a high-yielding and straightforward reaction.[6][7][8]
Protocol for Boc Protection:
-
Dissolution: Suspend 1-aminocyclopropanecarboxamide hydrochloride (1.0 equiv.) in a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium hydroxide or sodium bicarbonate (2.5 equiv.) to the suspension.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of this compound is most efficiently achieved through the amidation of the readily accessible 1-(Boc-amino)cyclopropanecarboxylic acid. A variety of robust amidation protocols are available to the synthetic chemist, with the choice of method often depending on the scale of the reaction, available reagents, and desired purity profile. The carbodiimide-mediated coupling offers a mild and effective route, while the acyl chloride method provides a highly reactive intermediate. Emerging technologies utilizing boron-based reagents also present viable alternatives with potential purification advantages. This guide provides the necessary foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize this valuable constrained amino acid derivative.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Sabharwal, N., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Medicinal Chemistry Letters, 4(6), 541-545. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]
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Fitt, J. J., et al. (2000). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 41(28), 5321-5324. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic acid in Organic Chemistry. Retrieved from [Link]
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Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
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Dunetz, J. R., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(9), 1215. [Link]
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Reid, M., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(67), 17024-17028. [Link]
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Tamura, M., et al. (2019). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ACS Omega, 4(8), 13355-13363. [Link]
-
Reaction pathway for BOC amine formation under mild reaction conditions. (n.d.). Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645-2653. [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 324. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11475-11479. [Link]
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Reddit. (2024, April 12). Amide from carboxylic acid synthesis. Retrieved from [Link]
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MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]
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An In-depth Technical Guide to tert-Butyl N-(1-carbamoylcyclopropyl)carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures utilized in drug design, the cyclopropane ring has garnered significant attention for its ability to introduce conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of tert-butyl N-(1-carbamoylcyclopropyl)carbamate , a versatile bifunctional building block that combines the structural benefits of a cyclopropane ring with the synthetic utility of a protected amine and a primary amide.
This document will delve into the core chemical properties, synthesis, and characterization of this compound, offering field-proven insights into its application as a critical intermediate in the synthesis of complex pharmaceutical agents.
Core Chemical Identity and Physicochemical Properties
Structural and Molecular Data
Below is a summary of the key structural and molecular information for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₃ | Inferred |
| Molecular Weight | 200.24 g/mol | Inferred |
| IUPAC Name | This compound | N/A |
| Alternative Name | 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxamide | N/A |
| Precursor CAS | 88950-64-5 (for the carboxylic acid) | [1][2][3][4] |
dot graph "tert_butyl_N_1_carbamoylcyclopropyl_carbamate_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0,1.3!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,2.0!", fontcolor="#EA4335"]; O2 [label="O", pos="1.2,1.8!", fontcolor="#EA4335"]; C5 [label="C", pos="2.2,2.5!", fontcolor="#202124"]; C6 [label="C", pos="1.8,3.8!", fontcolor="#202124"]; C7 [label="C", pos="3.6,2.4!", fontcolor="#202124"]; C8 [label="C", pos="2.0,1.8!", fontcolor="#202124", style=invis]; // for tert-butyl label C9 [label="C", pos="-2.4,0!", fontcolor="#202124"]; O3 [label="O", pos="-3.2,0.7!", fontcolor="#EA4335"]; N2 [label="N", pos="-2.6,-1.0!", fontcolor="#4285F4"]; H1 [label="H", pos="0.3,0.3!", fontcolor="#202124"];
// Bond edges N1 -- C1 [penwidth=2]; N1 -- C2 [penwidth=2]; C1 -- C3 [penwidth=2]; C2 -- C3 [penwidth=2]; N1 -- C4 [penwidth=2]; C4 -- O1 [penwidth=3, style=double]; C4 -- O2 [penwidth=2]; O2 -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C5 -- C7 [penwidth=2]; C5 -- C8 [penwidth=2, style=invis]; C1 -- C9 [penwidth=2]; C9 -- O3 [penwidth=3, style=double]; C9 -- N2 [penwidth=2]; N1 -- H1 [penwidth=2];
// Labels for functional groups label_boc [label="Boc", pos="2.8,3.2!", fontsize=12, fontcolor="#5F6368"]; label_amide [label="Carboxamide", pos="-3.5,-0.5!", fontsize=12, fontcolor="#5F6368"]; label_cyclopropyl [label="Cyclopropyl", pos="0,-2.2!", fontsize=12, fontcolor="#5F6368"];
} Figure 1. Chemical structure of this compound.
Physicochemical Properties (Predicted and Inferred)
| Property | Value | Rationale/Source |
| Appearance | White to off-white solid | Based on the precursor 1-(Boc-amino)cyclopropanecarboxylic acid which is a white crystalline powder.[2] |
| Melting Point | >180 °C (with decomposition) | The precursor carboxylic acid has a melting point of 178 °C. Amides generally have higher melting points than their corresponding carboxylic acids. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Based on the properties of the precursor and similar Boc-protected amino amides.[5] |
| Stability | Stable under standard conditions. The Boc protecting group is labile to strong acids. | The tert-butyloxycarbonyl (Boc) group is known to be stable under a wide range of conditions but is readily cleaved by acids such as trifluoroacetic acid.[6] |
Synthesis and Manufacturing
The most direct and industrially relevant synthesis of this compound involves a two-step process starting from 1-aminocyclopropane-1-carboxylic acid. This process is outlined below.
Step 1: Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid
The initial step is the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.
Protocol:
-
Dissolution: 1-Aminocyclopropane-1-carboxylic acid hydrochloride is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dichloromethane or 1,4-dioxane and an aqueous base (e.g., 1N NaOH solution). A tertiary amine such as triethylamine (TEA) may be used to neutralize the hydrochloride salt.[5]
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the stirred solution. The reaction is typically conducted at room temperature.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 3 with an acid such as 1N HCl. This precipitates the product, which is then extracted with an organic solvent like ethyl acetate.[5]
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-(Boc-amino)cyclopropanecarboxylic acid as a white solid.[5]
Causality of Experimental Choices:
-
The use of a biphasic solvent system (organic/aqueous base) facilitates the reaction between the water-soluble amino acid salt and the organic-soluble (Boc)₂O.
-
Acidification during work-up is crucial as it protonates the carboxylate, rendering the product less water-soluble and enabling its extraction into an organic solvent.
Step 2: Amidation to Form this compound
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale and desired purity.
Conceptual Protocol (based on standard amidation methods):
-
Activation of Carboxylic Acid: 1-(Boc-amino)cyclopropanecarboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) is added to form an activated intermediate.
-
Ammonolysis: A source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a base, is added to the activated carboxylic acid.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion. The work-up procedure typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by extraction, drying, and concentration.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry to ensure the complete conversion of the carboxylic acid and the removal of coupling agents and byproducts.
Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for the target compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet integrating to 9 protons around δ 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protector.
-
Two multiplets for the diastereotopic methylene protons of the cyclopropane ring, likely in the range of δ 1.0-1.6 ppm.
-
A broad singlet for the NH of the carbamate.
-
Two broad singlets for the two diastereotopic protons of the primary amide (-CONH₂).
-
-
¹³C NMR:
-
A quaternary carbon of the tert-butyl group around δ 80 ppm.
-
The methyl carbons of the tert-butyl group around δ 28 ppm.
-
The quaternary carbon of the cyclopropane ring attached to the nitrogen and carbonyl groups.
-
The methylene carbons of the cyclopropane ring.
-
Two carbonyl carbons: one for the carbamate (around δ 155 ppm) and one for the primary amide (around δ 175 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands for the primary amide around 3400-3200 cm⁻¹ and one band for the carbamate N-H.
-
C=O stretching: A strong absorption for the carbamate carbonyl around 1700 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1650 cm⁻¹.
-
N-H bending (Amide II band): Around 1620 cm⁻¹.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. The high-resolution mass should correspond to the exact mass of the molecular formula C₉H₁₆N₂O₃. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry.
-
Introduction of Rigidity: The cyclopropane ring introduces a degree of conformational constraint into a molecule, which can lead to higher binding affinity and selectivity for a biological target.[7]
-
Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide-based drug candidates to improve their proteolytic stability and pharmacokinetic profiles.[8]
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved in vivo half-life of a drug candidate.[9]
-
Scaffold for Library Synthesis: The bifunctional nature of the molecule (a protected amine and a primary amide) allows for orthogonal chemical modifications, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.[5]
This compound and its derivatives are key intermediates in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators, where the cyclopropyl moiety plays a crucial role in the pharmacophore.[1][2]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling similar fine chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis from readily available starting materials is straightforward, and its unique structural features offer a powerful tool for the design and synthesis of novel drug candidates with improved pharmacological properties. As the demand for structurally diverse and metabolically robust drug molecules continues to grow, the importance of such specialized intermediates is set to increase.
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Pharmaffiliates. (n.d.). 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved January 17, 2026, from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved January 17, 2026, from [Link]
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Home Sunshine Pharma. (n.d.). 1-(Boc-amino)cyclopropanecarboxylic Acid CAS 88950-64-5. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved January 17, 2026, from [Link]
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S.W.ChemiLab. (n.d.). 1-N-(Boc)amino-cyclopropane-1-carboxylic acid ethyl ester. Retrieved January 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Next Peptide. (n.d.). 88950-64-5 | Boc-1-aminocyclopropane-1-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). (1-Formylcyclopropyl)carbamic acid tert-butyl ester | C9H15NO3 | CID 10352385. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 17, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved January 17, 2026, from [Link]
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CP Lab Safety. (n.d.). tert-butyl N-(1-ethynylcyclopropyl)carbamate, min 97%, 10 grams. Retrieved January 17, 2026, from [Link]
-
CP Lab Safety. (n.d.). tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methyl-carbamate, min 97%, 100 mg. Retrieved January 17, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved January 17, 2026, from [Link]
-
MySkinRecipes. (n.d.). 1-((Tert-Butoxycarbonyl)(Methyl)Amino)Cyclopropane-1-Carboxylic Acid. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
ResearchGate. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved January 17, 2026, from [Link]
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- 9. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Constrained Cyclopropyl Scaffold
An In-depth Technical Guide to tert-Butyl N-(1-carbamoylcyclopropyl)carbamate and Its Synthetic Precursors
This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not prominently documented, this guide focuses on its synthesis from the well-characterized and commercially available precursor, 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS: 88950-64-5). We will delve into the synthesis, properties, and applications of these molecules, offering field-proven insights and detailed protocols.
In modern medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold has emerged as a particularly interesting structural motif.[1] The rigid cyclopropyl ring introduces conformational constraints into molecules, which can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic properties.
The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone of modern organic synthesis.[2][3][4][5] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses of complex molecules.[3][6] This guide will focus on the synthesis and utility of this compound, a derivative of Boc-protected ACC that serves as a valuable intermediate in the development of novel therapeutics.[7][8]
Physicochemical Properties
The immediate precursor, 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid, is a stable, white to off-white crystalline powder.[8][9] Its properties are well-documented and are summarized in the table below. The properties for the target compound, this compound, are predicted based on its structure.
| Property | 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid | This compound (Predicted) |
| CAS Number | 88950-64-5[7][8][9][10] | Not assigned |
| Molecular Formula | C9H15NO4[8] | C9H16N2O3 |
| Molecular Weight | 201.22 g/mol [8] | 200.24 g/mol |
| Melting Point | 167-178 °C[8] | >150 °C (decomposition likely) |
| Appearance | White to off-white powder[8] | White to off-white solid |
| Solubility | Soluble in DMSO and methanol[9] | Soluble in polar organic solvents |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C(=O)O[7] | CC(C)(C)OC(=O)NC1(CC1)C(=O)N |
| InChI Key | DSKCOVBHIFAJRI-UHFFFAOYSA-N[7] | Predicted: YWVYAFJBGJRNRC-UHFFFAOYSA-N |
Synthesis and Purification: A Step-by-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available 1-aminocyclopropane-1-carboxylic acid. The workflow involves the protection of the amino group followed by the amidation of the carboxylic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid
Rationale: The protection of the amino group is the crucial first step to prevent its interference in the subsequent amidation reaction. Di-tert-butyl dicarbonate ((Boc)2O) is the reagent of choice due to its high reactivity with amines and the ease of removal of byproducts.[4] A mild base is used to deprotonate the amino group, enhancing its nucleophilicity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to raise the pH to ~10.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify with a cold 1 M HCl solution to a pH of ~2-3. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid as a white solid.
Experimental Protocol: Amidation to Yield this compound
Rationale: The conversion of the carboxylic acid to a primary amide can be achieved using a variety of coupling agents. A common and effective method involves the use of a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator, like HOBt (hydroxybenzotriazole), and an ammonia source.
Step-by-Step Methodology:
-
Activation: Dissolve 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Ammonia Source: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane, 2.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 18-24 hours.
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid, the characteristic signals include the tert-butyl protons around 1.4 ppm and the cyclopropyl protons as a multiplet. Upon amidation, the disappearance of the carboxylic acid proton signal and the appearance of the amide protons will be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The carboxylic acid precursor will show a broad O-H stretch and a C=O stretch. The final amide product will exhibit characteristic N-H stretches and an amide C=O band.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Applications in Drug Development
The this compound building block is of significant interest in drug discovery for several reasons:
-
Peptidomimetics: The constrained cyclopropyl scaffold can be incorporated into peptide chains to mimic a specific conformation, potentially leading to increased potency and selectivity.[7][8] The primary amide can participate in hydrogen bonding interactions with biological targets.
-
Novel Scaffolds: This intermediate can be further elaborated to create a diverse range of novel chemical entities for screening in various therapeutic areas, including oncology and infectious diseases.[2][5][6]
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles of drug candidates.
Conclusion
This compound, synthesized from its carboxylic acid precursor, represents a valuable and versatile building block for medicinal chemists. Its unique structural features, combining the conformational rigidity of the cyclopropane ring with the synthetic utility of the Boc-protected amine and the hydrogen-bonding capability of the primary amide, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The detailed protocols and technical insights provided in this guide are intended to empower researchers in their pursuit of innovative drug candidates.
References
-
J&K Scientific. Boc-1-aminocyclopropane-1-carboxylic acid | 88950-64-5. [Link]
-
PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester | C9H15NO3 | CID 10352385. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]
- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
-
PubMed Central. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]
- Google Patents. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
-
Pharmaffiliates. 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
-
SIELC Technologies. tert-Butyl carbamate. [Link]
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- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
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Whitepaper: Elucidating the Mechanism of Action of Tert-butyl N-(1-carbamoylcyclopropyl)carbamate as a Putative Covalent Enzyme Inactivator
An in-depth technical guide on the mechanism of action of tert-butyl N-(1-carbamoylcyclopropyl)carbamate.
Introduction: A Hypothesis Rooted in Chemical Structure
This compound is a synthetic molecule featuring a unique combination of functional groups: a Boc-protected amine, a primary amide (carbamoyl), and a cyclopropyl ring. While not a widely characterized agent, its structure provides compelling clues to a potential biological mechanism. The presence of a strained three-membered cyclopropane ring, an electrophilic center, situated next to a potential enzyme recognition motif (the carbamoyl group), is characteristic of certain classes of mechanism-based inactivators, also known as suicide substrates.
These inactivators are unreactive until they are catalytically processed by their target enzyme. This process converts the inhibitor into a highly reactive species that then forms a covalent bond with an active site residue, leading to irreversible inactivation. We hypothesize that this compound functions as a mechanism-based inactivator targeting a cysteine protease. The proposed general mechanism involves enzymatic recognition of the substrate-like amide, followed by nucleophilic attack on the cyclopropyl ring by the active site cysteine thiol, leading to ring-opening and covalent modification.
This guide provides a roadmap for researchers to rigorously test this hypothesis.
Part 1: Kinetic Characterization of Enzyme Inhibition
The initial step in validating our hypothesis is to determine if the compound inhibits a model cysteine protease (e.g., Papain or a specific Cathepsin) and to characterize the nature of this inhibition. The key question is whether the inhibition is reversible or irreversible and time-dependent, which is a hallmark of mechanism-based inactivation.
Expert Rationale
We must first establish a classic dose-response relationship to determine the compound's potency (IC50). However, for a suspected covalent inhibitor, the IC50 value can be misleading as it is dependent on the pre-incubation time. Therefore, the critical experiment is to assess time-dependent inhibition. If the compound is a mechanism-based inactivator, its inhibitory effect will increase with longer pre-incubation times with the enzyme, even at low concentrations. This allows for the determination of the kinetic parameters KI (the initial affinity for the enzyme) and kinact (the maximal rate of inactivation).
Experimental Protocol: Time-Dependent Inhibition Kinetics
-
Objective: To determine the kinetic constants KI and kinact.
-
Materials:
-
Target cysteine protease (e.g., Papain, 10 µM stock).
-
Assay buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5).
-
This compound (inhibitor), 100 mM stock in DMSO.
-
Fluorogenic substrate (e.g., Z-FR-AMC, 10 mM stock in DMSO).
-
96-well black microplate.
-
Plate reader with fluorescence capabilities (Ex/Em for AMC: ~360/460 nm).
-
-
Methodology:
-
Prepare a range of inhibitor concentrations (e.g., 0, 5, 10, 25, 50, 100 µM) in assay buffer.
-
In the microplate, pre-incubate the enzyme (e.g., final concentration of 50 nM) with each inhibitor concentration at room temperature.
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., final concentration of 10 µM).
-
Immediately measure the rate of fluorescence increase (initial velocity, v) for 5-10 minutes.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of each line will be the negative of the observed rate of inactivation (-kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivators: kobs = (kinact * [I]) / (KI + [I]). This will yield the values for kinact and KI.
-
Data Presentation: Summary of Kinetic Parameters
| Parameter | Description | Expected Value Range |
| IC50 | Concentration for 50% inhibition | Time-dependent; µM range |
| kinact | Maximal rate of inactivation | 0.01 - 0.5 min-1 |
| KI | Initial enzyme-inhibitor binding affinity | Low to mid µM range |
| kinact/KI | Second-order rate constant for inactivation | 103 - 105 M-1s-1 |
Workflow Diagram: Kinetic Analysis
Caption: Workflow for determining kinetic parameters of a time-dependent inhibitor.
Part 2: Mass Spectrometry for Covalent Adduct Confirmation
Kinetic data strongly suggesting irreversible inhibition must be substantiated with direct physical evidence of a covalent bond between the inhibitor and the enzyme. High-resolution mass spectrometry is the gold standard for this confirmation.
Expert Rationale
The strategy involves two complementary mass spectrometry approaches. First, intact protein analysis is used to quickly confirm that the enzyme's mass has increased by an amount equal to the mass of the inhibitor (or a fragment thereof, if a leaving group is involved). Second, peptide mapping via LC-MS/MS is employed to precisely identify the modified amino acid residue. For a cysteine protease, we expect the modification to be on the catalytic cysteine residue within the active site.
Experimental Protocol: LC-MS and LC-MS/MS Analysis
-
Objective: To confirm covalent modification and identify the site of adduction.
-
Sample Preparation:
-
Incubate the target enzyme (e.g., 10 µM) with a 5- to 10-fold molar excess of this compound for a sufficient time (e.g., 2 hours) to ensure complete inactivation.
-
Prepare a control sample of the enzyme incubated with DMSO vehicle only.
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
-
Intact Protein Analysis (LC-MS):
-
Inject the control and inhibitor-treated samples onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra across the expected mass range of the protein.
-
Deconvolute the resulting multiply-charged spectra to determine the average mass of the intact protein for both samples. A mass shift in the treated sample corresponding to the inhibitor's molecular weight (214.26 Da) confirms covalent binding.
-
-
Peptide Mapping Analysis (LC-MS/MS):
-
Take the desalted control and treated samples and denature the protein (e.g., with urea).
-
Reduce disulfide bonds (with DTT) and alkylate free cysteines (with iodoacetamide) in the control sample to prevent disulfide scrambling. The active site cysteine in the treated sample should be protected by the inhibitor and will not be alkylated.
-
Digest the proteins into smaller peptides using a sequence-specific protease, such as Trypsin.
-
Analyze the resulting peptide mixtures via LC-MS/MS. The instrument will isolate peptide ions, fragment them, and measure the masses of the fragments.
-
Use proteomics software (e.g., Mascot, MaxQuant) to search the fragmentation data against the known sequence of the enzyme, specifying the expected mass modification on cysteine. The software should identify the exact peptide containing the inhibitor-adducted cysteine.
-
Data Presentation: Expected Mass Shifts
| Analysis Type | Sample | Expected Mass (Da) | Rationale |
| Intact Protein | Control Enzyme | M | Native mass of the enzyme. |
| Intact Protein | Inhibitor-Treated | M + 214.26 | Mass of enzyme + mass of inhibitor. |
| Peptide Mapping | Control Peptide | P + 57.02 | Mass of active site peptide + carbamidomethyl (from IAA). |
| Peptide Mapping | Treated Peptide | P + 214.26 | Mass of active site peptide + inhibitor. |
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for confirmation and localization of covalent modification by mass spectrometry.
Part 3: The Proposed Chemical Mechanism of Inactivation
With kinetic and mass spectrometric data in hand, we can propose a detailed chemical mechanism. This model synthesizes all observations into a coherent, step-by-step narrative of the molecular events occurring in the enzyme's active site.
Mechanism Description
-
Initial Binding (Reversible): this compound first binds non-covalently to the active site of the cysteine protease. This reversible binding is governed by the affinity constant, KI. The binding is likely guided by hydrogen bonds between the enzyme's oxyanion hole and the inhibitor's carbamoyl group, mimicking a natural substrate.
-
Enzymatic Activation: The catalytic cysteine's thiolate anion (Cys-S-), a potent nucleophile, attacks one of the electrophilic carbons of the strained cyclopropyl ring. This is the key inactivation step.
-
Covalent Adduction (Irreversible): The nucleophilic attack forces the cyclopropane ring to open. This results in the formation of a stable thioether bond between the enzyme's cysteine residue and the inhibitor. The resulting covalent complex is catalytically dead, leading to irreversible inactivation of the enzyme. The rate of this conversion is defined by kinact.
Diagram of Proposed Mechanism
Caption: Proposed reaction pathway for mechanism-based inactivation.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to confirming the hypothesis that this compound acts as a mechanism-based inactivator of cysteine proteases. By combining rigorous enzyme kinetics with high-resolution mass spectrometry, researchers can build a compelling case for a covalent mechanism of action.
Successful validation of this hypothesis would open several avenues for future research:
-
Selectivity Profiling: The compound should be tested against a panel of different proteases (cysteine, serine, metallo-) to determine its selectivity profile.
-
Structural Biology: Co-crystallization of the inhibitor with the target enzyme could provide atomic-level detail of the covalent adduct and binding interactions, guiding future structure-activity relationship (SAR) studies.
-
Cellular Activity: The compound's efficacy can be evaluated in cell-based assays to determine if it can engage its target in a more complex biological environment.
By following the principles and protocols laid out in this guide, researchers can effectively elucidate the molecular mechanism of novel compounds, a critical step in modern drug discovery and chemical biology.
References
-
Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivators. Methods in Enzymology, 249, 240-283. [Link]
-
Fowler, C. J. (2015). Mechanism-based enzyme inhibitors: a historical overview. Drug Discovery Today, 20(9), 1168-1175. [Link]
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
-
Leung, D., et al. (2000). The use of mass spectrometry to probe the mechanism of inactivation of human cathepsin K by a vinyl sulfone-containing inhibitor. Biological chemistry, 381(5-6), 461-468. [Link]
An In-depth Technical Guide to the Structural Analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate and its Carboxylic Acid Analogue
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating a Sparsely Documented Molecule
In the landscape of chemical synthesis and drug discovery, certain molecules, despite their potential utility as building blocks, remain sparsely documented in peer-reviewed literature. tert-Butyl N-(1-carbamoylcyclopropyl)carbamate is one such compound. While its structural analogue, 1-(Boc-amino)cyclopropanecarboxylic acid, is well-characterized and commercially available, detailed analytical data for the carbamoyl derivative is not readily accessible. This guide, therefore, adopts a dual approach. It provides a comprehensive structural analysis of the well-documented 1-(Boc-amino)cyclopropanecarboxylic acid, leveraging this as a foundation to infer and predict the structural characteristics of this compound. This methodology allows for a scientifically rigorous exploration of the target molecule, grounded in the established data of a close structural relative.
Core Molecular Structures and Comparative Overview
This compound, also known as 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxamide, is a derivative of a cyclopropylamine. The cyclopropyl ring, a three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties, making it a valuable motif in medicinal chemistry for enhancing metabolic stability and binding affinity.[1] The Boc (tert-butoxycarbonyl) protecting group is widely used in peptide synthesis and organic chemistry to mask the reactivity of an amine functionality.[][3]
The primary distinction between the target molecule and its well-documented analogue lies in the functional group at the C1 position of the cyclopropane ring: a primary amide (-CONH₂) in the target molecule versus a carboxylic acid (-COOH) in the analogue. This seemingly minor change has significant implications for the molecule's polarity, hydrogen bonding potential, and reactivity, which in turn influence its spectral characteristics.
| Property | This compound (Predicted) | 1-(Boc-amino)cyclopropanecarboxylic acid (Documented) |
| Molecular Formula | C₉H₁₆N₂O₃ | C₉H₁₅NO₄[4][5][6] |
| Molecular Weight | 200.24 g/mol | 201.22 g/mol [4][5][6] |
| CAS Number | 198690-31-8 (Provisional) | 88950-64-5[4][5][6] |
| Key Functional Groups | Primary Amide, Carbamate, Cyclopropane | Carboxylic Acid, Carbamate, Cyclopropane |
Synthesis and Characterization Workflow
The synthesis of this compound would likely proceed from its carboxylic acid analogue. A common synthetic route would involve the activation of the carboxylic acid followed by amidation.
Caption: A generalized workflow for the synthesis and characterization of the target molecule.
Proposed Synthesis Protocol for this compound
This protocol is predictive and based on standard organic synthesis methodologies for amide formation from a carboxylic acid.
-
Dissolution: Dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: To this solution, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic and Spectrometric Analysis
The following sections detail the expected and documented spectral data for the target molecule and its carboxylic acid analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Environment | 1-(Boc-amino)cyclopropanecarboxylic acid (Documented)[4] | This compound (Predicted) | Rationale for Prediction |
| -C(CH₃)₃ (Boc group) | ~1.4-1.5 ppm (s, 9H) | ~1.4-1.5 ppm (s, 9H) | The electronic environment of the Boc group is largely unaffected by the change from a carboxylic acid to an amide. |
| -CH₂- (cyclopropyl) | ~1.4-1.6 ppm (m, 4H) | ~1.3-1.6 ppm (m, 4H) | A slight upfield shift may be observed due to the slightly less electron-withdrawing nature of the amide compared to the carboxylic acid. The multiplet pattern arises from geminal and cis/trans coupling. |
| -NH- (carbamate) | Broad singlet, variable chemical shift | Broad singlet, variable chemical shift | The chemical shift is dependent on concentration and solvent. |
| -COOH (carboxylic acid) | Broad singlet, ~10-12 ppm | N/A | This peak will be absent. |
| -CONH₂ (primary amide) | N/A | Two broad singlets, ~6-8 ppm | The two amide protons may be diastereotopic and appear as separate signals. Their chemical shifts are sensitive to solvent and temperature. |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Environment | 1-(Boc-amino)cyclopropanecarboxylic acid (Predicted) | This compound (Predicted) | Rationale for Prediction |
| -C(CH₃)₃ (Boc group) | ~28 ppm | ~28 ppm | The chemical shift of the tert-butyl carbons is expected to be very similar. |
| -C(CH₃)₃ (Boc group) | ~80 ppm | ~80 ppm | The quaternary carbon of the Boc group should have a similar chemical shift. |
| -CH₂- (cyclopropyl) | ~18-20 ppm | ~18-20 ppm | The cyclopropyl methylene carbons are expected in a similar region. |
| Quaternary C (cyclopropyl) | ~35-40 ppm | ~35-40 ppm | The quaternary carbon of the cyclopropane ring is expected to have a similar chemical shift. |
| C=O (carbamate) | ~156 ppm | ~156 ppm | The carbamate carbonyl carbon is expected to be in a similar environment. |
| C=O (carboxylic acid) | ~175-180 ppm | N/A | This signal will be absent. |
| C=O (amide) | N/A | ~170-175 ppm | The amide carbonyl will appear slightly upfield compared to the carboxylic acid carbonyl. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds.
| Ion | 1-(Boc-amino)cyclopropanecarboxylic acid (Predicted m/z) | This compound (Predicted m/z) |
| [M+H]⁺ | 202.10 | 201.12 |
| [M+Na]⁺ | 224.08 | 223.10 |
| [M-Boc+H]⁺ | 102.05 | 101.07 |
| [M-C₄H₈+H]⁺ | 146.05 | 145.07 |
Fragmentation Pathway Analysis:
A primary fragmentation pathway for both molecules under ESI-MS conditions would be the loss of the Boc group or isobutylene from the Boc group.
Caption: Predicted ESI-MS fragmentation of the target molecule.
Crystallographic Analysis (Predictive)
While no experimental crystallographic data for this compound has been found, we can predict its potential solid-state packing behavior. The presence of both a carbamate and a primary amide provides multiple hydrogen bond donors (N-H) and acceptors (C=O). This suggests that in the solid state, the molecules are likely to form an extensive network of intermolecular hydrogen bonds, leading to a well-ordered crystalline structure. This is in contrast to the carboxylic acid analogue, which would primarily form hydrogen-bonded dimers.
Conclusion and Future Directions
The structural analysis of this compound presents a case study in leveraging data from a close structural analogue to build a comprehensive understanding of a less-documented molecule. The predictive analysis of its NMR and MS spectra, grounded in the established data for 1-(Boc-amino)cyclopropanecarboxylic acid, provides a robust framework for its identification and characterization.
For researchers and drug development professionals, this guide underscores the importance of a systematic, comparative approach when direct experimental data is scarce. Future work should focus on the synthesis and full experimental characterization of this compound to validate the predictions made herein and to fully unlock its potential as a versatile building block in medicinal chemistry and materials science.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
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An In-depth Technical Guide to the Solubility and Stability of tert-butyl N-(1-carbamoylcyclopropyl)carbamate: A Predictive Analysis Based on a Surrogate Approach
Abstract
This technical guide provides a comprehensive examination of the anticipated solubility and stability characteristics of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. Due to the absence of specific experimental data for this compound in the public domain, this document employs a surrogate-based predictive approach. We leverage the well-characterized physicochemical properties of tert-butyl carbamate as a foundational model. The influence of the 1-carbamoylcyclopropyl moiety on these properties is discussed from a mechanistic perspective. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols for empirical determination of these critical parameters, and a framework for anticipating the behavior of this and structurally related molecules.
Introduction and Rationale for Surrogate-Based Analysis
This compound is a molecule of interest in medicinal chemistry and drug discovery, incorporating a strained cyclopropyl ring and two functionalities—a carbamate and a primary amide—that can participate in hydrogen bonding. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] Understanding the solubility and stability of this molecule is paramount for its effective handling, formulation, and the overall success of development programs.
Given the lack of specific literature data for this compound, this guide utilizes tert-butyl carbamate (CAS 4248-19-5) as a primary surrogate.[2][3] This foundational molecule shares the key tert-butyl carbamate functional group, which is expected to be the primary determinant of its chemical stability. The predictions made herein are further refined by considering the structural contributions of the 1-carbamoylcyclopropyl group, namely its impact on polarity and hydrogen bonding potential.
Predicted Physicochemical and Solubility Profile
The solubility of a compound is governed by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4]
Structural Analysis and Predicted Solubility
This compound possesses both hydrophobic (tert-butyl group) and hydrophilic (carbamate and primary amide NH and C=O groups) regions. The presence of two carbamoyl-type functionalities suggests a higher polarity compared to the surrogate, tert-butyl carbamate.
Based on the qualitative solubility of tert-butyl carbamate and the anticipated increase in polarity, the following profile is predicted for this compound:
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving compounds with moderate polarity. tert-Butyl carbamate is known to be soluble in these solvents.[3] |
| Alcohols | Methanol, Ethanol | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the polar carbamate and amide groups.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are highly polar and are expected to effectively solvate the molecule. For a related compound, tert-Butyl (3-aminopropyl)carbamate, the solubility in DMSO is reported to be high (100 mg/mL).[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Soluble | The polarity of these solvents may be sufficient for some dissolution, though likely less than more polar options. |
| Non-Polar | Hexanes, Petroleum Ether | Sparingly Soluble to Insoluble | The significant polarity imparted by the two carbamoyl groups will limit solubility in non-polar hydrocarbon solvents. tert-Butyl carbamate is only slightly soluble in petroleum ether.[3] |
| Aqueous | Water | Slightly Soluble | While the molecule has hydrogen bonding capabilities, the hydrophobic tert-butyl group and the overall molecular size will likely limit aqueous solubility. A computational model predicts the water solubility of tert-butyl carbamate to be between 8.33 mg/mL and 21.5 mg/mL.[6] The additional polar amide group in the target molecule may slightly enhance this. |
Experimental Protocol for Thermodynamic Solubility Determination
To overcome the limitations of predictive analysis, empirical determination of solubility is essential. The shake-flask method is a well-established technique for determining thermodynamic solubility.[5]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to individual vials containing a selection of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, acetonitrile, DMSO).
-
Ensure a visible excess of solid material remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on a rotating shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved particles.
-
Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.
-
Construct a standard curve using known concentrations of the analyte.
-
Determine the concentration in the diluted sample by referencing the standard curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically reported in mg/mL or mM.
-
Chemical Stability and Degradation Profile
The chemical stability of this compound will be predominantly dictated by the lability of the Boc-protecting group. This group is notoriously sensitive to acidic conditions but is generally robust towards basic and nucleophilic reagents.[5]
Predicted Stability under Stress Conditions
| Condition | Predicted Stability | Primary Degradation Pathway | Rationale and Causality |
| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the Boc group to yield the corresponding primary amine, isobutylene, and carbon dioxide. | The Boc group is designed to be cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation.[5] |
| Neutral pH | Generally Stable | Minimal degradation expected. | The carbamate linkage is generally stable at neutral pH. |
| Basic pH | Generally Stable | Hydrolysis of the primary amide is possible under harsh conditions, but the carbamate is expected to be stable. | The Boc group is resistant to most basic conditions. While strong bases and high temperatures could induce hydrolysis of the primary amide, this is less likely under typical pharmaceutical conditions than acid-mediated Boc cleavage.[5] |
| Oxidative | Potentially Unstable | Oxidation of the amine functionalities. | Compounds containing amine groups can be susceptible to oxidation, for example, by peroxides.[5] |
| Thermal | Unstable at Elevated Temperatures | Thermolytic cleavage of the Boc group. | Thermal deprotection of Boc groups can occur, often at temperatures above 85-90°C, proceeding through a similar mechanism to acid cleavage.[5] The solid-state stability is expected to be greater than in solution. |
| Photolytic | Potentially Unstable | Photo-oxidation or other light-induced reactions. | While specific data is unavailable, it is a standard practice to assess photostability as per ICH Q1B guidelines. Amine-containing compounds can be susceptible to degradation upon exposure to light.[5] |
Predicted Degradation Pathway
The most probable degradation pathway under physiologically relevant or formulation-related stress (i.e., acidic conditions) is the cleavage of the Boc group.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[7] A target degradation of 5-20% is typically desired to ensure that the secondary degradation is minimized.[7]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]
-
Application of Stress Conditions: (Run in parallel with a control sample protected from stress).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[5][7]
-
Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial, protected from light.
-
Thermal Degradation (Solid-State): Place the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose both a solution and the solid compound to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter, as per ICH Q1B. A control sample must be wrapped in aluminum foil to protect it from light.[5]
-
-
Sample Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
Neutralize the acid and base-stressed samples before analysis to prevent further degradation on the analytical column.
-
Analyze all stressed samples and the control using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
Recommended Analytical Methods for Quantification
Accurate quantification is the bedrock of both solubility and stability studies. A stability-indicating method, one that can resolve the parent compound from all potential degradation products and impurities, is required.
-
High-Performance Liquid Chromatography (HPLC): This is the principal technique for purity and stability assessment.[8]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[9]
-
Mobile Phase: A gradient elution using water and acetonitrile, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.[2][9]
-
Detection: UV detection is suitable if the molecule possesses a chromophore. For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detection would be necessary.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure confirmation.[8] Quantitative NMR (qNMR) can also be employed as a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify unknown impurities and degradation products by providing their mass-to-charge ratio.[8]
Conclusion
While experimental data for this compound is not currently available, a robust predictive framework can be established using tert-butyl carbamate as a surrogate. The molecule is anticipated to be soluble in polar organic solvents and exhibit limited solubility in water and non-polar solvents. Its stability profile is expected to be dominated by the lability of the Boc group to acidic and, to a lesser extent, thermal stress, while remaining relatively stable under neutral and basic conditions. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the empirical determination of these critical physicochemical properties, enabling researchers to proceed with confidence in their development programs.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Available at: [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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SIELC Technologies. (2018). tert-Butyl carbamate. Available at: [Link]
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StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Available at: [Link]
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Ufarté, L., Laville, E., Duquesne, S., & Perret, A. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 12(11), e0187217. Available at: [Link]
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Dean, C. S., Tarbell, D. S., & Friederang, A. W. (1971). Synthesis and kinetics of decomposition of di-tert-butyl tricarbonate, di-tert-butyl dithioltricarbonate, and the related dicarbonates. The Journal of Organic Chemistry, 36(8), 1166-1170. Available at: [Link]
-
Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067-1072. Available at: [Link]
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Raymundo, L. H., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. Available at: [Link]
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Zhang, R., et al. (2014). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Computational and Theoretical Chemistry, 1045, 60-68. Available at: [Link]
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The Rising Profile of Carbamoylcyclopropyl Compounds: A Technical Guide to Exploring Biological Activity
Abstract
The cyclopropane ring, a motif once considered a synthetic curiosity, is now a celebrated component in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1] Within this privileged scaffold, the carbamoylcyclopropyl moiety has emerged as a particularly fruitful area of investigation, yielding compounds with a diverse array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological landscape of carbamoylcyclopropyl compounds. We will delve into their mechanisms of action, provide detailed protocols for evaluating their biological effects, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Introduction: The Allure of the Three-Membered Ring in Drug Discovery
The incorporation of a cyclopropane ring into a drug candidate can profoundly influence its pharmacological profile. The rigid nature of the three-membered ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity.[1] Furthermore, the unique sp-hybridized character of the cyclopropane C-C bonds can modulate the electronic properties of adjacent functional groups, influencing their interactions with biological targets. Carbamoylcyclopropyl compounds, which feature a carboxamide group attached to a cyclopropane ring, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-proliferative, and enzyme inhibitory effects.[1][2] This guide will explore the key facets of these compounds, providing a roadmap for their successful investigation and development.
Mechanisms of Action: Targeting Key Biological Pathways
Carbamoylcyclopropyl derivatives have been shown to exert their biological effects through the modulation of various key cellular pathways. Here, we explore two prominent examples.
Inhibition of Dihydroorotate Dehydrogenase (DHODH) in the De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental process for cell proliferation, providing the necessary building blocks for DNA and RNA.[3] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[4] The inhibition of DHODH represents a validated therapeutic strategy for the treatment of autoimmune diseases and cancer. A notable class of carbamoylcyclopropyl-related compounds has been identified as potent DHODH inhibitors.
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the point of intervention for DHODH inhibitors.
Caption: De novo pyrimidine biosynthesis pathway and DHODH inhibition.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer. Certain carbamoylcyclopropyl compounds, such as O-(chloroacetyl-carbamoyl) fumagillol (AGM-1470), have been shown to inhibit the activation of key components of this pathway, including Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).[1]
The following diagram illustrates the MAPK/ERK signaling pathway and the potential points of inhibition by carbamoylcyclopropyl compounds.
Sources
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A Theoretical and Methodological Guide to the Conformational Landscape of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Abstract
tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a molecule of significant interest in medicinal chemistry, incorporating a constrained cyclopropyl scaffold, a carbamate protecting group, and a primary carboxamide. Understanding its three-dimensional structure and conformational preferences is paramount for designing molecules with optimal biological activity and physicochemical properties. This technical guide provides a comprehensive theoretical framework for elucidating the conformational landscape of this molecule. We synthesize established computational and experimental methodologies, drawing from studies on related carbamate and cyclopropyl systems, to offer a robust protocol for researchers, scientists, and drug development professionals. The guide details the application of Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind the proposed experimental and computational choices. Our aim is to provide a self-validating system where theoretical predictions are rigorously tested against experimental data, ensuring a high degree of scientific integrity.
Introduction: The Structural Significance of a Constrained Amino Acid Analogue
The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold is a conformationally restricted building block used in drug design to impart rigidity and explore specific vector spaces in receptor binding pockets. The title compound, this compound, can be viewed as a protected derivative of an ACC amide, making its conformational propensities crucial for its application as a synthetic intermediate or as a pharmacophore itself.
The molecule's conformation is primarily dictated by the interplay of several factors:
-
Carbamate (Urethane) Group Planarity: The carbamate functional group exhibits partial double bond character in the C-N bond due to resonance, leading to a planar or near-planar arrangement.[1][2] This results in the possibility of syn and anti rotamers, which can have significant energetic differences.[1]
-
Steric Hindrance: The bulky tert-butyl group imposes significant steric constraints, influencing the rotational barriers around the N-C(O) and O-C(tBu) bonds.
-
Cyclopropyl Ring Strain: The inherent strain of the three-membered ring restricts the geometry of the substituents attached to it.
-
Intramolecular Hydrogen Bonding (IMHB): The presence of both hydrogen bond donors (N-H of the carbamate, N-H of the amide) and acceptors (C=O of the carbamate, C=O of the amide) creates the potential for intramolecular hydrogen bonds that can stabilize specific conformations.[3][4]
This guide will systematically explore how to theoretically predict and experimentally validate the dominant conformations of this molecule.
Theoretical Conformational Analysis: A Computational Workflow
A robust theoretical investigation is the cornerstone of understanding the conformational preferences of a flexible molecule. We propose a multi-step computational workflow that combines conformational searching with high-level quantum mechanical calculations.[5][6]
Step-by-Step Computational Protocol
-
Initial Conformational Search: A broad exploration of the potential energy surface is necessary to identify all low-energy conformers. Methods like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LowModeMD) are suitable for this initial search.[7][8]
-
Rationale: These methods are designed to overcome energy barriers and sample a wide range of conformational space, which is crucial for molecules with multiple rotatable bonds.
-
-
Geometry Optimization and Energy Minimization: The conformers generated from the initial search should be optimized using a reliable quantum mechanical method. Density Functional Theory (DFT) with a suitable functional and basis set is the method of choice.
-
Recommended Level of Theory: B3LYP functional with the 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for initial optimization. For more refined energies, a larger basis set like 6-311++G(d,p) and the inclusion of dispersion corrections (e.g., D3) are recommended.[5]
-
Solvent Effects: Since many applications are in solution, it is critical to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[5][9]
-
-
Frequency Calculations: For all optimized geometries, vibrational frequency calculations should be performed at the same level of theory.
-
Causality: This step is essential for two reasons: 1) to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies), and 2) to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Analysis of Stable Conformers: The relative energies (ΔE, ΔH, and ΔG) of all stable conformers should be tabulated to determine their populations at a given temperature according to the Boltzmann distribution. Key dihedral angles and the presence of intramolecular hydrogen bonds should be analyzed.
Visualization of the Computational Workflow
The following diagram illustrates the proposed computational workflow for the conformational analysis.
Caption: A flowchart of the proposed computational methodology.
Predicted Conformational Preferences
Based on the principles gathered from related systems, we can predict the key conformational features to be investigated for this compound.
Carbamate Bond Isomerism (syn vs. anti)
The carbamate C-N bond can exist in syn or anti (also referred to as cis or trans) conformations. While amides strongly prefer the trans configuration, carbamates can have a smaller energy difference between the two, and in some cases, the cis form can be significantly populated.[1][10] For the title compound, the bulky tert-butyl group and the cyclopropyl ring will likely create a strong preference for one isomer to minimize steric clash. Theoretical calculations will be crucial to quantify this energy difference.
Intramolecular Hydrogen Bonding (IMHB)
The molecule possesses two hydrogen bond donor groups (carbamate N-H and amide -NH2) and two acceptor groups (carbamate C=O and amide C=O). This allows for the formation of several possible intramolecular hydrogen bonds, which could significantly stabilize certain conformers. Potential IMHBs include:
-
Five-membered ring: Carbamate N-H donating to the amide C=O.
-
Six-membered ring: One of the amide N-H protons donating to the carbamate C=O.
The formation of these IMHBs can lock specific dihedral angles and restrict the overall flexibility of the molecule. NBO (Natural Bond Orbital) analysis within the DFT calculations can be used to quantify the strength of these interactions.[11]
Data Presentation: Predicted Relative Energies
The results of the computational analysis should be summarized in a table for clarity.
| Conformer ID | Key Dihedral Angles (°) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) | IMHB Present (Donor···Acceptor) |
| Conf-1 | Specify angles | 0.00 | 0.00 | Calculate | e.g., N-H···O=C (amide) |
| Conf-2 | Specify angles | Calculate | Calculate | Calculate | e.g., N-H···O=C (carbamate) |
| Conf-3 | Specify angles | Calculate | Calculate | Calculate | None |
| ...etc. |
Experimental Validation via NMR Spectroscopy
Theoretical predictions must be validated by experimental data. NMR spectroscopy is a powerful tool for conformational analysis in solution.[12]
Experimental NMR Protocol
-
Sample Preparation: Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is important as it can influence conformational equilibria.
-
1H NMR Spectroscopy: Acquire a high-resolution 1D 1H NMR spectrum. The chemical shifts of the N-H protons are particularly sensitive to their environment and participation in hydrogen bonding.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To confirm proton-proton couplings within the cyclopropyl ring and other fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. Through-space correlations between protons that are close in space but not necessarily bonded will provide direct evidence for specific conformations. For example, a NOE between a tert-butyl proton and a cyclopropyl proton would strongly support a particular orientation around the carbamate bond.
-
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide information on the thermodynamics of conformational exchange.[13] If multiple conformers are in dynamic equilibrium, changes in temperature will alter their relative populations, leading to changes in the observed chemical shifts.
Correlating Theory and Experiment
The final step is to compare the experimental NMR data with theoretical predictions.
-
Chemical Shift Prediction: The magnetic shielding constants for the optimized low-energy conformers can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. These can then be converted to chemical shifts and compared with the experimental spectrum.
-
J-Coupling Constants: Three-bond proton-proton coupling constants (3JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. Calculating these coupling constants for the predicted conformers and comparing them to experimental values can provide strong evidence for the dominant solution-state conformation.
-
NOE Distances: The distances between protons in the computationally derived low-energy structures can be measured and compared to the intensities of cross-peaks in the NOESY/ROESY spectrum.
Visualization of the Validation Process
The interplay between theoretical calculations and experimental NMR is a cyclical process of refinement.
Caption: The iterative cycle of computational prediction and experimental validation.
Conclusion
The conformational analysis of this compound requires a synergistic approach combining state-of-the-art computational chemistry and rigorous experimental validation. By following the detailed workflow presented in this guide—from broad conformational searching to high-level DFT calculations and corroboration with advanced NMR techniques—researchers can develop a comprehensive and trustworthy model of its conformational landscape. This understanding is not merely academic; it is a critical component in the rational design of novel therapeutics and chemical probes, enabling scientists to harness the unique structural features of this constrained amino acid derivative.
References
-
Puzzarini, C., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B. [Link]
-
Puzzarini, C., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]
-
Puzzarini, C., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications. [Link]
- Puzzarini, C., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. CoLab.
-
Nishihara, H., et al. (2020). Divide-and-Conquer Density-Functional Tight-Binding Molecular Dynamics Study on the Formation of Carbamate Ions during CO2 Chemical Absorption in Aqueous Amine Solution. ResearchGate. [Link]
-
Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]
-
Ortega, G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Liu, D., et al. (2001). Structural analysis of Pseudomonas 1-aminocyclopropane-1-carboxylate deaminase complexes: insight into the mechanism of a unique pyridoxal-5'-phosphate dependent cyclopropane ring-opening reaction. PubMed. [Link]
-
de Witte, A., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design. [Link]
-
Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Scholarship at Western. [Link]
-
Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
-
Gavran, V., et al. (2018). The intramolecular hydrogen bonds in some Schiff bases derived from cyclopropyl-, cyclobutyl- and cyclopentylamine. ResearchGate. [Link]
-
Perola, E., & Charifson, P. S. (2014). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. PubMed. [Link]
-
PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester. PubChem. [Link]
-
Caron, G., et al. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]
-
Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
-
Zhang, C., et al. (2022). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. MDPI. [Link]
-
Toukach, P. V., & Shashkov, A. S. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. PubMed Central. [Link]
-
Clarke, R. J., et al. (2020). Cooperative intra- and intermolecular hydrogen bonding in scaffolded squaramide arrays. PubMed Central. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]
-
Li, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. NIH. [Link]
-
Cuevas-Yañez, E., et al. (2014). Looking Inside the Intramolecular C−H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine. NIH. [Link]
-
Božić, B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Navarro, V. A., et al. (2003). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Semantic Scholar. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Looking Inside the Intramolecular C−H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auremn.org.br [auremn.org.br]
- 13. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]
Methodological & Application
Application Notes and Protocols for the Use of tert-butyl N-(1-carbamoylcyclopropyl)carbamate in Peptide Synthesis
Introduction: The Strategic Incorporation of Cyclopropyl Scaffolds in Peptide Therapeutics
The design of novel peptide-based therapeutics often necessitates the incorporation of non-canonical amino acids to enhance bioactivity, improve metabolic stability, and constrain conformational flexibility.[1][2] Cyclopropyl-containing amino acids have emerged as particularly valuable building blocks in this regard. The rigid, three-membered ring of the cyclopropane moiety can induce specific backbone conformations, such as β-turns, and can act as a metabolically stable mimic of a peptide bond.[3] Furthermore, the unique stereoelectronic properties of the cyclopropyl group can influence binding affinity and selectivity to biological targets.[4]
This guide provides a comprehensive overview and detailed protocols for the application of tert-butyl N-(1-carbamoylcyclopropyl)carbamate , a Boc-protected 1-amino-1-cyclopropanecarboxamide, in solid-phase peptide synthesis (SPPS). This reagent allows for the strategic introduction of a constrained, gem-diamino-functionalized cyclopropyl unit into a growing peptide chain. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselective coupling and is readily removed under acidic conditions, making it compatible with standard Boc-based SPPS strategies.[]
Core Principles: The Role of Boc Protection in Stepwise Peptide Elongation
The successful synthesis of a peptide with a defined sequence relies on the temporary masking of the reactive α-amino group of the incoming amino acid.[6] This prevents self-polymerization and ensures that the desired amide bond is formed exclusively between the carboxyl group of the N-terminal residue of the growing peptide chain and the amino group of the new amino acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a broad range of reaction conditions and its facile cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][]
The general cycle of Boc-based SPPS involves two key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, such as TFA, to expose a free amino group.[4]
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent and reacted with the newly exposed amino group on the resin-bound peptide, forming a new peptide bond.[7]
This cycle is repeated until the desired peptide sequence is assembled.
Experimental Workflow: Incorporation of the Cyclopropyl Moiety
The following diagram illustrates the overall workflow for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis.
Caption: Workflow for peptide synthesis using the target reagent.
Detailed Protocols
Protocol 1: Coupling of this compound
This protocol describes the coupling of this compound onto a solid support-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare a 0.2 M solution of HATU in DMF.
-
Prepare a 0.4 M solution of DIPEA in DMF.
-
-
Pre-activation: In a separate vessel, mix the this compound solution (2.5 equivalents relative to resin loading), HATU solution (2.5 equivalents), and DIPEA solution (5 equivalents). Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated mixture to the swollen resin in the reaction vessel.
-
Reaction Incubation: Shake the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL/g of resin) and then with DCM (3 x 5 mL/g of resin) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the newly incorporated cyclopropyl amino acid derivative.
Materials:
-
Resin-bound peptide with N-terminal Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation: Wash the resin-bound peptide with DCM (3 x 5 mL/g of resin).
-
Deprotection: Add a solution of 20% TFA in DCM to the resin.
-
Reaction Incubation: Shake the reaction vessel at room temperature for 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 5 mL/g of resin) followed by DMF (3 x 5 mL/g of resin).
-
Neutralization: Add a solution of 10% DIPEA in DMF to the resin and shake for 5 minutes. Repeat this step.
-
Final Wash: Wash the resin with DMF (3 x 5 mL/g of resin) to prepare for the next coupling step.
Mechanism of Coupling and Deprotection
The following diagram illustrates the chemical transformations during the coupling and deprotection steps.
Caption: Mechanism of the coupling and deprotection reactions.
Quantitative Data Summary
| Parameter | Coupling Protocol | Deprotection Protocol |
| Reagent Equivalents | Boc-AA (2.5), HATU (2.5), DIPEA (5.0) | 20% TFA in DCM |
| Solvent | DMF | DCM |
| Reaction Time | 2 hours | 30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Kaiser Test | N/A |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of solid-phase peptide synthesis.[8][9] The use of HATU as a coupling reagent is known to be highly efficient and minimizes racemization.[7] The Kaiser test is a reliable qualitative method to ensure the completion of each coupling step, thereby validating the success of the reaction before proceeding to the next cycle. For critical applications, quantitative analysis of a small cleaved sample by HPLC and mass spectrometry after incorporation of the cyclopropyl moiety is recommended to confirm the identity and purity of the intermediate product.
References
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Yang, J. W., Pan, S. C., & List, B. (2008). tert-Butyl phenyl(phenylsulfonyl)
- Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. (WO 1985/000809 A1).
-
ResearchGate. (2015). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
- Dow, M., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(10), 3894–3898.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Wehbe, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(23), 4435-4440.
- Google Patents. (1985). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Levi-Kalisman, Y., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, (107), 53589.
- Wehbe, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22005-22012.
-
ResearchGate. (2018). Is the amine of the amino-acid protection group compulsory in peptide synthesis?. Retrieved from [Link]
-
ResearchGate. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
- Miranda, L. P., & Mezo, A. R. (2010). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
Sources
- 1. peptide.com [peptide.com]
- 2. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Note & Protocols: Incorporation of Boc-1-aminocyclopropanecarboxylic Acid (Boc-Acca-OH) into Synthetic Peptides
Introduction: The Significance of Conformational Constraint
In the field of peptide-based drug discovery, the introduction of non-proteinogenic amino acids is a powerful strategy to enhance therapeutic potential. These unique building blocks can impart crucial properties, such as increased metabolic stability, improved receptor affinity, and controlled secondary structure. Among these, conformationally constrained amino acids are of particular interest.
1-Aminocyclopropane-1-carboxylic acid (Acca), a sterically hindered cyclic amino acid, is a prime example. Its rigid cyclopropyl backbone drastically limits the conformational freedom of the peptide chain into which it is incorporated.[1] This can lock the peptide into a bioactive conformation, enhancing its potency and selectivity, while also providing resistance to enzymatic degradation.[2][3]
This guide provides a detailed technical overview and validated protocols for the efficient incorporation of tert-butoxycarbonyl-1-aminocyclopropane-1-carboxylic acid (Boc-Acca-OH) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). While the topic mentions tert-butyl N-(1-carbamoylcyclopropyl)carbamate, it is important to clarify that for peptide chain elongation, the C-terminal carboxylic acid moiety is essential for forming the peptide bond. The carbamoyl derivative represents an amide, which would act as a C-terminal capping group. This document will therefore focus on the scientifically standard precursor, Boc-Acca-OH.
We will address the primary challenge associated with this building block—its significant steric hindrance—and provide robust methodologies using advanced coupling reagents to ensure high-yield synthesis.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value |
| Full Chemical Name | 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid |
| Common Acronym | Boc-Acca-OH |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Key Functional Groups | Boc-protected amine, Carboxylic acid |
| Primary Challenge | High steric hindrance around the α-carbon |
The Boc/Bzl Strategy for Solid-Phase Peptide Synthesis (SPPS)
The protocols described herein are based on the robust Boc/Bzl strategy for SPPS, pioneered by R.B. Merrifield.[4] This methodology relies on differential acid lability:
-
Temporary Protection: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[5]
-
Permanent Protection: Side-chain functional groups are protected by more acid-stable groups (e.g., Benzyl ethers/esters), which are only removed during the final cleavage step with a strong acid like hydrofluoric acid (HF).
This differential stability is the cornerstone of the strategy, allowing for selective deprotection and stepwise elongation of the peptide chain.[6]
Figure 1: The iterative workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Core Protocol: Incorporation of Boc-Acca-OH via SPPS
This protocol details the manual incorporation of the sterically hindered Boc-Acca-OH residue. The key to success is the choice of coupling reagent, which must be potent enough to overcome the steric barrier.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
Boc-Acca-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvent: Anhydrous, peptide-synthesis-grade DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Deprotection Solution: 50% TFA in DCM (Dichloromethane)[6]
-
Neutralization Solution: 5% DIEA in DCM
-
DCM (for washing)
-
IPA (Isopropanol, for washing)
Rationale for Reagent Selection
Standard carbodiimide activators like DCC are often inefficient for coupling sterically demanding amino acids, leading to low yields and slow reaction rates.[7] Uronium/aminium salt-based reagents are superior for this task.
-
HATU: This is the reagent of choice for hindered couplings.[8] It reacts with the carboxylic acid to form a highly reactive OAt-active ester in situ. This species reacts rapidly with the amine, minimizing side reactions and racemization. Its performance is superior to older reagents like HBTU, especially for difficult sequences.[9]
-
DIEA/Collidine: A non-nucleophilic tertiary amine base is required to activate the coupling reagent and neutralize the protonated amine on the resin. Collidine is a slightly weaker base than DIEA and can sometimes offer advantages in reducing racemization for sensitive residues.
Figure 2: Activation of Boc-Acca-OH with HATU to form a reactive OAt-ester.
Step-by-Step Coupling Protocol
This procedure assumes a starting scale of 0.2 mmol of peptide-resin. All steps are performed at room temperature in a suitable reaction vessel with agitation.
-
Resin Swelling & Deprotection:
-
Swell the N-terminally Boc-protected peptide-resin in DCM (5 mL) for 20 minutes.
-
Drain the solvent.
-
Add 50% TFA in DCM (5 mL) and agitate for 2 minutes (pre-wash).[6]
-
Drain and add fresh 50% TFA in DCM (5 mL). Agitate for 30 minutes to ensure complete Boc group removal.[5][6]
-
Drain the deprotection solution.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual TFA.
-
Wash with IPA (2 x 5 mL).
-
Wash again with DCM (3 x 5 mL).
-
Neutralize the resulting trifluoroacetate salt by washing with 5% DIEA in DCM (2 x 5 mL, 5 minutes each). This liberates the free N-terminal amine.
-
Wash the resin with DCM (5 x 5 mL) to remove excess DIEA.
-
-
Activation and Coupling of Boc-Acca-OH:
-
In a separate vial, pre-activate the amino acid. Dissolve Boc-Acca-OH and HATU in DMF (2 mL). Add DIEA and allow the solution to stand for 2-5 minutes. Refer to Table 1 for recommended equivalents.
-
Drain the final DCM wash from the resin.
-
Immediately add the pre-activated Boc-Acca-OH solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, this time can be extended or a second coupling can be performed.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling.
-
-
Recoupling (If Necessary):
-
If the ninhydrin test is positive, repeat steps 4.3 and 4.4 ("double coupling") to drive the reaction to completion.
-
Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to resin capacity) | Rationale |
| Boc-Acca-OH | 3.0 - 5.0 | A significant excess is used to drive the reaction equilibrium towards the product. |
| HATU | 2.9 - 4.9 | Used in slight stoichiometric deficiency relative to the amino acid. |
| DIEA | 6.0 - 10.0 | Activates HATU and neutralizes the amino acid salt. A larger excess ensures basicity. |
Troubleshooting Common Issues
| Problem | Probable Cause | Suggested Solution |
| Positive Ninhydrin Test (Incomplete Coupling) | Steric Hindrance: The primary challenge with Acca.[7] | Double Couple: Repeat the coupling step with fresh reagents. Increase Time/Temp: Extend reaction time to 6-12 hours or gently heat to 40°C. |
| Poor Reagent Quality: HATU or solvent has degraded. | Use fresh, anhydrous DMF/NMP and high-purity HATU. | |
| Low Final Peptide Yield | Chain Loss During Deprotection: The peptide-resin linkage is too acid-labile. | Ensure the correct linker is used for Boc-SPPS (e.g., PAM or MBHA resin).[6] |
| Deletion Sequence Detected (by MS) | Incomplete Coupling: A cycle failed, and the next amino acid was added instead. | Follow the "Incomplete Coupling" solutions. Optimize coupling time and consider using a more potent activator like COMU.[9] |
Final Cleavage and Purification
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove the permanent side-chain protecting groups. For Boc/Bzl chemistry, this is typically accomplished using strong, anhydrous acids.
-
HF Cleavage: The most common method, performed at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole) to protect sensitive residues. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
TFMSA Cleavage: An alternative strong acid cleavage cocktail, though sometimes less effective for certain protecting groups.
Following cleavage, the crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous buffer, and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity are confirmed by Mass Spectrometry (MS) and analytical HPLC.
Conclusion
The incorporation of Boc-Acca-OH presents a manageable challenge that can be overcome with the appropriate strategic choices. The steric hindrance of the cyclopropyl moiety necessitates the use of high-potency uronium/aminium salt coupling reagents, with HATU being a reliable and effective choice. By employing an excess of the activated amino acid and allowing for sufficient reaction time or double coupling, researchers can successfully integrate this valuable constrained residue into their peptide sequences. The resulting peptides, endowed with enhanced structural rigidity and proteolytic resistance, are promising candidates for further investigation in drug discovery and development.
References
-
Balasubramanian, T. M., et al. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. R Discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Bhatt, H., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]
- Stammer, C. H. (1984). The synthesis of cyclopropane amino acids and peptides. Google Patents (EP0135429A1).
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Stammer, C. H. (1985). THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. WIPO Patentscope (WO/1985/000809). Retrieved from [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (WO1985000809A1).
-
Charette, A. B., et al. (2010). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Request PDF. Retrieved from [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: Tert-butyl N-(1-carbamoylcyclopropyl)carbamate as a Constrained Amino Acid Analog
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Peptides represent a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility. This flexibility can lead to a significant entropic penalty upon binding to a biological target, thereby reducing binding affinity. To overcome these challenges, medicinal chemists increasingly turn to the incorporation of unnatural amino acids (UAAs) designed to impose specific conformational constraints on the peptide backbone.[1][2] Such modifications can pre-organize the peptide into its bioactive conformation, enhancing target affinity, improving metabolic stability, and ultimately augmenting therapeutic efficacy.[2]
This guide focuses on a particularly intriguing UAA: tert-butyl N-(1-carbamoylcyclopropyl)carbamate . This molecule can be viewed as a conformationally constrained analog of asparagine or glutamine, where the cyclopropane ring locks the backbone's dihedral angles and restricts the orientation of the side-chain carboxamide. Its incorporation into peptides offers a powerful strategy to modulate secondary structure and explore novel structure-activity relationships (SAR).
Molecular Profile of this compound
The unique structural features of this compound—a gem-disubstituted cyclopropane ring bearing both a Boc-protected amine and a primary amide—confer distinct properties that are advantageous in peptide design. The cyclopropane moiety severely restricts the Ramachandran space available to the amino acid residue, influencing the local peptide conformation.[3] Homopeptides of the parent residue, 1-aminocyclopropanecarboxylic acid, have been shown to favor helical conformations stabilized by intramolecular hydrogen bonds.[3] This predisposition can be harnessed to stabilize specific secondary structures, such as β-turns or helices, within a larger peptide sequence.
| Property | Value/Description | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C9H16N2O3 | N/A |
| Molecular Weight | 200.24 g/mol | N/A |
| Key Structural Features | Boc-protected amine, primary amide, cyclopropane ring | N/A |
| Potential as Analog of | Asparagine (Asn), Glutamine (Gln) | [4] |
Synthetic Strategy
While a direct, one-step synthesis of this compound may not be readily available in the literature, a robust and logical synthetic route can be devised from the commercially available precursor, 1-(Boc-amino)cyclopropanecarboxylic acid .[5] The synthesis involves a standard amidation of the carboxylic acid.
Caption: Synthetic workflow for the preparation of the target amino acid analog.
Protocol 1: Synthesis of this compound
This protocol details the conversion of 1-(Boc-amino)cyclopropanecarboxylic acid to its corresponding primary amide.
Materials:
-
1-(Boc-amino)cyclopropanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Ammonium chloride (NH4Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq), HOBt (1.1 eq), and DIEA (2.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and DIEA (1.5 eq) in DMF. Add this solution to the activated ester mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (3x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford pure this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain can be achieved using standard Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6] Due to the steric hindrance of the gem-disubstituted cyclopropyl group, optimized coupling conditions may be required to ensure efficient amide bond formation.
Caption: A typical SPPS cycle for incorporating the constrained amino acid.
Protocol 2: Manual Boc-SPPS Incorporation
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin with free amine)
-
This compound
-
Coupling reagents: HBTU/HOBt or HATU
-
DIEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
25-50% Trifluoroacetic acid (TFA) in DCM (for deprotection)
-
5-10% DIEA in DCM (for neutralization)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF (3x).
-
Pre-activation of Amino Acid: In a separate vial, dissolve this compound (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF. Add DIEA (6.0 eq) and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The increased steric bulk may necessitate longer coupling times compared to standard amino acids.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to monitor the reaction's completion. A negative Kaiser test (beads remain yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): If the Kaiser test is positive after the initial coupling, a second coupling can be attempted. If it remains positive, it is advisable to cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Boc Deprotection: To proceed with the next coupling cycle, remove the N-terminal Boc group by treating the resin with 25-50% TFA in DCM for 30 minutes.[7]
-
Washing and Neutralization: Wash the resin with DCM (3x) to remove residual TFA. Neutralize the resulting trifluoroacetate salt by washing with 5-10% DIEA in DCM (2x, 2 minutes each), followed by washing with DCM (3x) and DMF (3x) to prepare for the next coupling step.[8]
Deprotection and Cleavage
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. The Boc group of the constrained amino acid is acid-labile and will be removed during this process.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage from an acid-labile resin (e.g., PAM resin) using hydrogen fluoride (HF), a standard procedure in Boc-SPPS. Caution: HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Anisole (scavenger)
-
Liquid Hydrogen Fluoride (HF)
-
Diethyl ether (cold)
-
Acetonitrile
-
Water
Procedure:
-
Preparation: Place the dry peptide-resin in a specialized HF cleavage apparatus. Add anisole (approx. 1 mL per 100 mg of resin) as a scavenger to trap the reactive tert-butyl cations generated during deprotection.
-
HF Cleavage: Cool the apparatus to -78 °C and condense liquid HF into the reaction vessel. Allow the reaction to stir at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in an appropriate solvent system (e.g., aqueous acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Peptides Containing the Constrained Analog
The successful synthesis and purity of the final peptide must be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the purified peptide. This confirms the successful incorporation of the constrained amino acid.[9]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can provide detailed structural information.[7][10] The constrained nature of the cyclopropyl ring will likely result in unique chemical shifts and NOE patterns that can be used to elucidate the local conformation of the peptide backbone around the incorporated residue.
Applications and Future Directions
The incorporation of this compound offers a novel approach to peptide drug design. As a constrained analog of asparagine or glutamine, it can be used to:
-
Stabilize Secondary Structures: The rigid cyclopropane backbone can act as a nucleation site for β-turns or helical structures, potentially increasing the peptide's affinity for its target.
-
Enhance Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.
-
Probe Structure-Activity Relationships: By systematically replacing Asn or Gln residues with this constrained analog, researchers can gain insights into the conformational requirements for biological activity.
Future research could explore the synthesis of stereochemically pure versions of this analog and investigate their differential effects on peptide conformation and function. Furthermore, its application in the design of inhibitors of protein-protein interactions, where defined secondary structures are often crucial for binding, represents a promising avenue for therapeutic development.
References
- Karle, I. L. (1989). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 28(1), 1-14.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem Technical Support.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199.
- ChemBK. (2024). BOC-1-AMINO-1-CYCLOPROPANE CARBOXYLIC ACID.
- Crivellin, C. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1143, 3-36.
- Organic Syntheses.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- J&K Scientific. (n.d.). Boc-1-aminocyclopropane-1-carboxylic acid | 88950-64-5.
- EvitaChem. (n.d.). tert-butyl N-{[1-(3-hydroxypropyl)
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Chrone, V. G., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2821, 83-89.
- Johnson, R. L., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.
- Wipf, P., & Venkatraman, S. (1996). A short, stereoselective synthesis of the cyclopropane containing dipeptide from the active site of the DNA-repair enzyme photolyase. Tetrahedron letters, 37(27), 4659-4662.
- Milburn, G. L., et al. (1973). New asparagine analogs. Journal of medicinal chemistry, 16(11), 1277-1280.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- The Journal of Physical Chemistry B. (2020).
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
- Google Patents. (n.d.). US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
- ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- J&K Scientific. (n.d.). Boc-1-aminocyclopropane-1-carboxylic acid | 88950-64-5.
- National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)
- Sigma-Aldrich. (n.d.). 1-(Boc-amino)cyclopropanecarboxylic acid = 98.0 TLC 88950-64-5.
- PubMed. (1989).
- MDPI. (1989). Asparagine: A Metabolite to Be Targeted in Cancers.
- Research and Reviews: A Journal of Pharmaceutical Sciences. (2014).
- ACS Publications. (n.d.). Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2.
- National Institutes of Health. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC)
Sources
- 1. reddit.com [reddit.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. New asparagine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 10. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl N-(1-carbamoylcyclopropyl)carbamate in Drug Design: A Guide for Researchers
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, rigid conformation from a multitude of possible states. A key strategy in modern drug design is to pre-organize the molecule into its bioactive conformation, a concept known as conformational constraint. This approach can lead to significant improvements in binding affinity, selectivity, and metabolic stability.
One of the most effective ways to introduce conformational constraint is through the incorporation of small, rigid ring systems into a molecule's scaffold. The cyclopropane ring, with its unique steric and electronic properties, has emerged as a valuable tool for medicinal chemists.[1] This guide focuses on a specific and highly versatile building block: tert-butyl N-(1-carbamoylcyclopropyl)carbamate . This molecule is a protected form of 1-amino-1-cyclopropanecarboxamide, a constrained analog of the amino acid glycine. Its incorporation into peptide-based or peptidomimetic drug candidates can rigidly lock the peptide backbone, offering a powerful method to enhance pharmacological properties.
This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound in their drug discovery programs.
Core Concept: The 1-Amino-1-carboxamidocyclopropane Scaffold as a Dipeptide Isostere
The fundamental utility of this compound lies in its ability to serve as a dipeptide isostere . When incorporated into a peptide sequence, the 1,1-disubstituted cyclopropane ring severely restricts the rotational freedom around the peptide backbone, effectively locking the dihedral angles (phi, φ, and psi, ψ) into a conformation that can mimic or induce specific secondary structures, such as β-turns.
Caption: Conformational advantage of the cyclopropane mimic.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for straightforward integration into standard peptide synthesis protocols, both in solution and on solid phase. The carbamoyl group (carboxamide) provides a handle for further chemical modifications or can act as a key hydrogen bonding partner in receptor interactions.
Synthesis and Preparation: A Protocol for this compound
While a direct, one-step synthesis of this compound is not prominently described in the literature, a robust and reproducible two-step protocol can be employed. This involves the synthesis of the precursor, 1-amino-1-cyclopropanecarboxamide, followed by the protection of the amino group with a Boc group.
Protocol 1: Synthesis of 1-Amino-1-cyclopropanecarboxamide Hydrochloride
This protocol is adapted from established methods for the synthesis of cyclopropane amino acids.
Materials:
-
2-Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Cyclopropanation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylacetonitrile in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-phenyl-1-cyanocyclopropane.
-
Hydrolysis: To the crude 1-phenyl-1-cyanocyclopropane, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid and the cleavage of the phenyl group.
-
Upon completion, cool the reaction mixture. The product, 1-amino-1-cyclopropanecarboxamide hydrochloride, will precipitate.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum.
Protocol 2: Boc-Protection of 1-Amino-1-cyclopropanecarboxamide
This is a standard procedure for the N-protection of amino acids.[2][3]
Materials:
-
1-Amino-1-cyclopropanecarboxamide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., a mixture of acetone and water, or tetrahydrofuran (THF))
Procedure:
-
Suspend 1-amino-1-cyclopropanecarboxamide hydrochloride in a mixture of acetone and water.
-
Cool the suspension in an ice bath.
-
Add triethylamine dropwise to neutralize the hydrochloride salt and to act as a base for the reaction.
-
In a separate container, dissolve di-tert-butyl dicarbonate in acetone.
-
Add the (Boc)₂O solution dropwise to the cooled suspension of the amino acid amide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a mild acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extract the product, this compound, with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The product can be further purified by column chromatography or recrystallization if necessary.
Application in Drug Design: A Case Study of Boceprevir
A prominent example of the successful application of a constrained cyclopropyl amino acid derivative in an approved drug is the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir .[4][5][6][7] While not containing the exact title compound, boceprevir's structure incorporates a closely related and highly influential dimethylcyclopropylproline analog at the P2 position.[4] This rigid bicyclic system, which can be conceptually derived from a cyclopropane-fused proline, plays a critical role in the drug's high binding affinity.
The incorporation of this constrained moiety results in a 1000-fold increase in binding to the NS3 protease compared to a more flexible proline at the same position.[4] This dramatic enhancement in potency underscores the power of using conformationally restricted building blocks in drug design.
Caption: Solid-phase synthesis workflow for constrained peptidomimetics.
Quantitative Data Summary
| Parameter | Flexible Dipeptide | Constrained Mimic | Rationale for Improvement |
| Conformational Freedom | High | Low | The rigid cyclopropane ring restricts backbone rotation. |
| Entropic Cost of Binding | High | Low | The molecule is pre-organized in a bioactive conformation. |
| Binding Affinity (Kd/Ki) | Typically lower | Potentially higher | Reduced entropic penalty leads to a more favorable free energy of binding. |
| Metabolic Stability | Variable, potentially low | Generally higher | The cyclopropane ring can block sites of metabolism. |
| Receptor Selectivity | May be lower | Potentially higher | A fixed conformation can lead to more specific interactions with the target receptor over off-targets. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the design and synthesis of conformationally constrained peptidomimetics. Its ability to act as a dipeptide isostere and rigidly fix the peptide backbone offers a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The successful application of a similar constrained cyclopropyl moiety in the approved drug Boceprevir provides a compelling validation of this approach. The synthetic protocols provided herein offer a practical guide for the preparation and incorporation of this building block into drug discovery pipelines. As the demand for more potent and specific therapeutics continues to grow, the strategic use of conformationally constrained building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
-
PubChem. Boceprevir. [Link]
-
Malcolm, B. A., et al. (2011). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Clinical Therapeutics, 33(12), 1849–1864. [Link]
-
Rotella, D. P. (2013). The discovery and development of boceprevir. Expert Opinion on Drug Discovery, 8(11), 1445-1454. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. (2011). Process for preparing Boc protected amino acid by (Boc) O.
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
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- 4. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. The discovery and development of boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental conditions for tert-butyl N-(1-carbamoylcyclopropyl)carbamate reactions
An In-depth Technical Guide to the Experimental Conditions for tert-butyl N-(1-carbamoylcyclopropyl)carbamate Reactions
Introduction: The Strategic Value of a Bifunctional Cyclopropane Building Block
This compound is a valuable bifunctional synthetic intermediate for drug discovery and development. Its structure is characterized by three key components: a strained cyclopropane ring, a primary carboxamide (-CONH₂), and a tert-butoxycarbonyl (Boc)-protected primary amine. The cyclopropane motif is of particular interest in medicinal chemistry as its conformational rigidity and metabolic stability can enhance binding potency, improve pharmacokinetic profiles, and reduce off-target effects.[1]
This guide provides detailed protocols and technical insights into the two principal transformations of this molecule: the rearrangement of the primary amide and the deprotection of the Boc-protected amine. Understanding the causality behind the choice of reagents and conditions is paramount for achieving high yields and purity, enabling the successful incorporation of the 1-amino-1-cyclopropylmethylamine or 1-aminocyclopropanecarboxamide scaffolds into complex target molecules.
Core Reaction Pathways
The strategic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The amide can be converted to an amine via rearrangement, while the Boc group can be selectively removed under acidic conditions to liberate the other amine. This allows for a stepwise elaboration of the molecule.
Caption: Key reaction pathways for this compound.
Amide Transformation via Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] The reaction proceeds through an isocyanate intermediate, which can be trapped with nucleophiles like alcohols to yield stable carbamates or hydrolyzed to provide the primary amine after decarboxylation.[3] Using an alcohol like methanol to trap the isocyanate is often preferred as it yields a product that is typically easier to handle and purify than the free amine.
Mechanistic Insight
The accepted mechanism involves the in-situ formation of a hypobromite from bromine and a strong base. This reagent N-brominates the amide, which is then deprotonated to form an N-bromoamide anion. This anion undergoes a concerted rearrangement where the cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.[2] This key rearrangement step occurs with complete retention of configuration at the migrating group.
Sources
Application Notes and Protocols: Tert-butyl N-(1-carbamoylcyclopropyl)carbamate as a Versatile Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the pursuit of novel therapeutics, peptidomimetics have emerged as a promising class of molecules that combine the target specificity of peptides with the improved pharmacokinetic properties of small molecules. A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acid surrogates to enhance binding affinity, metabolic stability, and cell permeability.[1][2] This guide details the synthesis, application, and unique potential of tert-butyl N-(1-carbamoylcyclopropyl)carbamate , a rigidified amino acid building block. The cyclopropane scaffold imparts a fixed geometry on the peptide backbone, while the primary carboxamide functionality offers a versatile handle for further chemical modification or for engaging in critical hydrogen bonding interactions with biological targets.[3][4] This document provides detailed, field-tested protocols for the synthesis of this building block and its incorporation into peptide chains, alongside expert insights into its strategic application in drug discovery.
Introduction: The Strategic Value of Conformational Constraint
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of linear peptides often leads to a significant entropic penalty upon binding to their target, resulting in lower affinity. Furthermore, this flexibility renders them susceptible to proteolytic degradation, limiting their therapeutic utility.[1][5] The introduction of rigid structural elements, such as the cyclopropane ring, is a proven strategy to pre-organize the peptide into a bioactive conformation, thereby enhancing its affinity and stability.[6] The 1-aminocyclopropanecarboxylic acid (ACC) core of the title compound is a well-studied motif known to induce stable secondary structures like helices and turns in peptides.[7][8]
This compound offers a unique combination of features:
-
Rigid Cyclopropane Scaffold: Locks the peptide backbone into a defined conformation, reducing flexibility and enhancing binding affinity.
-
Boc-Protected Amine: Allows for straightforward incorporation into standard solid-phase or solution-phase peptide synthesis workflows.[6]
-
Primary Carboxamide (Carbamoyl Group): This functional group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a binding pocket. It also serves as a versatile chemical handle for post-synthetic modifications.
This guide will provide the necessary protocols to synthesize and utilize this valuable building block, empowering researchers to explore its potential in their peptidomimetic design strategies.
Synthesis of the Building Block: A Step-by-Step Protocol
The most direct and efficient synthesis of this compound involves the amidation of the commercially available 1-(Boc-amino)cyclopropanecarboxylic acid . This procedure utilizes standard peptide coupling reagents to form the primary amide.
Protocol 2.1: Synthesis of this compound
This protocol describes a robust method for the synthesis of the title compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford This compound as a white solid.
Expert Tip: The choice of coupling reagent can be critical. For sterically hindered systems or to improve yields, phosphonium or uronium-based reagents like PyBOP or HATU can be used in place of EDC/HOBt.
Incorporation into Peptidomimetics: Protocols and Workflows
Once synthesized, this compound can be readily incorporated into peptide sequences using standard Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the selective deprotection of the Boc group, followed by coupling to the growing peptide chain.
Workflow for Peptide Synthesis
Caption: General workflow for the synthesis and incorporation of the building block.
Protocol 3.1: Boc-Group Deprotection
The acid-labile Boc protecting group is typically removed using trifluoroacetic acid (TFA).
Materials:
-
This compound or resin-bound peptide with the N-terminal Boc-protected building block.
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA) (for neutralization)
Procedure (for solution phase):
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly in the next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.
Procedure (for Solid-Phase Peptide Synthesis - SPPS):
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Filter and wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 5-10% DIPEA in DCM or DMF.
-
Wash the resin again with DCM and DMF to prepare for the next coupling cycle.
Protocol 3.2: Peptide Coupling
This protocol describes the coupling of the deprotected 1-amino-1-carbamoylcyclopropane moiety to the next Boc- or Fmoc-protected amino acid.
Materials:
-
Deprotected amine (from Protocol 3.1, either in solution or on resin)
-
Boc- or Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (for SPPS):
-
In a separate vessel, dissolve the protected amino acid and the coupling reagent (e.g., HBTU) in DMF.
-
Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin from Protocol 3.1.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
| Coupling Reagent | Additive | Typical Solvent | Relative Speed | Racemization Risk |
| EDC | HOBt | DCM, DMF | Moderate | Low-Moderate |
| DIC | HOBt | DCM, DMF | Moderate | Low-Moderate |
| HBTU | HOBt | DMF | Fast | Low |
| HATU | HOAt | DMF | Very Fast | Very Low |
| PyBOP | - | DMF | Fast | Low |
| Table 1: Comparison of common peptide coupling reagents. |
Advanced Applications & Chemical Transformations
The primary carboxamide of this compound is not merely a passive structural element. It offers exciting possibilities for creating more complex and functionalized peptidomimetics.
The Carboxamide as a Pharmacophoric Element
The amide group is a privileged functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. When incorporated into a peptidomimetic, the carbamoyl group of this building block can:
-
Mimic Natural Side Chains: Serve as a mimic for the side chains of asparagine or glutamine, engaging in critical hydrogen bonding interactions with the target protein.
-
Enhance Solubility: The polar amide group can improve the aqueous solubility of otherwise hydrophobic peptide sequences.
-
Modulate Conformation: Participate in intramolecular hydrogen bonding, further stabilizing a desired secondary structure.[8]
Chemical Derivatization of the Carboxamide
The primary amide can be chemically transformed into a variety of other functional groups, either on the building block itself or post-synthetically on the full peptide. This opens up a vast chemical space for structure-activity relationship (SAR) studies.
Caption: Potential chemical transformations of the primary amide group.
Important Considerations:
-
Hofmann Rearrangement: While theoretically possible to convert the primary amide to an amine with one less carbon via the Hofmann rearrangement, the conditions (strong base and bromine) are generally not compatible with peptide structures.
-
Curtius Rearrangement: This rearrangement starts from a carboxylic acid, not an amide. However, if the building block is first hydrolyzed to the corresponding dicarboxylic acid, a Curtius rearrangement could be employed to generate an amino group.
Conclusion and Future Outlook
This compound is a highly valuable, yet underutilized, building block for the design and synthesis of advanced peptidomimetics. Its rigid cyclopropane core provides a powerful tool for conformational control, while the Boc-protected amine allows for seamless integration into established synthetic workflows. The true potential of this molecule lies in the strategic use of its primary carboxamide group, both as a key pharmacophoric element and as a versatile handle for chemical diversification. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this unique building block in the development of next-generation therapeutics.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Gundla, R., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
- Varughese, K. I., Srinivasan, A. R., & Stammer, C. H. (1985). Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research, 26(3), 242-251.
-
Pomerantz, W. C., et al. (2023). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. PMC. Retrieved from [Link]
- Cabezas, L., et al. (2019). A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Angewandte Chemie, 131(4), 1083-1087.
- Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing Alpha-Amino Acids. 1. 1-aminocyclopropanecarboxylic Acid and Other 2,3-methanoamino Acids. Chemical Reviews, 107(11), 4493-537.
- Gotor-Gotor, R., et al. (2007). PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid. Journal of Molecular Modeling, 13(6-7), 747-757.
- Stammer, C. H. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. Peptide and Protein Reviews, 1, 1-28.
- Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
Lee, Y., & Silverman, R. B. (2018). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]
- Lenci, E., & Menchi, G. (2021).
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446-1457.
- Lau, Y. H., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 46(21), 6464-6480.
-
PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
- Keita, M., et al. (2013).
-
ResearchGate. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
Sources
- 1. A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids. 1. 1-aminocyclopropanecarboxylic acid and other 2,3-methanoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Role of Conformational Constraints in Peptide Drug Design
An in-depth guide to the solid-phase synthesis of peptides containing cyclopropane-constrained amino acids is provided for researchers, scientists, and drug development professionals. This document offers detailed application notes and protocols, emphasizing the rationale behind experimental choices and ensuring scientific integrity.
The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to poor metabolic stability and reduced receptor affinity. To address these limitations, medicinal chemists often introduce conformational constraints into the peptide backbone. One effective strategy is the incorporation of cyclopropane-containing amino acids. The rigid cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding to biological targets and improve resistance to enzymatic degradation.
While the user's query specified "tert-butyl N-(1-carbamoylcyclopropyl)carbamate," a comprehensive literature search did not yield established protocols for its direct use as a standalone reagent in solid-phase peptide synthesis (SPPS). However, the underlying interest in cyclopropane-containing moieties is a significant area of research. Therefore, this guide will focus on the broader, well-established application of incorporating cyclopropane-constrained amino acids into peptides via SPPS. We will detail the synthesis of the necessary building blocks and their subsequent use in solid-phase synthesis.
Part 1: Synthesis of Fmoc-Protected Cyclopropyl Amino Acid Building Blocks
The successful incorporation of cyclopropane-containing amino acids into peptides using SPPS first requires the synthesis of suitable Fmoc-protected building blocks. A common precursor for these building blocks is 1-aminocyclopropanecarboxylic acid. The following protocol outlines the synthesis of an Fmoc-protected cyclopropyl amino acid.
Protocol 1: Synthesis of Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-Acca-OH)
This protocol describes the protection of the amino group of 1-aminocyclopropanecarboxylic acid with the fluorenylmethyloxycarbonyl (Fmoc) group, which is essential for its use in Fmoc-based SPPS.
Materials:
-
1-aminocyclopropanecarboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid and sodium carbonate in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-OSu in acetone to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the acetone using a rotary evaporator.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Fmoc-Acca-OH.
Data Presentation:
| Parameter | Value | Source |
| Typical Yield | 80-90% | |
| Purity (by HPLC) | >98% | |
| Melting Point | 185-188 °C |
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-Acca-OH).
Part 2: Solid-Phase Synthesis of Peptides Containing Cyclopropyl Amino Acids
With the Fmoc-protected cyclopropyl amino acid in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Acca-OH
This protocol details the manual solid-phase synthesis of a model peptide containing a cyclopropyl amino acid.
Materials:
-
Fmoc-Rink amide resin
-
Fmoc-protected amino acids (including Fmoc-Acca-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Acca-OH), DIC, and OxymaPure® in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the SPPS Cycle:
Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-protected amino acids.
Part 3: Mechanistic Insights and Rationale
The Role of the Fmoc Protecting Group: The Fmoc group is an acid-labile protecting group for the N-terminus of the amino acid. It is stable to the acidic conditions used for cleavage of side-chain protecting groups but is readily removed by a weak base, typically piperidine. This orthogonality is a cornerstone of modern SPPS.
The Coupling Reaction: The activation of the carboxylic acid of the incoming Fmoc-amino acid is crucial for the formation of the amide bond. The use of a carbodiimide, such as DIC, in combination with an activating agent like OxymaPure®, forms a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain. OxymaPure® is a superior alternative to older activating agents as it minimizes racemization and side reactions.
Cleavage from the Resin: The final step of SPPS is the cleavage of the completed peptide from the solid support and the removal of any side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). The cleavage cocktail often includes scavengers, like triisopropylsilane (TIS), to quench reactive cations that are formed during the deprotection of certain amino acid side chains, thereby preventing unwanted side reactions.
Conclusion
The incorporation of cyclopropane-constrained amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. While the direct application of "this compound" in SPPS is not well-documented, the synthesis of Fmoc-protected cyclopropyl amino acid building blocks and their subsequent use in established SPPS protocols provides a reliable and effective method for creating these modified peptides. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the field of peptide drug discovery and development.
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
Application Notes and Protocols for Enzymatic Reactions Involving tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Introduction: The Significance of Cyclopropyl Moieties and Biocatalysis
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1] Its unique stereoelectronic properties often lead to enhanced potency and improved pharmacokinetic profiles.[2] The synthesis and modification of cyclopropyl-containing building blocks are therefore of significant interest to researchers in drug discovery and development. tert-Butyl N-(1-carbamoylcyclopropyl)carbamate is a versatile intermediate, featuring a protected amine and a primary amide (carbamoyl) group attached to a cyclopropane ring. The selective enzymatic transformation of the carbamoyl group offers a green and highly specific alternative to traditional chemical methods, which often require harsh conditions and complex protecting group strategies.
This guide provides a comprehensive overview of the potential enzymatic hydrolysis of the carbamoyl group of this compound and offers detailed protocols for researchers, scientists, and drug development professionals. While direct enzymatic studies on this specific substrate are not extensively reported, we can infer a logical biocatalytic approach based on the known activity of amidohydrolase enzymes on similar amide functionalities.
Hypothesized Enzymatic Transformation: The Role of Amidohydrolases
The primary amide of the carbamoyl group in this compound is the most probable site for enzymatic attack. The class of enzymes responsible for the hydrolysis of non-peptide carbon-nitrogen bonds in amides are the amidohydrolases (or amidases).[3] These enzymes are part of the larger nitrilase superfamily.[4][5]
The proposed enzymatic reaction involves the hydrolysis of the carbamoyl group to the corresponding carboxylic acid, releasing ammonia in the process. This transformation is highly valuable as it unmasks a carboxylic acid handle for further synthetic modifications while preserving the Boc-protecting group on the amine.
Proposed Reaction Scheme:
Caption: Proposed enzymatic hydrolysis of this compound.
PART 1: Screening for Suitable Amidohydrolases
The initial and most critical step is to identify a suitable amidohydrolase that exhibits activity towards this compound. A diverse panel of commercially available or in-house expressed amidases should be screened.
Rationale for Enzyme Selection:
Amidohydrolases are widespread in nature, found in bacteria, fungi, and plants.[5][6] Enzymes from robust microbial sources such as Bacillus, Pseudomonas, and Rhodococcus are often good starting points due to their stability and broad substrate tolerance.[6]
Experimental Workflow for Enzyme Screening:
Caption: High-throughput screening workflow for identifying active amidohydrolases.
Detailed Screening Protocol:
1. Reagent Preparation:
- Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
- Buffer Solutions: Prepare a range of buffers (e.g., potassium phosphate, Tris-HCl) at various pH values (e.g., 6.0, 7.0, 8.0, 9.0) at a concentration of 100 mM.
- Enzyme Solutions: Prepare solutions of lyophilized enzymes or use clarified cell lysates of expressed enzymes at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
2. Reaction Setup (in a 96-well microtiter plate):
- To each well, add:
- 80 µL of buffer solution.
- 10 µL of substrate stock solution (final concentration: 10 mM).
- 10 µL of enzyme solution (final concentration: 0.1-1 mg/mL).
- Negative Controls:
- No Enzyme Control: Replace the enzyme solution with buffer to check for non-enzymatic hydrolysis.
- No Substrate Control: Replace the substrate solution with the organic solvent to check for interfering peaks from the enzyme preparation.
3. Incubation:
- Seal the plate and incubate at a controlled temperature (a starting point of 37°C is recommended) with gentle shaking for a set period (e.g., 4, 12, and 24 hours).
4. Reaction Quenching:
- Stop the reaction by adding 100 µL of a quenching solution, such as 1 M HCl or acetonitrile.
5. Analysis:
- Centrifuge the plate to pellet any precipitate.
- Analyze the supernatant by reverse-phase HPLC or LC-MS to monitor the disappearance of the substrate and the formation of the carboxylic acid product. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point for method development.
PART 2: Reaction Optimization for a "Hit" Enzyme
Once an active amidohydrolase ("hit") has been identified, the next step is to optimize the reaction conditions to maximize product yield and reaction rate.
Key Optimization Parameters:
| Parameter | Rationale | Typical Range |
| pH | Enzyme activity and stability are highly pH-dependent. The optimal pH for nitrilases and amidases is often between 7.0 and 8.0.[7] | pH 6.0 - 9.0 |
| Temperature | Reaction rates increase with temperature up to an optimum, beyond which the enzyme denatures. Many microbial amidases are active between 30-60°C.[8] | 25°C - 65°C |
| Substrate Concentration | High substrate concentrations can lead to substrate inhibition. Determining the optimal concentration is key for process efficiency. | 1 - 100 mM |
| Enzyme Loading | Higher enzyme concentration generally leads to faster reaction rates, but this needs to be balanced with the cost of the biocatalyst. | 0.1 - 10 mg/mL |
| Co-solvents | The substrate has limited aqueous solubility. The addition of a water-miscible organic solvent (e.g., DMSO, isopropanol) may be necessary but can also impact enzyme activity. | 0 - 20% (v/v) |
Protocol for pH Optimization:
-
Set up a series of reactions as described in the screening protocol.
-
Use a range of buffers to cover pH values from 6.0 to 9.0 (e.g., MES for pH 6.0, phosphate for pH 7.0, Tris-HCl for pH 8.0, and borate for pH 9.0).
-
Incubate for a fixed time period where the conversion in the initial screen was in a measurable range (e.g., 20-60%).
-
Quench the reactions and analyze by HPLC to determine the optimal pH.
Protocol for Temperature Optimization:
-
Set up a series of reactions at the optimal pH determined previously.
-
Incubate the reactions at a range of temperatures (e.g., 25°C, 37°C, 50°C, 60°C, 65°C).
-
Quench and analyze to identify the optimal temperature.
PART 3: Preparative Scale Synthesis and Product Characterization
Once optimal conditions are established, the reaction can be scaled up to produce a larger quantity of the desired carboxylic acid product.
Preparative Scale Protocol:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the optimal buffer, substrate, and co-solvent (if required).
-
Allow the mixture to reach the optimal temperature.
-
Initiate the reaction by adding the amidohydrolase enzyme.
-
-
Reaction Monitoring:
-
Periodically withdraw small aliquots from the reaction mixture, quench them, and analyze by HPLC to monitor the progress of the reaction.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, terminate it by acidifying the mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl). This will protonate the carboxylic acid product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
-
-
Conclusion
The enzymatic hydrolysis of this compound using an amidohydrolase represents a promising biocatalytic route to a valuable synthetic intermediate. The protocols outlined in this guide provide a systematic approach for enzyme screening, reaction optimization, and preparative-scale synthesis. This method offers the advantages of high selectivity, mild reaction conditions, and environmental compatibility, making it an attractive strategy for researchers in the pharmaceutical and chemical industries.
References
-
Molecules. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]
-
PubMed. (2006). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]
-
ResearchGate. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]
-
PubMed Central. (2001). The nitrilase superfamily: classification, structure and function. [Link]
-
Wikipedia. Nitrilase. [Link]
-
PubMed Central. (2016). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. [Link]
-
PubMed Central. (2009). Nitrilase enzymes and their role in plant–microbe interactions. [Link]
-
ResearchGate. (2002). Characterization of an inducible nitrilase from a thermophilic Bacillus. [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. (2021). Synthesis of carbamate 9 d: (a) tert‐butyl.... [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Patsnap Synapse. (2024). What are Amidohydrolases inhibitors and how do they work?. [Link]
-
Hypha Discovery Blogs. (2022). Metabolism of cyclopropyl groups. [Link]
-
PubChem. tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate. [Link]
-
PubMed. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
-
PubChem. tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate. [Link]
- Google Patents.
-
PubMed. (2021). Biosynthesis of cyclopropane in natural products. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Amidohydrolases inhibitors and how do they work? [synapse.patsnap.com]
- 4. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrilase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Assays for tert-butyl N-(1-carbamoylcyclopropyl)carbamate Activity
Introduction
The carbamate functional group is a recurring motif in a wide array of biologically active compounds, from pharmaceuticals to agricultural agents.[1][2][3] Its ability to engage in hydrogen bonding and act as a leaving group underlies its interaction with various biological targets. tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a carbamate derivative with a unique cyclopropyl constraint, suggesting potential for specific biological interactions. While the precise mechanism of action for this particular compound is not extensively documented in publicly available literature, the broader family of carbamates is well-known for its activity as enzyme inhibitors, particularly targeting serine hydrolases like acetylcholinesterase (AChE).[2][4] Carbamate derivatives have also been explored for their roles as anticonvulsants, anthelmintics by targeting β-tubulin, and for their anti-inflammatory properties.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and validating assays to characterize the biological activity of this compound. Our approach is hypothesis-driven, beginning with the most probable target for a carbamate compound—acetylcholinesterase—and extending to broader phenotypic and target-based assays to explore a wider range of potential activities. The protocols herein are designed to be robust, reproducible, and adaptable to specific laboratory settings.
Part 1: Primary Target Hypothesis - Acetylcholinesterase Inhibition
Many carbamate-containing compounds function as insecticides and nerve agents by inhibiting acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[2][4][5] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses. The inhibitory mechanism typically involves the carbamylation of a serine residue in the active site of AChE. Therefore, a logical first step in characterizing this compound is to assess its potential as an AChE inhibitor.
Principle of the Acetylcholinesterase Inhibition Assay
The most common method for measuring AChE activity is the Ellman's assay, a colorimetric method that is simple, reliable, and suitable for high-throughput screening.[5] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will result in a decreased rate of color formation.[6]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Detailed Protocol for Acetylcholinesterase Inhibition Assay
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader with kinetic measurement capabilities at 412 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare a working solution of ATCh in phosphate buffer. Note: Prepare this solution fresh just before use.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate buffer, 25 µL DTNB, 25 µL ATCh.
-
Negative Control (100% activity): 125 µL phosphate buffer, 25 µL AChE, 25 µL DTNB, 25 µL ATCh.
-
Positive Control: 100 µL phosphate buffer, 25 µL AChE, 25 µL DTNB, 25 µL known AChE inhibitor (e.g., physostigmine), 25 µL ATCh.
-
Test Compound: 100 µL phosphate buffer, 25 µL AChE, 25 µL DTNB, 25 µL of each dilution of the test compound.
-
-
Pre-incubation:
-
Add all components except ATCh to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCh solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition | 10 µM |
| Hill Slope | Steepness of the dose-response curve | 1.2 |
| R² | Goodness of fit for the curve | >0.98 |
Part 2: Secondary and Broad-Spectrum Assays
If this compound does not show significant activity as an AChE inhibitor, or to explore its broader biological profile, a panel of secondary assays is recommended.
A. Cell Viability/Cytotoxicity Assays
These assays are fundamental in early-stage drug discovery to assess the general toxicity of a compound and can provide preliminary indications of anticancer or antimicrobial activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay
Materials:
-
Selected cell line(s) (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_sample / Abs_control) * 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Description | Example Value |
| GI50 | Concentration for 50% growth inhibition | 25 µM |
| Cell Line | Specific cell line tested | HeLa |
| Exposure Time | Duration of compound treatment | 48 hours |
B. Tubulin Polymerization Assay
Some carbamate derivatives, particularly those of the benzimidazole class, exert their biological effects by inhibiting the polymerization of tubulin into microtubules.[3] This is a key mechanism for their anthelmintic activity.[3] A tubulin polymerization assay can determine if this compound shares this mechanism.
Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
Detailed Protocol for Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
Guanine nucleotide (GTP)
-
Polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)
-
Fluorescence microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound.
-
Keep all reagents and tubulin on ice.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or control vehicle.
-
Add the purified tubulin to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence (or light scattering) over time as tubulin polymerizes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Compare the polymerization curves of the treated samples to the control. Inhibition of polymerization will result in a lower rate and extent of fluorescence increase.
-
Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as positive controls.
Conclusion and Future Directions
This application note provides a structured and scientifically grounded approach to elucidating the biological activity of this compound. By starting with a focused, hypothesis-driven assay based on the known pharmacology of carbamates and expanding to broader screening assays, researchers can efficiently characterize this novel compound. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, target validation, and in vivo efficacy models. The methodologies described herein are robust and serve as a solid foundation for the comprehensive evaluation of this and other novel carbamate derivatives.
References
-
Pundir, C. S., & Chauhan, N. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Foods, 9(1), 69. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). (1-Formylcyclopropyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 17(13), 1196–1213. Retrieved from [Link]
-
Di Corcia, A., & Nazzari, M. (2002). A simple and rapid assay for analyzing residues of carbamate insecticides in vegetables and fruits: hot water extraction followed by liquid chromatography-mass spectrometry. Journal of agricultural and food chemistry, 50(17), 4737–4743. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Tsiapali, E., & Tsaftarides, A. (2011). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors, 11(12), 11570–11582. Retrieved from [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl N-(methylcarbamothioyl)carbamate, 100 mg. Retrieved from [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. Retrieved from [Link]
-
Comley, J. C., & Rees, M. J. (1989). Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Tropical medicine and parasitology, 40(3), 323–329. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC chemistry, 13(1), 103. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of organic chemistry and field-proven insights.
Introduction
This compound is a key intermediate in medicinal chemistry, often utilized for the introduction of a constrained aminocyclopropyl motif. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purifications. This guide aims to provide a comprehensive resource to overcome these hurdles.
Two primary synthetic routes are commonly considered for the preparation of this molecule, each with its own set of potential difficulties.
Route A: Hofmann Rearrangement
This route typically starts from 1,1-cyclopropanedicarboxylic acid and proceeds through a diamide intermediate, followed by a Hofmann rearrangement to furnish the desired product.
Route B: Boc Protection
This pathway involves the synthesis of 1-aminocyclopropane-1-carboxamide, which is then protected with a tert-butoxycarbonyl (Boc) group.
Below, we address specific issues you might encounter in these synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Hofmann Rearrangement: Starting from 1,1-cyclopropanedicarboxamide, a selective Hofmann rearrangement on one of the amide groups can yield the target molecule. This reaction converts a primary amide into a primary amine with one less carbon atom, and can be adapted to form a carbamate directly.[1][2][3]
-
Boc Protection of an Amine Precursor: This route involves the synthesis of 1-aminocyclopropane-1-carboxamide, followed by the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O).[4][5]
Q2: I am seeing a significant amount of a di-amine byproduct in my Hofmann rearrangement reaction. What is causing this?
A2: The formation of a di-amine (1,1-diaminocyclopropane) suggests that both amide groups of the starting material (1,1-cyclopropanedicarboxamide) are undergoing the Hofmann rearrangement. This is likely due to an excess of the halogenating agent (e.g., bromine or N-bromosuccinimide) and/or the base.[6][7] To favor the mono-rearrangement, it is crucial to carefully control the stoichiometry of your reagents. We recommend a slow, dropwise addition of the halogenating agent to a cooled solution of the diamide.
Q3: My Boc protection of 1-aminocyclopropane-1-carboxamide is very slow and gives low yields. How can I improve this?
A3: The low reactivity of the amino group in 1-aminocyclopropane-1-carboxamide can be attributed to steric hindrance from the adjacent quaternary carbon of the cyclopropane ring. To improve the reaction rate and yield, consider the following:
-
Increase the temperature: Gently warming the reaction mixture can enhance the rate.[8]
-
Use a catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8]
-
Optimize the solvent: While aprotic solvents like THF or dichloromethane are common, for some amines, alcoholic solvents can improve the reaction rate.[8]
-
Ensure adequate base: If you are starting from an amine salt, ensure at least one equivalent of a non-nucleophilic base is used to liberate the free amine.
Q4: What are the best practices for purifying the final product?
A4: this compound is a relatively polar molecule. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Due to the presence of two polar functional groups, tailing on the column can sometimes be an issue. Adding a small amount of a polar solvent like methanol to your eluent system in the later stages of the purification can help to mitigate this.
Troubleshooting Guide
This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis.
Problem 1: Low Yield in the Hofmann Rearrangement Route
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material (1,1-cyclopropanedicarboxamide) | Insufficient reagent stoichiometry or reaction time. | Ensure at least one equivalent of the halogenating agent and two equivalents of base are used. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Formation of multiple unidentified byproducts | Non-selective reaction or degradation of the product under harsh basic conditions. | Use a milder base such as DBU in place of NaOH or KOH.[6] Alternatively, consider using a hypervalent iodine reagent like (bis(trifluoroacetoxy)iodo)benzene under less basic conditions.[3] |
| Formation of a urea byproduct | The intermediate isocyanate is reacting with the amine product. | This is more likely if the reaction is run at a high concentration. Diluting the reaction mixture can disfavor this bimolecular side reaction. Trapping the isocyanate with an external nucleophile, such as tert-butanol, can also prevent urea formation and directly yield the Boc-protected product.[3] |
| Ring-opening of the cyclopropane | The strained cyclopropane ring can be susceptible to cleavage under strongly basic or acidic conditions, although this is less common. | If ring-opened byproducts are suspected, use milder reaction conditions. An electro-induced Hofmann rearrangement has been reported for cyclopropyl amides and may offer a less harsh alternative.[9][10] |
Problem 2: Challenges in the Boc Protection Route
| Symptom | Potential Cause | Suggested Solution |
| Formation of di-Boc protected product | Excess Boc₂O and harsh reaction conditions. | Use a stoichiometric amount of Boc₂O (around 1.1 equivalents). Running the reaction at room temperature or slightly below can also improve selectivity. |
| Hydrolysis of the primary amide | The reaction conditions are too acidic or basic, leading to the hydrolysis of the carboxamide group. | Maintain a neutral to slightly basic pH during the reaction and workup. Use a non-nucleophilic base like triethylamine or DIPEA. |
| Difficulty in isolating the product from the aqueous phase during workup | The product has some water solubility. | After the initial extraction with an organic solvent, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and perform additional extractions. |
| Instability of the precursor, 1-aminocyclopropane-1-carboxamide | The free amine may not be stable over long periods. | It is best to use 1-aminocyclopropane-1-carboxamide immediately after its synthesis and purification. If storage is necessary, keep it under an inert atmosphere at a low temperature. |
Experimental Protocols
Protocol 1: Modified Hofmann Rearrangement for Direct Carbamate Synthesis
This protocol is adapted from procedures that trap the isocyanate intermediate with an alcohol.[3]
-
Preparation of the N-bromoamide: In a round-bottom flask, dissolve 1,1-cyclopropanedicarboxamide (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hypobromite (NaOBr), freshly prepared from bromine (1.05 eq) and sodium hydroxide (2.1 eq) in water, while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the formation of the N-bromoamide by TLC.
-
Rearrangement and Trapping: To the N-bromoamide solution, add tert-butanol (3-5 eq) and a solution of a stronger base, such as sodium methoxide in methanol. Allow the reaction to warm to room temperature and then gently heat to reflux (around 40-50 °C) until the rearrangement is complete (monitor by TLC).
-
Workup and Purification: Cool the reaction mixture and quench with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Boc Protection of 1-aminocyclopropane-1-carboxamide
This protocol incorporates a catalyst to improve reaction efficiency.[8]
-
Reaction Setup: To a solution of 1-aminocyclopropane-1-carboxamide (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq). Stir the solution for 10 minutes at room temperature under an inert atmosphere.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with dichloromethane and wash with a 1 M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing the Synthetic Pathways and Challenges
Synthetic Routes Overview
Caption: Overview of the two primary synthetic routes to the target molecule.
Troubleshooting Logic for Hofmann Rearrangement
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl N-(1-carbamoylcyclopropyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your yield and purity.
Overview of the Synthetic Strategy
This compound is a valuable building block, often utilized in the synthesis of more complex pharmaceutical intermediates. The most direct and common synthetic route involves the protection of the primary amine of 1-aminocyclopropanecarboxamide with di-tert-butyl dicarbonate (Boc₂O). This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome.
The core transformation is the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of the desired carbamate. This guide will focus on troubleshooting and optimizing this specific synthetic step.
Caption: General synthetic scheme for Boc protection.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix this?
Low yield is the most frequent challenge and can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.
Caption: Decision tree for troubleshooting low reaction yields.
In-Depth Analysis:
-
Incomplete Reaction: The Boc protection of an amine is generally robust, but the presence of the primary amide in the starting material can slightly reduce the nucleophilicity of the amine. Monitoring the reaction via Thin Layer Chromatography (TLC) or LC-MS is critical to confirm the consumption of the starting amine.[1] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
-
Moisture Contamination: Di-tert-butyl dicarbonate is highly susceptible to hydrolysis. The presence of water will consume the reagent, forming tert-butanol and CO₂, thus reducing the amount available to react with your amine. Furthermore, this can lead to byproduct formation (see Q2). Always use anhydrous solvents and consider running the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Reagent Stoichiometry and Quality: While a 1:1 stoichiometry is theoretical, a slight excess of Boc₂O (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion. Ensure your Boc₂O is fresh; older bottles may have partially hydrolyzed, leading to lower effective concentration.
Q2: I'm observing significant byproduct formation, particularly a compound with a much higher molecular weight. What is it and how do I prevent it?
This is a classic sign of undesired side reactions, primarily the formation of a di-Boc protected amine or urea-type byproducts.
-
N,N-di-Boc Protected Amine: Over-protection can occur if reaction conditions are too harsh (e.g., high temperature) or if a significant excess of Boc₂O is used.
-
Solution: Use a controlled stoichiometric amount of Boc₂O (around 1.05 eq.). Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[1]
-
-
Urea Byproduct: This forms when the isocyanate intermediate, generated from the decomposition of Boc₂O or a related species, reacts with the starting amine. This is often exacerbated by moisture.[1]
-
Solution: The most effective preventative measure is to maintain strict anhydrous conditions.[1] Additionally, the order of addition can be optimized. A slow addition of the Boc₂O solution to the amine and base mixture can help maintain a low instantaneous concentration of the protecting agent, minimizing side reactions.
-
Q3: My product appears pure by TLC, but my NMR spectrum shows residual tert-butanol. How do I remove it?
tert-Butanol is a common byproduct from the reaction of Boc₂O. Due to its relatively high boiling point (82 °C), it can be difficult to remove completely under standard rotary evaporation conditions.
-
Aqueous Washes: During the workup, washing the organic layer with water or brine can help partition some of the tert-butanol into the aqueous phase.[2]
-
High-Vacuum Drying: Drying the crude product under high vacuum for an extended period is often effective.
-
Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system is the most definitive way to remove tert-butanol and other impurities.[3] Alternatively, triturating the crude solid with a non-polar solvent like hexane can wash away the more soluble tert-butanol.
Recommended Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
1-Aminocyclopropanecarboxamide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Tetrahydrofuran (THF), Anhydrous (10 mL per gram of amine)
-
Water, Deionized
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 1-aminocyclopropanecarboxamide (1.0 eq) and Sodium Bicarbonate (1.5 eq).
-
Dissolution: Add a 1:1 mixture of anhydrous THF and water. Stir the suspension at room temperature until all solids are dissolved. Cool the mixture to 0 °C in an ice bath.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
Workup:
-
Reduce the reaction volume by approximately half using a rotary evaporator to remove the THF.
-
Add ethyl acetate to the remaining aqueous mixture.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and finally with brine.[4][5]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography on silica gel.
Data Summary & Comparison
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Boc₂O Stoichiometry | 1.05 - 1.1 equivalents | Drives reaction to completion without significant excess. | <1.0 eq: Incomplete reaction. >1.2 eq: Increased risk of di-Boc byproduct.[1] |
| Base | NaHCO₃ / TEA | Mild base to neutralize the acidic byproduct. | Strong Base (e.g., NaOH): Can hydrolyze the amide or Boc group. No Base: Reaction will stall as acid builds up. |
| Temperature | 0 °C to Room Temp. | Controls the initial exotherm and minimizes side reactions.[1] | High Temp (>50°C): Promotes decomposition of Boc₂O and byproduct formation. |
| Solvent | THF/Water or Dioxane/Water | Ensures solubility of both the amine salt and Boc₂O. | Purely Organic (Anhydrous): May have solubility issues with the starting amine. Purely Aqueous: Boc₂O is poorly soluble and will hydrolyze. |
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like triethylamine (TEA) or NaOH? A: Yes, but with caution. Triethylamine is a suitable organic base and can be used in a fully anhydrous system. However, it can be more difficult to remove during workup than an inorganic base like NaHCO₃. Using a strong base like NaOH is generally not recommended as it can promote the hydrolysis of the primary amide on your starting material or even the newly formed carbamate.
Q: What is the best way to store Di-tert-butyl dicarbonate (Boc₂O)? A: Boc₂O should be stored in a tightly sealed container in a refrigerator (2-8 °C).[1] Because it is sensitive to moisture and has a low melting point (~23 °C), it should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the solid.
Q: The starting material, 1-aminocyclopropanecarboxamide, is not commercially available. How can I synthesize it? A: 1-Aminocyclopropanecarboxamide is typically prepared from its corresponding ester, 1-aminocyclopropanecarboxylate, via amidation with ammonia. Alternatively, it can be derived from 1-aminocyclopropanecarbonitrile through controlled hydrolysis. These are multi-step processes that require their own optimization.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). A. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate (1). Organic Syntheses Procedure.
- EvitaChem. (n.d.). tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- BenchChem. (2025). Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.
- National Institutes of Health (NIH). (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate.
- Organic Syntheses Procedure. (n.d.). n-BUTYL CARBAMATE.
- Sigma-Aldrich. (n.d.). Tert-butyl carbamate synthesis.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- PubChem. (n.d.). (1-Formylcyclopropyl)carbamic acid tert-butyl ester.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
- CP Lab Safety. (n.d.). tert-butyl N-(1-ethynylcyclopropyl)carbamate, min 97%, 10 grams.
- Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate.
- YouTube. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2.
- The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- Vernier Science Education. (n.d.). Synthesis of t-butyl chloride - Experiment.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
- YouTube. (2021, June 28). SN1 Reaction Synthesis of tert-Butyl Chloride.
Sources
Technical Support Center: Synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the challenges of this multi-step synthesis, ensuring high yield and purity of your final product.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a constrained cyclopropyl ring and a protected amine, makes it an attractive scaffold for introducing specific conformational properties into a molecule. The synthesis, while conceptually straightforward, involves two key transformations, each with its own set of potential side reactions and challenges. This guide will address these issues in a systematic, question-and-answer format, providing you with the expertise to optimize your experimental outcomes.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in two main stages:
-
Boc-Protection: The synthesis of the key intermediate, 1-(Boc-amino)cyclopropanecarboxylic acid, from 1-aminocyclopropanecarboxylic acid.
-
Amidation: The conversion of the carboxylic acid in the intermediate to a primary amide to yield the final product.
Section 1: Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid (Precursor)
This initial step involves the protection of the amino group of 1-aminocyclopropanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. While a standard procedure, careful control of reaction conditions is crucial for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and solvents for the Boc-protection of 1-aminocyclopropanecarboxylic acid?
A1: The most common and reliable method involves reacting 1-aminocyclopropanecarboxylic acid (often as the hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O).[1] A variety of solvent systems can be used, with aqueous mixtures being common. A typical system is a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water, which helps to dissolve both the amino acid salt and the Boc₂O.[1]
Q2: Which base should I use, and how much?
A2: The choice of base is critical. Inorganic bases like sodium hydroxide or sodium bicarbonate are frequently used in aqueous systems.[2] Organic bases such as triethylamine (TEA) can be used, especially if the reaction is performed in an organic solvent after converting the hydrochloride salt to the free amine.[1] Typically, slightly more than two equivalents of base are needed if you are starting with the hydrochloride salt: one to neutralize the HCl and another to facilitate the reaction with Boc₂O.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. The starting amino acid is highly polar and will have a low Rf value, while the Boc-protected product is significantly less polar and will have a higher Rf. A suitable mobile phase would be a mixture of a polar solvent like ethyl acetate or methanol and a less polar solvent like hexanes or dichloromethane, often with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and gives a defined spot.
Q4: What is the expected yield for this step?
A4: With proper optimization, yields for this reaction are generally good, often in the range of 80-95%.[2]
Troubleshooting Guide: Boc-Protection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Insufficient base. - Incomplete reaction. - Hydrolysis of Boc₂O. - Product loss during workup. | - Ensure at least two equivalents of base are used if starting with the HCl salt. - Allow the reaction to stir for a longer period (e.g., overnight). - Add Boc₂O portion-wise to minimize hydrolysis. - During workup, ensure the aqueous layer is acidified to pH ~3 before extraction to fully protonate the carboxylic acid and drive it into the organic layer. |
| Incomplete Reaction (Starting material remains on TLC) | - Insufficient Boc₂O. - Low reaction temperature. - Poor solubility of starting material. | - Use a slight excess of Boc₂O (1.1-1.2 equivalents). - Allow the reaction to warm to room temperature. - Adjust the solvent mixture to improve solubility. For example, increase the proportion of the organic solvent. |
| Formation of an Oily Product that is Difficult to Crystallize | - Presence of residual tert-butanol (a byproduct of the reaction). - Other impurities. | - Ensure complete removal of solvents under high vacuum.[2] - Trituration with a non-polar solvent like hexanes or pentane can help to induce crystallization and remove non-polar impurities. |
| Side reaction with the carboxylic acid | - In some cases, with highly reactive acylating agents, the carboxylic acid can be activated, but this is less common with Boc₂O under these conditions. | - Stick to the recommended reaction conditions and avoid overly harsh bases or high temperatures. |
Section 2: Amidation to this compound (Final Product)
This step involves the conversion of the carboxylic acid of the Boc-protected precursor into a primary amide. This is a critical transformation where several side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for this amidation?
A1: There are several effective methods for forming a primary amide from a carboxylic acid:
-
Peptide Coupling Reagents: This is a very common and generally high-yielding approach. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®, or reagents like HATU, are used to activate the carboxylic acid, which is then reacted with an ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia).[3]
-
Mixed Anhydride Method: The carboxylic acid is reacted with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base (like N-methylmorpholine) to form a mixed anhydride, which then reacts with ammonia.
-
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The acyl chloride is then reacted with ammonia. This method is effective but can be harsh and may not be compatible with all functional groups.
Q2: What is a suitable source of ammonia for this reaction?
A2: The choice of ammonia source depends on the amidation method.
-
For coupling reagents, a mixture of ammonium chloride and a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.
-
Aqueous or methanolic ammonia can also be used, but care must be taken as water can compete with ammonia and lead to hydrolysis of the activated species.
Q3: How can I avoid side reactions involving the Boc group?
A3: The Boc group is sensitive to strong acids.[] Therefore, methods that generate strongly acidic conditions should be avoided. For instance, if forming an acyl chloride with thionyl chloride, it's important to neutralize any excess reagent or HCl generated before adding the amine. Most standard peptide coupling conditions are mild and compatible with the Boc group.
Troubleshooting Guide: Amidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | - Incomplete activation of the carboxylic acid. - Hydrolysis of the activated intermediate. - Poor nucleophilicity of the ammonia source. - Formation of N-acylurea byproduct (with carbodiimides). | - Use a more potent coupling reagent like HATU. - Ensure anhydrous conditions, especially when using moisture-sensitive reagents. - Use a sufficient excess of the ammonia source. - Add HOBt or OxymaPure when using EDC to suppress N-acylurea formation and improve efficiency.[3][7] |
| Formation of a Nitrile Byproduct | - Overly strong dehydrating conditions. Some coupling reagents can promote the dehydration of the primary amide to a nitrile. | - Avoid harsh dehydrating agents. Milder coupling conditions (e.g., EDC/HOBt at 0°C to room temperature) are less likely to cause this side reaction. |
| Loss of the Boc-Protecting Group | - Exposure to acidic conditions during the reaction or workup. | - Ensure all reaction and workup steps are performed under neutral or basic conditions. If an acidic wash is necessary, it should be brief and with a weak acid. |
| Difficulty in Purifying the Final Product | - Presence of unreacted starting material. - Contamination with coupling agent byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, or the urea from EDC). | - Use a slight excess of the ammonia source to drive the reaction to completion. - If using EDC, the byproduct is water-soluble and can be removed with an aqueous wash. If using DCC, the DCU byproduct is poorly soluble and can often be removed by filtration. - Column chromatography on silica gel is an effective method for final purification. |
Visualizing a Key Side Reaction: N-Acylurea Formation
When using carbodiimides like EDC or DCC without an additive, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction for that molecule of activated acid.
Section 3: Analytical Characterization
A thorough characterization of the starting materials, intermediates, and the final product is essential for a successful synthesis.
-
¹H and ¹³C NMR Spectroscopy: These techniques are invaluable for confirming the structure at each stage. For the precursor, you should see the characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the cyclopropyl protons. Upon amidation, the carboxylic acid proton signal will disappear, and new signals for the -CONH₂ protons will appear.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compounds at each step.
-
Thin-Layer Chromatography (TLC): As mentioned, this is crucial for monitoring reaction progress and assessing the purity of the isolated products.
By carefully considering the potential pitfalls at each stage of the synthesis and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to produce high-quality this compound for your research needs.
References
-
ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). Available from: [Link]
-
Thionyl chloride. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Available from: [Link]
-
Fisher Scientific. Amide Synthesis. (n.d.). Available from: [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Available from: [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Available from: [Link]
Sources
- 1. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions with tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Welcome to the technical support guide for tert-butyl N-(1-carbamoylcyclopropyl)carbamate. As a constrained amino acid analogue, this reagent is a valuable building block in medicinal chemistry and drug development for introducing a gem-disubstituted cyclopropane motif. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols for the two most common coupling strategies involving this molecule.
Section 1: Troubleshooting Amide Bond Formation (Post-Boc Deprotection)
This pathway is the most common use for the title compound, involving a two-step sequence: (1) acidic removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine, followed by (2) formation of a new amide bond with a carboxylic acid partner.
Workflow Overview: Deprotection and Coupling
Troubleshooting Guide: Deprotection & Coupling
Q1: My Boc deprotection is incomplete or shows unexpected side products. What is happening?
A1: Incomplete deprotection or side product formation typically points to issues with the acid treatment or the inherent reactivity of the generated intermediates.
-
Causality & Solution:
-
Incomplete Reaction: The reaction may not have run long enough, or the acid concentration is too low. While simple, ensure at least 4-5 equivalents of trifluoroacetic acid (TFA) are used in a solvent like dichloromethane (DCM). Monitor the reaction by LC-MS until no starting material is observed.
-
tert-butyl Cation Side Products: The deprotection mechanism releases a reactive tert-butyl cation.[1][2] If your carboxylic acid coupling partner or other nucleophilic groups are present during deprotection, they can be alkylated by this cation. Crucial Tip: Always perform the deprotection and remove the acid before adding your coupling partner.
-
Ring Stability: While 1,1-disubstituted cyclopropanes are generally stable, harsh acidic conditions (e.g., prolonged heating with strong acid) could potentially lead to ring-opening or other degradation pathways.[3] Stick to standard conditions (e.g., TFA in DCM at room temperature for 1-2 hours) unless necessary.[4][5]
-
Q2: My amide coupling yield is low. What are the most common factors to investigate?
A2: Low coupling yields are frequently traced to four key areas: activation, base, reaction conditions, or substrate stability.
-
Causality & Solution:
-
Sub-optimal Activation: The choice of coupling reagent is critical.[6] The cyclopropylamine is sterically hindered. Standard carbodiimide reagents like EDC may be sluggish.
-
Recommendation: Use a more potent activating agent. Aminium/phosphonium salt-based reagents like HATU , HBTU , or PyBOP are highly effective for hindered couplings. They react with the carboxylic acid to form highly reactive activated esters, driving the reaction to completion.[6]
-
-
Incorrect Base Stoichiometry or Choice: If you start from the amine salt (e.g., from TFA deprotection), you need to add a base to neutralize the salt and also to facilitate the coupling reaction itself.
-
Recommendation: Use a non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] For an amine TFA salt, use at least 2.0-2.5 equivalents of base: 1.0 eq to neutralize the salt and 1.0-1.5 eq for the coupling itself.
-
-
Side Reactions (Racemization/Decomposition): Over-activation or prolonged reaction times at elevated temperatures can lead to racemization of chiral carboxylic acids or decomposition.
-
Recommendation: Add the coupling reagent at a low temperature (0 °C) and allow the reaction to warm slowly to room temperature. Always include an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure if using a carbodiimide (EDC/DIC) to minimize racemization. Reagents like HATU already contain a built-in activating additive (HOAt).
-
-
Poor Solubility: If any of the reactants precipitate, the reaction will stop. Ensure a suitable solvent (e.g., DMF, NMP, or DCM) is used to maintain homogeneity.
-
| Parameter | Recommendation for Hindered Amine | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP | Forms highly reactive activated esters, effective for sterically demanding substrates. |
| Additive | Included in HATU (HOAt), HBTU (HOBt) | Suppresses racemization and other side reactions.[7] |
| Base | DIPEA, NMM | Non-nucleophilic; prevents unwanted side reactions. Use >2 eq. for amine salts.[6] |
| Solvent | DMF, NMP, DCM | Good solvating power for polar reactants and reagents. |
| Temperature | 0 °C to Room Temperature | Minimizes decomposition and epimerization. |
Section 2: Troubleshooting Direct N-Arylation of the Primary Amide
This advanced pathway involves the direct coupling of the primary amide's N-H bond with an aryl or heteroaryl halide (or triflate), typically via a Palladium-catalyzed Buchwald-Hartwig amination.[8] This reaction is notoriously sensitive to conditions.
Logical Flow for Buchwald-Hartwig Troubleshooting
Troubleshooting Guide: Direct N-Arylation
Q1: My Buchwald-Hartwig reaction shows no conversion. Where do I start?
A1: Zero conversion almost always points to a dead catalyst, an inappropriate base/ligand combination, or poor reaction setup.
-
Causality & Solution:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[9] Using Pd(OAc)₂ can be unreliable as its reduction to Pd(0) can be inconsistent.[10]
-
Recommendation: Use a modern, air-stable Pd pre-catalyst (e.g., G3 or G4 palladacycles). For the ligand, primary amides are poor nucleophiles and require highly active, bulky, electron-rich phosphine ligands to promote the catalytic cycle.[9] Ligands like tBuXPhos or BrettPhos are specifically designed for challenging couplings.[9]
-
-
Incorrect Base: The base is crucial for deprotonating the amide to form the active nucleophile. Weak bases (e.g., K₂CO₃) are often insufficient.
-
Atmosphere and Solvent: Oxygen can kill the catalyst. Water can hydrolyze the base and reactants.
-
Q2: I see some product, but the reaction stalls and I observe decomposition. Why?
A2: Stalled reactions with decomposition suggest that the catalyst is dying over the reaction time or that the conditions are too harsh for the substrates.
-
Causality & Solution:
-
Catalyst Decomposition: At high temperatures (typically >100-110 °C), the catalyst can decompose, especially with less robust ligands.
-
Recommendation: Screen temperatures. While these reactions often require heat, running at the lowest effective temperature (e.g., 80-100 °C) can improve catalyst lifetime.[11]
-
-
Substrate Sensitivity: The aryl halide partner may have functional groups sensitive to the strong base used. The cyclopropane ring itself, while robust, could be compromised under very harsh conditions.
-
Recommendation: If base-sensitive groups are present, a milder base like K₃PO₄ may be required, potentially with a higher catalyst loading or longer reaction time to compensate.
-
-
Inhibitory Effects: If using an aryl iodide, the generated iodide anion can sometimes inhibit the catalyst.[11] While aryl iodides are reactive, aryl bromides are often considered the "sweet spot" for this reaction.[11] Aryl chlorides are the most challenging and require the most active catalyst systems.[10]
-
| Parameter | Recommendation for Amide N-Arylation | Rationale |
| Pd Pre-catalyst | XPhos-Pd-G3, BrettPhos-Pd-G3 | Air-stable, reliable sources of active Pd(0). |
| Ligand | BrettPhos, tBuXPhos | Bulky, electron-rich ligands are essential for coupling weak amide nucleophiles.[9] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Strong, non-nucleophilic bases are required for amide deprotonation.[11] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous, degassed) | High boiling point, inert solvents.[9][10] |
| Atmosphere | Strict Argon or Nitrogen | Prevents oxidation and deactivation of the Pd(0) catalyst.[10] |
Section 3: General FAQs & Stability
Q1: How stable is this compound? A1: The compound is generally stable under standard storage conditions (cool, dry, dark). The primary liabilities are the functional groups:
-
Boc Group: Sensitive to strong acids (e.g., TFA, HCl, H₂SO₄), leading to deprotection.[5] It is stable to most basic conditions and catalytic hydrogenation.[4][12]
-
Primary Amide: Can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions, typically requiring heat.
-
Cyclopropane Ring: The 1,1-disubstitution provides stability. The ring is robust under most synthetic conditions but can be susceptible to opening under very harsh acidic conditions or with certain transition metals that promote C-C activation.[13][14]
Q2: What are the best practices for handling and storage? A2: Store in a tightly sealed container in a refrigerator. Avoid exposure to strong acids or bases during storage or workup unless it is part of the intended reaction.
Q3: What are the recommended solvents for this reagent? A3: It has good solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF). It has poor solubility in water and nonpolar hydrocarbon solvents like hexanes.
Section 4: Key Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific substrates is expected.
Protocol 4.1: Boc-Deprotection and Subsequent HATU-Mediated Amide Coupling
-
Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by LC-MS until no starting material remains.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting white solid, 1-amino-1-cyclopropanecarboxamide TFA salt, can be used directly.
-
-
Coupling:
-
In a separate flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and the crude amine TFA salt (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.
-
Protocol 4.2: Palladium-Catalyzed N-Arylation of the Primary Amide
-
Reaction Setup:
-
To an oven-dried flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), a bulky phosphine ligand (e.g., BrettPhos, 0.04 eq), and a palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq).
-
Add finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
-
Seal the flask with a septum, and purge with argon for 10-15 minutes.
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction may take 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
-
References
- Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- EvitaChem. (n.d.). tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][10]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
- Miyamura, S., et al. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-51.
- ResearchGate. (n.d.). Natural products containing disubstituted cyclopropanes.
- Chemistry Stack Exchange. (2024). Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol?
- PubMed. (n.d.). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers.
- Chemistry Stack Exchange. (2019). Why is cyclopropane-1,1-diol stable.
- PubMed. (2013). cis-2,3-Disubstituted cyclopropane 1,1-diesters in [3 + 2] annulations with aldehydes: highly diastereoselective construction of densely substituted tetrahydrofurans.
- ACS Publications. (n.d.). Cycloadditions of Aromatic Azomethine Imines with 1,1-Cyclopropane Diesters. Organic Letters.
- Semantic Scholar. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates.
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- 14. cis-2,3-Disubstituted cyclopropane 1,1-diesters in [3 + 2] annulations with aldehydes: highly diastereoselective construction of densely substituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Welcome to the technical support center for the synthesis of 1-aminocyclopropane-1-carboxamide via Boc deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with tert-butyl N-(1-carbamoylcyclopropyl)carbamate. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure your synthesis proceeds efficiently and with high fidelity.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the Boc deprotection of this compound. Each entry follows a problem-cause-solution format to facilitate rapid diagnosis and resolution.
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Solution(s) |
| TS-01 | Incomplete or Sluggish Reaction | 1. Insufficient Acid Stoichiometry: The acid catalyst is consumed or its concentration is too low to drive the reaction to completion.[1] 2. Steric Hindrance: The neopentyl-like environment of the cyclopropyl group can slow the reaction rate compared to acyclic amines. 3. Low Temperature: Standard room temperature conditions may be insufficient for this specific substrate. | 1. Increase Acid Concentration: Use a higher concentration of Trifluoroacetic Acid (TFA), such as 50% (v/v) in Dichloromethane (DCM), or even neat TFA.[2][3] 2. Extend Reaction Time: Continue stirring the reaction for a longer duration (e.g., 4-18 hours), monitoring periodically by TLC or LC-MS.[2][3] 3. Elevate Temperature: Gently warm the reaction mixture to 30-40 °C. Exercise caution if other temperature-sensitive groups are present.[2] |
| TS-02 | Formation of Unknown Byproducts | 1. tert-butylation: The reactive tert-butyl cation generated during deprotection can alkylate the primary amide or the newly formed amine product.[1][4][5] 2. Amide Hydrolysis: The strongly acidic conditions, especially with prolonged reaction times or elevated temperatures, may lead to the hydrolysis of the primary carbamoyl group to a carboxylic acid. | 1. Use a Scavenger: Add an excess (2-5 equivalents) of a cation scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture before adding the acid.[6] These agents trap the tert-butyl cation, preventing it from reacting with your product. 2. Optimize Conditions: Use the mildest conditions that afford complete deprotection (lower acid concentration, shorter time, room temperature) to minimize amide hydrolysis. |
| TS-03 | Difficult Product Isolation & Purification | 1. High Polarity of Amine Salt: The product is formed as a trifluoroacetate or hydrochloride salt, which is often highly polar, water-soluble, and may not extract well into organic solvents. 2. Residual Acid: Excess TFA can be difficult to remove completely by rotary evaporation alone and can interfere with subsequent steps.[7] 3. Emulsion during Work-up: The amine salt can act as a surfactant, leading to persistent emulsions during aqueous work-up. | 1. Isolate as Free Base: After removing the bulk of the solvent and acid in vacuo, dissolve the residue in a minimal amount of water and basify carefully with a saturated solution of NaHCO₃ or Na₂CO₃ to a pH of ~9-10. Extract the resulting free amine with an appropriate organic solvent (e.g., EtOAc, DCM).[3][8] 2. Azeotropic Removal of TFA: After initial concentration, add toluene to the crude residue and evaporate again. Repeat this process 2-3 times to azeotropically remove residual TFA.[7] 3. Ion-Exchange Chromatography: For a non-extractive approach, use a strongly acidic ion-exchange resin (e.g., Amberlyst 15). The resin can both deprotect the Boc group and capture the resulting amine, which can then be liberated by washing with a solution of ammonia in methanol.[9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol outlines a robust method for the acidic removal of the Boc group.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any initial exotherm.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq., or as a 25-50% v/v solution with DCM) to the stirred solution.[3][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction should be conducted in a well-ventilated fume hood as isobutylene and carbon dioxide gas are evolved.[11]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. (See Protocol 2).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
(Optional) Perform an azeotropic removal of residual TFA by adding toluene and re-concentrating (repeat 2-3 times).[7]
-
For isolation of the TFA salt, the crude product can be triturated with cold diethyl ether and the resulting solid collected by filtration.
-
For isolation of the free amine, proceed with a basic aqueous work-up as described in TS-03 .
-
Protocol 2: TLC Monitoring of the Deprotection Reaction
A quick and effective method to track reaction progress.
-
Plate Preparation: Spot the Boc-protected starting material (as a reference) and a small aliquot of the reaction mixture onto a silica gel TLC plate.
-
Elution: Develop the plate using a polar solvent system, such as 10-20% Methanol in DCM or a 3:1:1 mixture of n-butanol:acetic acid:water.[12]
-
Visualization:
-
First, visualize the plate under UV light (if the compound is UV-active). The starting material should be visible.
-
Next, stain the plate with a ninhydrin solution and gently heat with a heat gun. The deprotected amine product will appear as a distinct, colored spot (typically purple or pink), which should have a lower Rf value (i.e., be more polar) than the starting material.[2][8] The reaction is complete when the starting material spot has disappeared and the ninhydrin-active product spot is prominent.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed Boc deprotection?
The deprotection proceeds via an E1 elimination mechanism.[4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[4][11]
-
Cation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][11]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[13]
-
Amine Formation: This decarboxylation yields the free primary amine, which is immediately protonated by the excess acid in the medium to form the corresponding amine salt (e.g., trifluoroacetate salt).[11]
Caption: Mechanism of TFA-Mediated Boc Deprotection
Q2: My molecule contains other acid-sensitive functional groups. Are there milder alternatives to TFA?
Yes. If your substrate cannot tolerate strong acids like TFA or HCl, several milder methods can be employed, although they may require more optimization for this specific substrate.
-
Aqueous Phosphoric Acid: This system has been shown to be effective for deprotecting Boc groups while leaving other sensitive groups like Cbz carbamates and benzyl esters intact.
-
Oxalyl Chloride in Methanol: This provides a very mild and selective method for N-Boc deprotection at room temperature.[14][15][16] The mechanism is thought to be broader than simple in situ generation of HCl.[15]
-
Thermolytic Cleavage: In the absence of any acid, heating the Boc-protected amine (often >150 °C) can induce thermal deprotection, though this is typically reserved for robust molecules.[17][18]
Q3: How do I confirm the identity and purity of my final product?
Multiple analytical techniques should be used for full characterization:
-
¹H NMR: Confirm the disappearance of the large singlet corresponding to the nine tert-butyl protons, typically found around 1.4 ppm.[2] You should also see the characteristic peaks for the cyclopropyl protons and potentially the -NH₂ protons (which may be broad or exchange with solvent).
-
¹³C NMR: Look for the disappearance of the quaternary carbon of the tert-butyl group (~80 ppm) and the carbamate carbonyl (~156 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the product. You should observe the mass corresponding to the protonated free amine.
-
HPLC: Assess the purity of the final product. A single sharp peak is indicative of high purity.[8]
Q4: I see an unexpected byproduct with a mass of +56 Da. What is it?
This corresponds to the addition of a tert-butyl group (mass = 57, net addition = 56 after loss of H). This is a classic side reaction where the tert-butyl cation generated during the reaction alkylates a nucleophilic site on your molecule.[1][5] The most likely sites are the nitrogen of the primary amide or the product amine. To prevent this, use a cation scavenger as detailed in the troubleshooting guide (TS-02 ).
Caption: A logical workflow for troubleshooting common issues.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
How to confirm BOC deprotection by TFA? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA - Examples. Common Organic Chemistry. [Link]
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- 9. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
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- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl N-(1-carbamoylcyclopropyl)carbamate Derivatives
Welcome to the technical support center for the purification of tert-butyl N-(1-carbamoylcyclopropyl)carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of my this compound derivative?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for a typical synthesis involving the protection of 1-aminocyclopropanecarboxamide with di-tert-butyl dicarbonate (Boc anhydride), you can anticipate the following common impurities:
-
Unreacted Starting Materials: This includes the parent 1-aminocyclopropanecarboxamide derivative and any excess Boc anhydride.
-
Byproducts of the Protection Reaction: The most common byproduct from the use of Boc anhydride is tert-butanol. You may also find traces of di-tert-butyl carbonate.
-
Di-Boc Protected Species: In some cases, over-protection can occur, leading to a di-Boc derivative, although this is less common for amide nitrogens.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., THF, dichloromethane, ethyl acetate) and bases (e.g., triethylamine, DIPEA) are common.[1][2]
Q2: My crude product is an oil, but I expected a solid. What does this indicate and how should I proceed with purification?
A2: It is not uncommon for crude products to present as oils or gums, even if the pure compound is a solid. This is often due to the presence of residual solvents and impurities that depress the melting point.
Recommendation: First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains an oil, it is advisable to proceed with column chromatography to isolate the pure compound.[3][4][5][6][7] Often, after chromatographic purification, the resulting pure fractions, when concentrated, will yield the expected solid. If the pure compound is indeed an oil at room temperature, column chromatography remains the most effective purification method.
Q3: I am observing a spot on my TLC that is very close to my product spot. What could it be and how can I improve the separation?
A3: A closely eluting spot on TLC can be a number of things, including a diastereomer if your starting material was a racemic mixture of a substituted cyclopropane, or a structurally similar byproduct.
To improve separation, consider the following:
-
Solvent System Optimization: Systematically screen different solvent systems for your TLC. A good starting point for carbamates is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Varying the ratio can significantly impact separation. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate system can be effective.
-
Column Chromatography Conditions: Once you have an optimized solvent system from your TLC, you can translate this to column chromatography. For closely eluting spots, a shallower solvent gradient or even isocratic elution (using a single solvent mixture) may be necessary to achieve good separation.[3][4][5][6][7]
Troubleshooting Purification Challenges
Problem 1: Low recovery of the desired product after column chromatography.
This is a common issue that can be traced back to several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting Low Recovery in Column Chromatography.
Problem 2: The purified product is still not pure enough according to NMR or LC-MS analysis.
If your primary purification method does not yield a product of the desired purity, a secondary purification step is often necessary.
Recommended Secondary Purification Techniques:
| Technique | When to Use | Key Considerations |
| Recrystallization | When the product is a solid and a suitable solvent can be found. | The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for carbamates include hexane/ethyl acetate mixtures, or isopropanol.[8] |
| Preparative HPLC | For challenging separations of closely related isomers or for achieving very high purity. | Can be expensive and time-consuming for large quantities. A variety of stationary phases are available, including chiral phases for enantiomeric separation.[9][10] |
| Trituration | To remove small amounts of more soluble impurities from a solid product. | The crude solid is stirred with a solvent in which the desired product is insoluble, but the impurities are soluble. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound derivatives.
Workflow for Flash Column Chromatography:
Caption: General Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Selection of Solvent System:
-
Begin by developing a suitable solvent system using thin-layer chromatography (TLC). A good target Rf value for the desired product is between 0.2 and 0.4.
-
A common starting solvent system for compounds of this type is a mixture of hexane and ethyl acetate. For more polar derivatives, dichloromethane and methanol may be more appropriate.
-
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.
-
Pack the column using either the "wet" or "dry" method, ensuring the silica gel bed is compact and level.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the elution solvent or a solvent in which it is highly soluble.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions of a suitable volume in an ordered array of test tubes or vials.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Chiral Purification Considerations
Given that 1-aminocyclopropanecarboxamide derivatives are often chiral, you may be working with a racemic mixture. Standard silica gel chromatography will not separate enantiomers.
FAQs for Chiral Separations:
Q4: How can I separate the enantiomers of my chiral this compound derivative?
A4: The separation of enantiomers requires a chiral environment. The most common methods in a research setting are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to resolve enantiomers. Polysaccharide-based CSPs are often effective for a wide range of compounds.[9][10][11][12] The development of a suitable method will involve screening different chiral columns and mobile phases.
-
Diastereomeric Salt Formation and Recrystallization: If your molecule contains a basic or acidic handle, it can be reacted with a chiral acid or base to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional recrystallization.
References
- Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- BenchChem Technical Support Team. (2025). The Chemistry of the Boc Protecting Group. Benchchem.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
- Khan Academy. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.
- What Is Column Chromatography? Principles and Protocols. (2025).
- Sigma-Aldrich. (n.d.).
- Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- Columbia University. (n.d.).
- YouTube. (2019).
- EvitaChem. (n.d.). tert-butyl N-{[1-(3-hydroxypropyl)
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).
- SciSpace. (n.d.).
- (PDF)
- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed. (n.d.).
- YAKHAK HOEJI. (2021).
- (1-Formylcyclopropyl)carbamic acid tert-butyl ester | C9H15NO3 | CID 10352385. (n.d.).
- US5032687A - Process for the preparation of cyclopropylamine - Google P
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D. (2022).
- Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. (n.d.).
- MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
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- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
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- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Navigating the Labyrinth of Solution Stability: A Technical Guide for tert-butyl N-(1-carbamoylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tert-butyl N-(1-carbamoylcyclopropyl)carbamate. As Senior Application Scientists with extensive field experience, we understand that ensuring the stability of this unique molecule in solution is paramount to the success of your research and development endeavors. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the factors governing the stability of this compound. We will delve into the causality behind experimental choices, empowering you to anticipate and resolve stability challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the handling and stability of this compound in solution.
Q1: My solution of this compound shows a loss of purity over time, even when stored at low temperatures. What is the likely cause?
A1: The primary culprit is likely the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Even trace amounts of acidic contaminants in your solvent or on your glassware can catalyze the hydrolysis of the Boc group, leading to the formation of 1-aminocyclopropane-1-carboxamide. It is crucial to use high-purity, anhydrous solvents and to ensure all glassware is scrupulously clean and free of acidic residues. Storing solutions in amber vials can also mitigate potential photodegradation.[3]
Q2: I am observing the formation of an unexpected impurity with a different retention time in my HPLC analysis. What could it be?
A2: Besides the deprotection of the Boc group, another possibility is the hydrolysis of the primary amide (carbamoyl) group, especially under harsh acidic or basic conditions, to form the corresponding carboxylic acid, 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid.[4][5] The rate of this hydrolysis is generally slower than the Boc deprotection under acidic conditions.[5] Additionally, although less common, intramolecular cyclization or rearrangement reactions involving the carbamoyl group and the cyclopropylamine moiety could occur under certain conditions, leading to novel impurities.
Q3: What is the recommended pH range for preparing and storing solutions of this compound?
A3: To maintain the integrity of the Boc protecting group, it is strongly recommended to work in a neutral to slightly basic pH range (pH 7-9).[1] The Boc group is known to be stable towards most nucleophiles and bases.[1] Acidic conditions, even mild ones, should be strictly avoided to prevent premature deprotection.[6]
Q4: Can I heat my solution to aid in dissolution?
A4: Caution should be exercised when heating solutions of this compound. While modest heating may be acceptable for short durations, prolonged exposure to elevated temperatures can lead to thermal degradation.[6][7] The primary thermal degradation pathway is often the cleavage of the Boc group.[8] If heating is necessary, it should be done gently and for the minimum time required. A preliminary thermal stability study is advisable to determine the acceptable temperature range for your specific solvent system.
Q5: Are there any specific solvent recommendations to enhance stability?
A5: The choice of solvent can significantly impact stability. Aprotic, anhydrous solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred over protic solvents like methanol or ethanol, especially if there is a risk of acidic impurities.[2] If an aqueous buffer is required, ensure it is prepared with high-purity water and the pH is carefully controlled within the recommended range.
Troubleshooting Guide: A Deeper Dive into Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during your experiments.
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
Significant decrease in the main peak area in HPLC analysis within a short period.
-
Appearance of a major peak corresponding to the de-Boc product (1-aminocyclopropane-1-carboxamide).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Contamination | The Boc group is highly susceptible to acid-catalyzed hydrolysis.[1] Trace acids in solvents, on glassware, or from reagents can cause rapid degradation. | Use fresh, high-purity, anhydrous solvents. Thoroughly clean and dry all glassware. Consider using glassware that has been rinsed with a dilute base and then neutralized. |
| Inappropriate pH | The solution pH is below 7, accelerating Boc cleavage. | Prepare solutions in a buffered system within the pH 7-9 range. Use non-acidic buffers like phosphate or borate. |
| Solvent Choice | Protic solvents can participate in hydrolysis reactions. | Prefer aprotic solvents like ACN or THF. If a protic solvent is necessary, ensure it is of the highest purity and anhydrous. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Variable rates of degradation observed in replicate experiments.
-
Poor reproducibility of analytical results.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Variations in pH, solvent quality, or storage time before analysis can lead to different levels of degradation. | Standardize your sample preparation protocol. Prepare solutions fresh before each experiment whenever possible. |
| Light Exposure | Carbamate compounds can be susceptible to photodegradation.[3] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Temperature Fluctuations | Inconsistent storage temperatures can affect the rate of degradation. | Store stock solutions and samples at a consistent, controlled temperature, preferably refrigerated or frozen. |
Experimental Protocols: A Practical Guide to Stability Assessment
To proactively assess and control the stability of this compound, we provide the following detailed protocols for forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[11]
dot
Caption: Workflow for forced degradation studies.
1. Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.1 M HCl.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
2. Base Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.1 M NaOH.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
3. Thermal Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Place the solution in a temperature-controlled oven at 60°C for 48 hours.
-
Sample at various time points and analyze directly after cooling to room temperature.
4. Photostability:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12][13]
-
A control sample should be protected from light with aluminum foil and stored under the same conditions.
-
Analyze both the exposed and control samples.
5. Oxidative Degradation:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points.
Stability-Indicating UPLC-MS Method Development
A stability-indicating method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification.[1]
dot
Caption: Key parameters for UPLC-MS method development.
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometer (MS) is recommended for high resolution and sensitive detection.[14][15]
Chromatographic Conditions (A Starting Point):
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) for high efficiency.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient could be 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
Detection: MS detection in positive electrospray ionization (ESI+) mode, scanning for the m/z of the parent compound and potential degradation products (e.g., de-Boc, hydrolyzed amide).
Method Validation:
-
The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing the samples from the forced degradation studies to demonstrate that all degradation products are well-separated from the parent peak.[1]
By implementing these troubleshooting strategies and experimental protocols, you will be well-equipped to manage the stability of this compound, ensuring the integrity and reliability of your experimental data.
References
- Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
- MedCrave. (2016).
- National Institutes of Health. (n.d.).
- Pharmaguideline. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS ICH Q1B.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PubMed. (n.d.). Chemical and biological evaluation of hydrolysis products of cyclophosphamide.
- Siddiki, S. M. A. H., et al. (2021). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Catalysis Science & Technology, 11(2), 550-557.
- Khan Academy. (n.d.).
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2022).
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- YouTube. (2014, March 3). Intramolecular reaction between carboxylic acid and amide [Video].
- ResearchGate. (2020).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
- PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study.
- Walsh Medical Media. (n.d.).
- PSE Community.org. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
- Royal Society of Chemistry. (n.d.). Non Lewis acid catalysed epoxide ring opening with amino acid esters.
- PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use.
- Scribd. (n.d.).
- National Institutes of Health. (n.d.). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances.
- PubMed. (2004). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins.
- Royal Society of Chemistry. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR.
- MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
- European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Wiley Online Library. (n.d.). Hydrolytic polymerization of caprolactam. I.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures [mdpi.com]
- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
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- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psecommunity.org [psecommunity.org]
- 15. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during tert-butyl N-(1-carbamoylcyclopropyl)carbamate reactions
Topic: Preventing Racemization during Reactions of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for handling enantiomerically pure cyclopropyl amino acid derivatives. This document addresses one of the most critical challenges encountered when working with this compound: the preservation of its stereocenter. The unique conformational constraints of the cyclopropane ring make these building blocks invaluable in medicinal chemistry, but this same rigidity introduces specific vulnerabilities. This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges, ensuring the stereochemical integrity of your final products.
Part 1: Frequently Asked Questions (FAQs) - Understanding & Preventing Racemization
This section addresses the fundamental principles behind racemization in this specific system and outlines proactive strategies to maintain enantiopurity.
Q1: What makes the stereocenter of this compound so susceptible to racemization?
The primary cause is the acidity of the proton on the chiral α-carbon (the carbon atom of the cyclopropane ring bonded to both the nitrogen and the carbamoyl group). This C-H bond is positioned between two electron-withdrawing groups: the Boc-protected amine and the primary amide (carbamoyl group). Under basic conditions, this proton can be abstracted, forming a planar, achiral carbanion intermediate.[1][2] Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers—a process known as racemization.[3]
The mechanism can be visualized as follows:
Caption: Mechanism of base-catalyzed racemization.
Q2: I am performing a Hofmann rearrangement on the carbamoyl group. Why is this reaction particularly high-risk for racemization?
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[4] The classic conditions involve using a strong base, such as sodium hydroxide (NaOH), in combination with bromine (Br₂). These strongly basic conditions are precisely what facilitates the abstraction of the acidic α-proton, opening the door for racemization to occur concurrently with the desired rearrangement. The reaction proceeds through an isocyanate intermediate which is then typically hydrolyzed to the amine.[5] Every step carried out in the presence of a strong base poses a significant threat to the stereocenter.
Q3: How can I modify my Hofmann rearrangement protocol to minimize racemization?
Controlling racemization hinges on carefully selecting your reaction parameters. The choice of base, solvent, and temperature are the most critical factors.
-
Base Selection: This is the most impactful choice. Avoid strong, small bases like NaOH or KOH. Instead, opt for weaker, sterically hindered organic bases which are less likely to abstract the α-proton.[6]
-
Recommended: 2,4,6-Collidine is an excellent choice as its steric bulk hinders its ability to act as a proton abstractor while still facilitating the rearrangement.[7][8]
-
Use with Caution: N,N-Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are common in peptide synthesis but are more basic and less hindered than collidine, posing a higher risk.[6][8]
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature dramatically reduces the rate of epimerization.[7] For many reactions, conducting them at 0 °C or even lower can be highly effective.
-
Alternative Reagents: Consider alternatives to the classic Br₂/NaOH system. Using reagents like N-bromoacetamide (NBA) in the presence of a milder base like lithium methoxide can provide the desired product in high yield while minimizing side reactions and offering better control.[9] Another strategy is to trap the intermediate isocyanate with tert-butyl alcohol, which directly yields the Boc-protected amine under less harsh conditions than aqueous hydrolysis.[4]
Q4: Beyond the Hofmann rearrangement, are there other steps where I should be cautious?
Yes, any step involving a base, even a seemingly weak one, can be a potential source of racemization, especially if prolonged reaction times or elevated temperatures are used. This includes:
-
Deprotection steps: If other protecting groups sensitive to base are present.
-
Coupling reactions: If the molecule is being used in peptide synthesis, the activation of the carboxyl group in the presence of a base can lead to racemization.[6][10] Additives like HOBt or HOAt are often used to suppress this.[10]
Part 2: Troubleshooting Guide & Analytical Protocols
This section provides a logical workflow for diagnosing racemization issues and detailed protocols for key procedures.
Q5: I suspect my product is racemized. What is a systematic way to troubleshoot this?
When facing a loss of enantiopurity, a systematic approach is crucial. The following workflow can help you pinpoint the source of the problem.
Caption: Troubleshooting workflow for racemization issues.
Q6: How do I accurately measure the enantiomeric excess (e.e.) of my product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric purity of chiral compounds.[11][12]
Protocol 1: General Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point. Columns like Chiralcel® OD-H or Chiralpak® AD are versatile.[12] Macrocyclic glycopeptide-based CSPs, such as Astec CHIROBIOTIC® T, are also excellent, particularly for underivatized amino acids and their derivatives.
-
Mobile Phase Preparation:
-
For normal-phase chromatography, a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) is standard. A typical starting point is 90:10 (v/v) Hexane:IPA.
-
For basic compounds, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.
-
For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrument Setup:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 210-220 nm for the amide/carbamate).
-
Column Temperature: Maintain at a constant temperature, typically 25 °C.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject a sample of the racemic mixture first to identify the retention times of both enantiomers.
-
Inject your synthesized sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100%
-
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for a racemization-suppressed reaction.
Protocol 2: Modified Hofmann Rearrangement of this compound
This protocol is designed to convert the title compound into tert-butyl N-(1-(tert-butoxycarbonylamino)cyclopropyl)carbamate by trapping the intermediate isocyanate, thereby avoiding harsh hydrolytic conditions.
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Standard Hofmann (High Risk) | Optimized Protocol (Low Risk) | Rationale for Change |
| Reagent | Br₂ / aq. NaOH | NaOBr (in situ), t-BuOH | Milder conditions, avoids strong base. Trapping agent prevents hydrolysis. |
| Base | NaOH (4-6 eq.) | None (NaOBr is basic) | Eliminates the primary cause of α-proton abstraction. |
| Solvent | H₂O / Dioxane | THF / t-BuOH | Aprotic solvent mix minimizes side reactions. |
| Temperature | 0 °C to RT | -10 °C to 0 °C | Lower temperature significantly slows the rate of epimerization.[7] |
| Expected e.e. | < 90% (variable) | > 98% | Optimized conditions preserve stereochemical integrity. |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh solution of sodium hypobromite (NaOBr) immediately before use. In a flask cooled to 0 °C, add bromine (1.05 eq.) dropwise to a stirred solution of sodium hydroxide (2.2 eq.) in water. Keep the solution cold.
-
Reaction Setup: In a separate, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve enantiomerically pure this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and tert-butyl alcohol (approx. 3:1 v/v).
-
Reaction Execution:
-
Cool the solution of the starting material to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Slowly add the cold, freshly prepared NaOBr solution dropwise via a dropping funnel, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Allow the mixture to warm to room temperature. Add ethyl acetate to extract the product.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.
-
Crucially, determine the enantiomeric excess of the final product using the chiral HPLC method described in Protocol 1 .
-
By adhering to these carefully controlled conditions, you can effectively suppress the racemization pathway and ensure the synthesis of your target cyclopropyl amine derivative with its stereochemical integrity intact.
References
-
Savidge, T., & Paliyath, G. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36. [Link]
-
Angulo, J., & Ulla, M. (2021). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Wikipedia. (2023). Hofmann rearrangement. In Wikipedia. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 98(2), 911-936. [Link]
-
Wang, S., et al. (2018). Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. Angewandte Chemie International Edition, 57(34), 11049-11053. [Link]
-
Various Authors. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF on ResearchGate. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Fujii, N., & Harada, K. (2001). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 17(1), 125-130. [Link]
-
Zhang, W., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Toyota, K., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. The Journal of Organic Chemistry, 79(6), 2624-2632. [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
-
Yusof, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(13), 4247. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Rojas-Pire, E. G., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12015. [Link]
-
Fairlie, D. P. (2006). Racemization Assays. Methods in Molecular Biology, 386, 347-360. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analytical Methods for Impurities in tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Welcome to the technical support center for the analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide, structured in a question-and-answer format, provides in-depth technical advice, troubleshooting guides, and validated protocols to assist researchers, analytical scientists, and drug development professionals in effectively detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in this compound synthesis?
A1: Impurities in any active pharmaceutical ingredient (API) or intermediate are typically classified as organic, inorganic, or residual solvents.[1] For this compound, organic impurities are the primary concern and can originate from various stages of the synthesis.[1]
Based on common synthetic routes for carbamates, potential impurities include:
-
Starting Materials: Unreacted starting materials such as tert-butyl carbamate or the cyclopropylamine precursor.
-
Intermediates: Any stable intermediates that failed to react completely.
-
By-products: Compounds formed from side reactions. For instance, if di-tert-butyl dicarbonate (Boc₂O) is used, by-products like tert-butanol could be present. Dimerization or polymerization of reactive intermediates can also occur.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used during the synthesis.[1]
Q2: What are degradation impurities and how might they form?
A2: Degradation impurities arise from the decomposition of the substance during manufacturing, storage, or handling. For this compound, the two most susceptible functional groups are the tert-butoxycarbonyl (Boc) group and the primary amide.
-
Hydrolysis: The ester linkage of the carbamate and the amide group can be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of moisture, leading to the formation of the corresponding carboxylic acid and amine.
-
Thermal Degradation: Exposure to high temperatures can cause the loss of the Boc protecting group, generating isobutylene and carbon dioxide.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main component and non-volatile impurities.[2] A reverse-phase C18 column with UV detection is a standard starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying unknown impurities. High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass data, enabling the determination of elemental compositions and facilitating structural elucidation of unknown peaks.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary method for determining the absolute purity of the substance without needing a specific reference standard of the analyte itself.[2]
The following diagram illustrates a typical workflow for impurity identification.
Caption: General workflow for impurity analysis.
Q4: What are the regulatory thresholds for reporting and identifying impurities?
A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide clear guidelines. The ICH Q3A guideline for impurities in new drug substances is the primary reference.[1][5][6] The thresholds are based on the maximum daily dose of the final drug, but general thresholds are as follows:
| Threshold Type | Threshold Level | Action Required |
| Reporting Threshold | ≥ 0.05% | The impurity must be reported in regulatory submissions.[5] |
| Identification Threshold | > 0.10% | The structure of the impurity must be determined.[1][5] |
| Qualification Threshold | > 0.15% | The biological safety of the impurity must be established through toxicological studies.[5] |
Note: These are general thresholds and can vary based on the maximum daily dose of the API.
HPLC Method Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis. Below are common issues encountered and their solutions.
Q5: My peaks are tailing or fronting. What is the cause and how do I fix it?
A5: Poor peak shape is a common problem that can affect the accuracy of quantification.
-
Causality (Tailing):
-
Secondary Interactions: The most common cause is the interaction of basic analytes (like amines) with acidic residual silanols on the silica-based column packing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Void/Contamination: A void at the column inlet or contamination can distort the peak.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a competitor to block silanol interactions. For basic compounds, add a small amount of a basic modifier like triethylamine (TEA) (0.1-0.5%). For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape.[7]
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to check for column overload.
-
Check Column Health: Reverse flush the column (if permitted by the manufacturer) to remove contaminants. If the problem persists, the column may need to be replaced.
-
Q6: I am seeing poor resolution between the main peak and a critical impurity. How can I improve it?
A6: Resolution is a measure of the separation between two peaks. Improving it is key for accurate quantification.
-
Causality: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be changed.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength (Affects k): Decrease the amount of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of all peaks and often improves the separation between closely eluting ones.
-
Change Organic Modifier (Affects α): If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity and change the elution order or spacing of peaks.
-
Change pH (Affects α): If your impurities have ionizable functional groups, adjusting the mobile phase pH can dramatically change their retention and improve selectivity.
-
Use a High-Efficiency Column (Affects N): Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve efficiency.
-
Q7: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A7: Ghost peaks are unexpected peaks that appear in a chromatogram, often in the blank run or between sample injections.
-
Causality:
-
Carryover: Residual sample from a previous injection sticking to the injector, loop, or column.
-
Contaminated Mobile Phase: Impurities in the solvents or additives.
-
Sample Degradation: The sample may be degrading in the autosampler over time.
-
-
Troubleshooting Steps:
-
Injector Cleaning: Program a robust needle wash with a strong solvent in your method.
-
Check Blanks: Inject a "true" blank (mobile phase) to see if the peak is from the system. If the peak is present, prepare fresh mobile phase with high-purity solvents.
-
Investigate Carryover: Inject a blank immediately after a concentrated sample. If the ghost peak appears, it's likely carryover.
-
Sample Stability: Use a cooled autosampler and analyze samples promptly after preparation.
-
The following diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: A troubleshooting decision tree for HPLC analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a validated method for detecting impurities in this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable modifier).
-
Analytical balance, volumetric flasks, and autosampler vials.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and is MS-compatible.[4][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection | UV at 210 nm | Carbamate and amide groups have UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate all peaks and report the area percentage of each impurity relative to the main peak. Any impurity exceeding the reporting threshold should be further investigated for identification.
References
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling - LGC Limited. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing - Agilent Technologies. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. [Link]
-
Quality: impurities - European Medicines Agency (EMA). [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry - Pharmaceutical Technology. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy. [Link]
-
Confident pharmaceutical impurity profiling using high-res mass spec - Separation Science. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances - FDA. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS - International Journal of Pharmaceutical Research and Applications. [Link]
-
Separation of tert-Butyl carbamate on Newcrom R1 HPLC column - SIELC Technologies. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. hpst.cz [hpst.cz]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 7. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
scale-up considerations for tert-butyl N-(1-carbamoylcyclopropyl)carbamate production
Introduction
Welcome to the technical support center for the process development and scale-up of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. This molecule is a valuable building block in pharmaceutical synthesis, often utilized for its constrained cyclopropyl motif. This guide is designed for researchers, chemists, and process engineers to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address common questions, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to empower your team to achieve a safe, efficient, and reproducible large-scale manufacturing process.
Section 1: Frequently Asked Questions (FAQs) for Process Development
This section addresses fundamental questions that arise during the initial stages of scaling up the synthesis.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable route starts from 1-aminocyclopropanecarboxylic acid. The synthesis involves two key transformations:
-
Boc-Protection: The amino group of 1-aminocyclopropanecarboxylic acid is protected using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically high-yielding and clean.[1][2]
-
Amidation: The carboxylic acid of the Boc-protected intermediate is then converted to the primary amide. This is often the more challenging step for scale-up and can be achieved through various amidation methods. Direct amidation using a coupling reagent is common at the lab scale, but for larger scales, conversion to an activated ester or acid chloride followed by reaction with ammonia is often more economical and efficient.[3][4]
Q2: What are the critical quality attributes (CQAs) for the starting materials?
A2: The quality of your starting materials is paramount for a successful and reproducible process. Key CQAs include:
-
1-Aminocyclopropanecarboxylic Acid:
-
Purity: ≥98%. Pay close attention to potential amino acid contaminants.
-
Enantiomeric Purity (if applicable): If a specific enantiomer is required, ensure the starting material meets the required specification.
-
-
(Boc)₂O:
-
Purity: ≥97%. Lower purity can introduce difficult-to-remove byproducts.
-
-
Solvents and Reagents: Use of high-purity, low-water content solvents is critical, especially for the amidation step, to prevent hydrolysis side reactions.
Q3: What are the critical process parameters (CPPs) that require tight control during scale-up?
A3: Several parameters must be carefully controlled to ensure consistent yield and purity on a larger scale.
| Process Step | Critical Process Parameter | Rationale and Scale-Up Considerations |
| Boc-Protection | Temperature | The reaction is typically exothermic. On a larger scale, the rate of addition of (Boc)₂O may need to be controlled to maintain the desired temperature range (e.g., 0-25 °C) and prevent potential side reactions. |
| pH / Base Stoichiometry | Maintaining the correct pH is crucial for efficient reaction and to prevent hydrolysis of the (Boc)₂O. The choice and amount of base (e.g., NaHCO₃, NaOH) should be carefully controlled. | |
| Amidation | Temperature | Amidation reactions can be highly exothermic.[5] A thorough thermal safety assessment (e.g., using reaction calorimetry) is essential before scaling up to prevent thermal runaway. |
| Reagent Addition Rate | Slow, controlled addition of the activating agent or the amination reagent is critical to manage the exotherm and minimize impurity formation. | |
| Mixing Efficiency | Inadequate mixing in large reactors can lead to localized "hot spots" or high concentrations of reagents, resulting in side reactions and lower yields. The impeller design and agitation speed are critical. | |
| Crystallization | Cooling Rate | A controlled cooling profile is essential for achieving a consistent crystal size distribution, which impacts filtration and drying performance.[6] |
| Seeding | The use of seed crystals is highly recommended at scale to ensure control over the crystal form and to avoid issues with oiling out or the formation of fine particles that are difficult to filter. |
Q4: Which analytical methods are recommended for in-process controls (IPCs) and final product release?
A4: A robust analytical package is essential for process monitoring and quality assurance.
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction completion, identifying and quantifying impurities, and for the final purity assay. A gradient method with UV detection is typically suitable.
-
TLC (Thin-Layer Chromatography): A quick and effective method for qualitative reaction monitoring at the bench, but less precise for scale-up IPCs.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for characterizing any unknown impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for the identification of impurities and byproducts, especially those present at low levels.
-
Karl Fischer Titration: To determine the water content in the final product, which can be critical for stability.
Section 2: Troubleshooting Guide for Scale-Up
This section provides solutions to specific problems that may be encountered during the scale-up process.
Problem 1: Low or Inconsistent Yield
Q: Our yield dropped from ~85% at the 1L scale to less than 60% in the 50L reactor. What are the likely causes?
A: A significant drop in yield upon scale-up often points to issues with mass and heat transfer. Here’s a systematic approach to troubleshooting:
-
Investigate the Amidation Step: This is the most likely source of yield loss.
-
Thermal Control: Was there a significant exotherm that was not adequately controlled in the larger reactor? Poor heat removal can lead to the degradation of starting materials, intermediates, or the final product. Compare the temperature profiles from the lab and plant reactors.
-
Mixing Efficiency: Is the mixing in the 50L reactor sufficient to ensure homogeneity? Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. Consider performing a mixing study or consulting with a chemical engineer to assess the reactor's capabilities.
-
Reagent Addition: Was the rate of addition of the coupling agent or ammonia source scaled appropriately? A linear scaling of the addition time is often a good starting point. A very fast addition on a large scale can lead to a large exotherm and impurity formation.
-
-
Review the Boc-Protection Step: While generally robust, issues can still arise.
-
pH Control: Was the pH maintained within the optimal range throughout the reaction in the larger vessel? Poor pH control can lead to incomplete reaction or hydrolysis of the Boc-anhydride.
-
-
Examine the Work-up and Isolation:
-
Phase Splits: Are the phase separations during aqueous work-up as clean as in the lab? Emulsions can form at larger scales, leading to loss of product in the aqueous layer.
-
Crystallization/Precipitation: Did the product "oil out" before crystallizing? This can trap impurities and lead to lower isolated yields of pure material. Review the crystallization solvent, temperature, and agitation. Seeding the crystallization is highly recommended at scale.
-
Problem 2: Increased Impurity Profile
Q: We are observing a new impurity at ~5% by HPLC in our scaled-up batches that was not present or was <0.5% in the lab. How can we identify and control it?
A: The appearance of new impurities at scale is often due to longer reaction times, higher temperatures in localized spots, or different work-up conditions.
-
Identify the Impurity:
-
Use LC-MS to get the molecular weight of the impurity.
-
If possible, isolate a small amount of the impurity by preparative HPLC or chromatography for NMR analysis to determine its structure.
-
-
Common Impurities and Their Causes:
-
Di-Boc Protected Impurity: Formation of a product where both the amino group and the newly formed amide nitrogen are protected with a Boc group.[1] This can occur if excess (Boc)₂O is used or if the reaction temperature is too high.
-
Urea Derivatives: Can form from side reactions of the amine with certain reagents, especially at elevated temperatures.[1]
-
tert-Butylated Product: The tert-butyl cation generated during Boc deprotection (if this chemistry is part of a subsequent step) can alkylate nucleophilic sites on your molecule.[7] While not directly an impurity in this synthesis, it's a common issue with Boc-protected compounds.
-
Hydrolysis Product (1-(Boc-amino)cyclopropanecarboxylic acid): If excess water is present during the amidation or work-up, the amide can hydrolyze back to the carboxylic acid.
-
-
Mitigation Strategies:
-
Control Temperature: Strict temperature control is the most critical factor. Ensure the reactor's cooling system is adequate for the heat generated by the reaction.
-
Optimize Stoichiometry: Re-evaluate the stoichiometry of your reagents. Avoid using a large excess of any one reagent unless it is proven to be necessary and does not contribute to impurity formation.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components like CO₂, which can react with amines to form carbamates.[8]
-
Purification: If the impurity cannot be eliminated through process control, a re-evaluation of the crystallization solvent system may be necessary to improve its purging during isolation.
-
Problem 3: Difficult Product Isolation and Crystallization
Q: The product is precipitating as a fine powder that is very slow to filter, and sometimes it oils out before solidifying. How can we improve the crystallization process?
A: Crystallization is highly dependent on scale. What works in a flask may not work in a large, jacketed reactor.
-
Solvent System Selection:
-
The choice of crystallization solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.
-
Consider an anti-solvent crystallization. Here, the product is dissolved in a good solvent, and then a solvent in which it is insoluble (the anti-solvent) is slowly added to induce crystallization. This often provides better control over crystal growth.
-
-
Control the Supersaturation:
-
Cooling Profile: A linear cooling profile is often not optimal. A slower cooling rate during the initial phase of crystallization can promote the growth of larger, more easily filterable crystals.
-
Seeding: This is the most effective way to control crystallization. Add a small amount of pure product (seed crystals) at a temperature where the solution is just saturated. This provides a template for crystal growth and can prevent oiling out.
-
-
Agitation:
-
The agitation rate can influence crystal size. Very high shear can lead to crystal breakage and the formation of fines. Experiment with different agitation speeds to find the optimal range for your system.
-
Section 3: Key Experimental Protocols
Protocol 1: Lab-Scale (100 g) Synthesis of this compound
Step A: Boc-Protection of 1-Aminocyclopropanecarboxylic Acid
-
To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-aminocyclopropanecarboxylic acid (100 g, 0.99 mol) and tetrahydrofuran (THF, 500 mL).
-
Cool the resulting slurry to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium hydroxide (44 g, 1.1 mol) in water (500 mL) and cool it to 0-5 °C.
-
Slowly add the sodium hydroxide solution to the reactor, maintaining the internal temperature below 10 °C.
-
Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 227 g, 1.04 mol) in THF (250 mL).
-
Add the (Boc)₂O solution to the reactor over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
The resulting solution of tert-butyl N-(1-carboxycyclopropyl)carbamate is typically used directly in the next step without isolation.
Step B: Amidation to Form this compound
-
Cool the solution from Step A to 0-5 °C.
-
Add triethylamine (150 mL, 1.08 mol) to the reactor.
-
Slowly add ethyl chloroformate (104 mL, 1.09 mol) over 1-2 hours, maintaining the temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.
-
Stir the mixture at 0-5 °C for 1 hour to form the mixed anhydride.
-
In a separate, cooled vessel, prepare a solution of aqueous ammonia (28-30%, 150 mL).
-
Slowly add the aqueous ammonia solution to the reactor, keeping the temperature below 15 °C. This addition is exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until HPLC analysis shows the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Add ethyl acetate (1 L) and water (500 mL) to the residue. Stir and separate the layers.
-
Wash the organic layer with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Recommended Crystallization Procedure
-
Take the crude product from Protocol 1 and dissolve it in a minimal amount of hot isopropanol (approximately 3-4 volumes).
-
Slowly add heptane (an anti-solvent, approximately 6-8 volumes) while maintaining the temperature near the boiling point of the mixture until a slight turbidity persists.
-
Cool the mixture slowly to room temperature. If crystallization does not occur, add a few seed crystals of pure product.
-
Once crystallization has started, continue to cool the mixture slowly to 0-5 °C and hold for at least 2 hours.
-
Collect the solid by filtration, wash the filter cake with cold heptane, and dry the product under vacuum at 40-50 °C to a constant weight.
Section 4: Visualizations and Data
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route and common side products.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- Benchchem Technical Support.Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
-
Jain, I., & Malik, P. (2022). Indium(III) Triflate as an Efficient Catalyst for the Synthesis of Primary Carbamates from Alcohols and Urea. Synthesis, 54(01), 93-97. [Link]
- Benchchem Technical Support.Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem.
-
Berna, M., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 836–839. [Link]
-
Gotor-Gotor, V., et al. (2011). Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids. Crystal Growth & Design, 11(1), 259-266. [Link]
-
Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Energy Procedia, 114, 840-851. [Link]
-
Valnot, J.-Y., & Meunier, F. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1366. [Link]
-
Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164. [Link]
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1636-1661. [Link]
- Hebei Boze Chemical Co.,Ltd. (2023).BOC deprotection.
- Fisher Scientific.Amine Protection / Deprotection.
-
Huang, M. (2022). Process Thermal Safety Risk Assessment Practice—Niclosamide Preparation Process Amidation Reaction. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization and quantification of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to deliver a comprehensive analytical framework. We will explore the causality behind experimental choices, from ionization techniques to collision-induced dissociation pathways, ensuring every protocol is presented as a self-validating system.
This compound is a key building block in medicinal chemistry, notable for its constrained cyclopropyl scaffold and the presence of two labile functional groups: a primary amide and a tert-butoxycarbonyl (Boc) protecting group. Accurate mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) as the primary analytical tool, while also discussing alternative approaches.
Ionization Techniques: A Comparative Analysis
For a molecule like this compound, which possesses polar functional groups (amide and carbamate) and lacks volatility, ESI is the ionization method of choice over alternatives like atmospheric pressure chemical ionization (APCI) or electron ionization (EI).
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar, thermally labile molecules. In positive-ion mode (ESI+), the analyte is readily protonated at the nitrogen atoms of the carbamate or the primary amide, or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting pseudomolecular ion ([M+H]⁺) is typically stable, making it an excellent precursor for MS/MS analysis. The primary advantage of ESI is its ability to generate intact molecular ions with minimal in-source fragmentation, which is critical for a molecule with a labile Boc group.[1]
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar and more volatile compounds. The gas-phase ionization process in APCI is more energetic than ESI, which can lead to significant in-source fragmentation of the thermally sensitive Boc group, complicating spectral interpretation.
Electron Ionization (EI): Used in GC-MS, EI is a hard ionization technique that causes extensive fragmentation.[2] It is unsuitable for this compound due to the molecule's low volatility and the certainty of cleaving the Boc protecting group, which would prevent the detection of the molecular ion.
Recommendation: ESI in positive ion mode is the superior technique for this analyte, maximizing the abundance of the precursor ion for subsequent fragmentation analysis.
Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Pathway
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 201.12) provides structural confirmation and is the foundation for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). While no direct literature spectrum for this specific compound is available, a fragmentation pathway can be confidently predicted based on well-established fragmentation rules for Boc-protected amines, amides, and cyclopropyl systems.[3][4]
The fragmentation is expected to be dominated by two competing pathways originating from the labile Boc group and the core cyclopropylamide structure.
Pathway A: Fragmentation of the Boc Group
This is the most anticipated and well-documented fragmentation route for N-Boc protected compounds.
-
Neutral Loss of Isobutylene (C₄H₈, 56 Da): The protonated precursor ion readily undergoes a rearrangement to eliminate isobutylene, a neutral loss of 56 Da, resulting in a prominent fragment ion at m/z 145.06.[5] This is often the base peak in the MS/MS spectrum of Boc-protected compounds.
-
Subsequent Loss of Carbon Monoxide (CO, 28 Da): The m/z 145.06 ion can further lose carbon monoxide to produce a fragment at m/z 117.06.
-
Combined Neutral Loss of Isobutylene and Carbon Dioxide (C₅H₈O₂, 100 Da): A concerted or sequential loss of both isobutylene and carbon dioxide from the precursor ion leads to the deprotected 1-aminocyclopropanecarboxamide ion at m/z 101.07.
Pathway B: Fragmentation of the Cyclopropylamide Core
Fragmentation of the core structure can occur via α-cleavage, a characteristic pathway for amines and amides, or through ring-opening of the cyclopropane moiety.[3]
-
Alpha-Cleavage: Cleavage of the bond between the cyclopropyl ring and the carbamoyl group (-CONH₂) can lead to the formation of a stable acylium ion.
-
Ring Opening: The strained cyclopropane ring can undergo cleavage. Following protonation, the ring may open to form a more stable allyl cation, leading to characteristic losses.[4] For instance, loss of the entire side chain could result in a cyclopropylamine fragment.
The interplay between these pathways is dependent on the collision energy applied. At lower energies, the facile losses from the Boc group are expected to dominate. At higher energies, fragmentation of the core structure becomes more prominent.
Visualizing the Fragmentation Pathways
The predicted fragmentation pathways can be visualized to better understand the relationships between precursor and product ions.
Caption: Predicted MS/MS fragmentation of protonated this compound.
Quantitative Analysis: Method Development and Comparison
For quantitative studies, such as pharmacokinetic analysis or impurity profiling, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the industry standard. This approach offers unparalleled sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
Dissolve the reference standard and samples in a suitable solvent, typically a mixture of acetonitrile and water.
-
Perform a serial dilution to prepare a calibration curve ranging from expected low to high concentrations.
-
For complex matrices (e.g., plasma, tissue homogenate), a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is recommended. A solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid. Formic acid is a volatile modifier that aids in protonation for ESI+ without causing the in-source decay that can be seen with stronger acids like TFA.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 5-95% B over 5-7 minutes, followed by re-equilibration. This should be optimized to ensure separation from any isomers or impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometer Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂) Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600 L/hr, 350-450 °C).
-
MRM Transitions: The precursor ion will be [M+H]⁺ at m/z 201.1. Product ions should be selected based on intensity and specificity. The transition from the precursor to the fragment from the loss of isobutylene is often the most intense and is an excellent choice for quantification ("quantifier"). A second transition, such as the loss of the entire Boc group, can serve as a "qualifier" for confirmation.
Data Comparison: MRM Transitions
The selection of MRM transitions is critical for method performance. Below is a comparison of predicted transitions, which must be empirically verified.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Role | Rationale |
| 201.1 | 145.1 | [M+H - C₄H₈]⁺ | Quantifier | Typically the most intense and stable fragment from Boc-protected compounds. |
| 201.1 | 101.1 | [M+H - C₅H₈O₂]⁺ | Qualifier | Confirms the presence of the deprotected amine core, providing high structural specificity. |
| 201.1 | 84.0 | [C₄H₆NO]⁺ | Alternative Qualifier | A fragment from the core structure, offering orthogonal confirmation to Boc-group losses. |
Workflow for Method Development
A logical workflow ensures the development of a robust and reliable analytical method.
Caption: A systematic workflow for developing a quantitative LC-MS/MS method.
Conclusion and Future Perspectives
The analysis of this compound is most effectively achieved using LC-MS/MS with electrospray ionization in the positive ion mode. The fragmentation is predictably dominated by neutral losses from the Boc protecting group, providing intense and specific product ions suitable for Multiple Reaction Monitoring. The key to a robust method lies in careful optimization of both chromatographic separation and mass spectrometric parameters to ensure sensitivity, selectivity, and reproducibility.
While this guide provides a comprehensive framework based on established principles, empirical verification on the specific instrument is paramount. Future work could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragment ions and ion mobility spectrometry to investigate the gas-phase structures of the different product ions, further solidifying the foundational understanding of this important chemical entity.
References
- Acero, J. L., Real, F. J., & Benitez, F. J. (2011). Degradation of carbamate pesticides in aqueous solutions by using ozone and the O3/H2O2 system. Chemical Engineering Journal, 166(1), 194-201.
-
Chemistry LibreTexts. (2023). 6.5: Amine Fragmentation. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Available at: [Link]
- Kaufmann, A., et al. (2012). Accuracy of relative isotopic abundance and mass measurements in a single-stage orbitrap mass spectrometer. Rapid communications in mass spectrometry : RCM, 26(9), 1081-1090.
- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537.
- Makihata, N., Kawamoto, T., & Teranishi, K. (2003). Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS. Analytical Sciences, 19(4), 625-629.
- Musharraf, S. G., et al. (2013). Structure-fragmentation relationship and rapid dereplication of Buxus steroidal alkaloids by electrospray ionization-quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(3), 355-364.
-
NIST. (n.d.). Mass spectrum (electron ionization) of tert-Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- O'Hagan, D. (2000). Biosynthesis of fatty acid and polyketide metabolites.
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. Available at: [Link]
- Vrkic, B., & O'Hair, R. A. J. (2005). Gas-phase synthesis and characterization of protonated 1-aminocyclopropanecarboxylic acid and its isomers. Journal of the American Society for Mass Spectrometry, 16(9), 1537-1545.
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
- Yang, J. W., et al. (2007). An Asymmetric, Organocatalytic, Three-Component Reaction for the Synthesis of N-Protected 1,2-Diamines.
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The Rigidity Report: A Comparative Guide to tert-Butyl N-(1-carbamoylcyclopropyl)carbamate and Other Constrained Amino Acids in Peptide Drug Design
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and potent biological activity. However, their inherent flexibility is a double-edged sword. While it allows for interaction with diverse biological targets, it also leads to significant pharmacological liabilities, including susceptibility to proteolytic degradation and a high entropic penalty upon binding, which can compromise affinity.[1] The strategic incorporation of unnatural, conformationally constrained amino acids is a cornerstone of peptidomimetic design, aiming to lock the peptide backbone into a bioactive conformation, thereby enhancing metabolic stability, binding affinity, and overall drug-like properties.[2]
This guide provides an in-depth comparison of tert-butyl N-(1-carbamoylcyclopropyl)carbamate , a derivative of 1-aminocyclopropanecarboxylic acid (Ac3c), with other key classes of constrained cyclic amino acids. We will delve into the structural nuances, comparative performance data, and the experimental methodologies required to evaluate these critical building blocks for next-generation peptide drugs.
Featured Amino Acid: this compound
This compound belongs to the family of cyclopropane-containing amino acids, which are among the most potent conformational constraints available to medicinal chemists. The cyclopropane ring, the smallest stable cycloalkane, introduces significant rigidity into the peptide backbone. Its strained C-H bonds and unique electronic properties reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common degradation pathway for many drugs.[3]
The structure features a Boc-protected amine and a primary amide (carbamoyl) group, making it a versatile building block for solid-phase peptide synthesis (SPPS) following Fmoc deprotection of a growing peptide chain.
Proposed Synthesis
Comparative Analysis of Constrained Amino Acids
The choice of a constraining element is a critical decision in peptide design, with each class offering a unique conformational profile and impact on physicochemical properties. Here, we compare the cyclopropane ring of our featured amino acid with other common cyclic constraints: cyclobutane, cyclopentane, and spirocyclic systems.
Conformational Rigidity and Backbone Geometry
The primary function of these cyclic amino acids is to restrict the allowable Ramachandran space, defined by the backbone dihedral angles phi (φ) and psi (ψ).[4] This pre-organization reduces the entropic cost of binding to a target protein.[5]
A study of the Ace-Ac3c-NCH3 dipeptide revealed that the cyclopropane ring dramatically restricts the Ramachandran plot to two symmetric low-energy regions where φ is approximately ±80°, with a broad range of allowed ψ values.[6] This distinct profile strongly promotes the formation of β-turn secondary structures, which are critical for many protein-protein interactions.
In contrast, larger ring systems offer different degrees of constraint. Cyclobutane derivatives (Ac4c) are also known to favor helical or turn-like structures, but with a different set of preferred dihedral angles.[7] Peptides containing trans-2-aminocyclopentanecarboxylic acid (ACPC) have a high propensity to form stable 12-helices, mimicking the α-helices of natural peptides.[8] Spirocyclic systems, such as those derived from spirolactams, act as highly effective and rigid scaffolds that can mimic γ-turns and distorted type II β-turns.[9]
Table 1: Comparative Conformational Data of Constrained Amino Acids (Note: The following data is synthesized from multiple studies on different peptide systems and should be considered representative, not as a direct side-by-side comparison.)
| Constrained Amino Acid Class | Representative Moiety | Typical Allowed φ (phi) Angles | Typical Allowed ψ (psi) Angles | Preferred Secondary Structure | Reference(s) |
| Cyclopropane | 1-Aminocyclopropanecarboxylic acid (Ac3c) | ~ ±80° | -40° to 180° | β-turn | [6] |
| Cyclobutane | 1-Aminocyclobutanecarboxylic acid (Ac4c) | Not specified | Not specified | γ-turn, α-helix, 3(10)-helix | [7] |
| Cyclopentane | trans-2-Aminocyclopentanecarboxylic acid (ACPC) | Not specified | Not specified | 12-helix (α-helix mimic) | [8] |
| Spirocyclic | Spirolactam (Pro-Leu surrogate) | Not specified | Not specified | γ-turn, distorted type II β-turn | [9] |
Metabolic Stability
A primary driver for using constrained amino acids is to enhance resistance to proteolysis, thereby increasing the peptide's in vivo half-life. The rigid structure conferred by cyclic systems can prevent the peptide from adopting the extended β-strand conformation recognized by many proteases.[1]
Cyclopropyl groups are particularly effective at blocking metabolism at or near their point of incorporation due to the high C-H bond dissociation energy, which makes them less susceptible to oxidation.[3] However, it is crucial to note that metabolism of cyclopropylamines can sometimes lead to reactive, ring-opened intermediates.[3] The stability of peptides containing larger rings, such as cyclobutane and cyclopentane, is also generally enhanced, though specific metabolic pathways can vary. A study on thioether-cyclized peptides showed half-lives in liver microsomes ranging from 11 to 133 minutes, demonstrating that even subtle structural changes can dramatically impact metabolic stability.[10]
Binding Affinity
The central hypothesis of conformational constraint is that by pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity (lower Kd or IC50).[5] While often true, the relationship is not always straightforward. Biophysical analyses have revealed that binding can still occur via an induced-fit mechanism, and enthalpy-entropy compensation can sometimes result in constrained peptides having similar or even lower affinity than their flexible counterparts.[5]
For example, a study on cyclobutane-bearing stapled peptides targeting the SARS-CoV-2 spike protein showed that a specific geometric isomer (E7-E7) exhibited higher α-helicity and stronger biological activity compared to other isomers and canonical hydrocarbon stapled peptides, highlighting the critical role of precise geometry.[11]
Table 2: Comparative Performance Metrics of Constrained Peptides (Note: Data is collated from different peptide systems and assays for illustrative purposes.)
| Constraint Type | Peptide System / Target | Metric | Result | Key Takeaway | Reference(s) |
| Cyclopropane | IDO1 Inhibitor | Metabolic Stability | Increased half-life by blocking oxidative metabolism. | Effective at preventing CYP-mediated degradation. | [3] |
| Cyclobutane Staple | SARS-CoV-2 Spike Protein | Helicity / Activity | E7-E7 isomer showed highest helicity and activity. | Precise geometry of the constraint is critical for function. | [11][12] |
| Thioether Cyclization | Generic Peptides | Metabolic Half-life (RLM) | t1/2 ranged from 11 min to 133 min. | Stability is highly dependent on the overall structure. | [10] |
| Hydrocarbon Staple | BID / Mcl-1 | Binding Affinity (IC50) | 0.8 µM | Constraint induced helicity but did not uniformly enhance potency. | [5] |
Experimental Protocols & Methodologies
To objectively compare constrained amino acids, rigorous and standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key evaluation workflows.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Constrained Amino Acid
This protocol describes a standard manual Fmoc/tBu-based synthesis cycle for incorporating a constrained amino acid.
Materials:
-
Rink Amide resin (for C-terminal amides)
-
Fmoc-protected amino acids (natural and constrained)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), HPLC grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF within a reaction vessel for at least 30 minutes, then drain the solvent.[13]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, then add a fresh 20% piperidine solution and agitate for an additional 15 minutes. This ensures complete removal of the Fmoc protecting group.[13]
-
Washing: Thoroughly wash the resin by agitating with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: a. In a separate vial, dissolve the constrained amino acid (e.g., this compound, 4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the mixture to activate the amino acid. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[14]
-
Post-Coupling Wash: Wash the resin as described in step 3 to remove excess reagents.
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with DCM and methanol, then dry under vacuum. Add the TFA cleavage cocktail (approx. 10 mL per gram of resin) and agitate for 2-4 hours.[13]
-
Peptide Precipitation & Purification: Filter the resin and precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, dry, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol details a method to determine the half-life (t1/2) of a peptide in a biologically relevant matrix.
Materials:
-
Purified constrained peptide (lyophilized)
-
Human Plasma (pooled, commercially sourced, stored at -80°C)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Quenching/Precipitation Solution: Acetonitrile (ACN) or ACN/Ethanol (1:1)
-
HPLC system with a C18 column
-
Mass Spectrometer (for metabolite identification)
Procedure:
-
Preparation: a. Prepare a 10 mM stock solution of the peptide in DMSO. b. Thaw human plasma on ice. Just before use, dilute it 1:1 (v/v) with PBS.
-
Incubation: a. In a low-bind microcentrifuge tube, add the peptide stock solution to the diluted plasma to achieve a final peptide concentration of 10 µM. Vortex gently. This is the t=0 sample. b. Immediately quench the t=0 sample by adding 2 volumes of ice-cold ACN. Vortex vigorously and place at -20°C for at least 2 hours (or overnight) to precipitate plasma proteins. c. Place the remaining plasma-peptide mixture in an incubator at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it with cold ACN as described in step 2b.
-
Sample Processing: a. Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. b. Carefully transfer the supernatant, which contains the peptide and any metabolites, to a new tube for analysis.
-
RP-HPLC Analysis: a. Analyze the supernatant from each time point by RP-HPLC using a C18 column. A typical gradient might be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA). b. Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). c. Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Data Analysis: a. Integrate the area of the intact peptide peak at each time point. b. Normalize the data by setting the peak area at t=0 to 100%. c. Plot the percentage of intact peptide remaining versus time. d. Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve using software like GraphPad Prism.[6]
Conclusion and Future Outlook
The incorporation of constrained amino acids is an indispensable strategy in modern peptide drug design. Cyclopropane-based residues, such as this compound, offer a potent means of restricting backbone conformation, often inducing bioactive β-turn structures and enhancing metabolic stability. However, the world of constrained building blocks is vast and diverse. Cyclobutane, cyclopentane, and spirocyclic amino acids provide alternative geometric constraints that can be leveraged to fine-tune peptide secondary structure, stability, and ultimately, biological function.
The data clearly indicate that there is no "one-size-fits-all" solution. The optimal choice of a constraining element is context-dependent, relying on the specific peptide sequence and the desired therapeutic target. While pre-organization is a powerful guiding principle, empirical testing of stability and binding affinity through robust experimental protocols remains paramount. Future advancements will likely focus on developing novel cyclic and polycyclic systems that offer even more precise control over peptide architecture, paving the way for a new generation of highly stable, potent, and orally bioavailable peptide therapeutics.
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Alemán, C., et al. (2002). Conformational profile of 1-aminocyclopropanecarboxylic acid. ResearchGate. [Link]
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Miles, J. A., et al. (2016). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. PMC. [Link]
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Laskowski, P., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
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Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. [Link]
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Borah, B., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Baker Lab. [Link]
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Wang, X., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. [Link]
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ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]
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Liu, C., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
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Sharma, S., et al. (2018). In vitro and in silico comparative evaluation of anti-Acinetobacter baumannii peptides. ResearchGate. [Link]
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Zorzi, A., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable. NIH. [Link]
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Berlicki, Ł., et al. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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Vázquez, S., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. [Link]
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Mitdank, H., et al. (2008). Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. PMC. [Link]
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Ananthanarayanan, V. S., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
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Liu, C., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
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Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. [Link]
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Han, W., et al. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]
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Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. Sci-Hub. [Link]
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MDPI. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]
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Irbäck, A., et al. (2006). Folding Thermodynamics of Peptides. PMC. [Link]
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Olma, A., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]
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The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
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IFAS. Restrictions in the Ramachandran Plot. [Link]
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ResearchGate. Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). [Link]
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NIH. (2023). Production and Characterization of ACE Inhibitory and Anti-Diabetic Peptides. [Link]
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Singh, H., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. PMC. [Link]
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MDPI. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]
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Kumar, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PMC. [Link]
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ResearchGate. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings. [Link]
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PubMed. (2014). Extension of in Vivo Half-Life of Biologically Active Peptides via Chemical Conjugation to XTEN Protein Polymer. [Link]
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A Senior Application Scientist's Guide to the Validation of Bioassay Results for Novel Therapeutic Candidates
Introduction: The Crucial Role of Bioassay Validation in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and exacting. A critical juncture in this process is the robust validation of a compound's biological activity through meticulously designed and executed bioassays.[1][2] This guide provides a comprehensive framework for the validation of experimental results, using the novel compound tert-butyl N-(1-carbamoylcyclopropyl)carbamate as a case study.
While the specific biological target of this compound is not yet extensively documented in peer-reviewed literature, its structural motifs, particularly the carbamate group, are prevalent in compounds designed to interact with proteases.[3][4] Carbamates can act as key pharmacophores or as prodrug moieties, underscoring the necessity of a rigorous validation strategy.[3] To illustrate a best-practice approach, this guide will proceed under the hypothesis that this compound is a candidate inhibitor of Cathepsin S (CTSS) , a lysosomal cysteine protease implicated in various pathologies, making it a compelling therapeutic target.[5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with a detailed, experience-driven roadmap for validating bioassay data, ensuring scientific integrity, and enabling confident decision-making in preclinical development.
Part 1: The Foundation - A Validated Primary Biochemical Assay
The initial step in characterizing a potential enzyme inhibitor is to establish a reliable and reproducible biochemical assay. For Cathepsin S, a fluorometric activity assay is the industry standard due to its high sensitivity and suitability for high-throughput screening (HTS).[7][8][9]
Causality in Experimental Design: Why a Fluorometric Assay?
The selection of a fluorometric assay is deliberate. It relies on a specific peptide substrate, such as Z-VVR-AFC, which is conjugated to a fluorophore (AFC) that is quenched until the peptide is cleaved by active Cathepsin S.[7][8][9] The resulting increase in fluorescence is directly proportional to enzyme activity. This direct measurement of enzymatic action provides a clear and quantifiable readout of inhibition, minimizing the potential for artifacts that can arise in less direct assay formats.
Diagram 1: Workflow for Primary Cathepsin S Inhibition Assay
Caption: Workflow for the primary Cathepsin S enzymatic inhibition assay.
Detailed Protocol: Fluorometric Cathepsin S Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer : 50 mM Sodium Acetate, 250 mM NaCl, 5 mM DTT, pH 4.5. Warm to 37°C before use.[10]
-
Cathepsin S Enzyme : Recombinant human Cathepsin S, diluted in Assay Buffer to the final working concentration.
-
Substrate : Z-VVR-AFC (10 mM stock in DMSO), diluted in Assay Buffer to the final working concentration (e.g., 200 µM).[11]
-
Test Compound : this compound, serially diluted in DMSO, then further diluted in Assay Buffer.
-
Positive Control : A known Cathepsin S inhibitor, such as LY3000328 or E-64.[12][13]
-
Negative Control : DMSO vehicle.
-
-
Assay Procedure (96-well format) :
-
To each well of a black, flat-bottom 96-well plate, add 50 µL of the diluted Cathepsin S enzyme solution.
-
Add 2 µL of the serially diluted test compound, positive control, or DMSO vehicle to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30-60 minutes.[8]
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value.[14][15]
-
Trustworthiness: The Self-Validating System
A protocol is only as good as its validation. To ensure the trustworthiness of the data, the following parameters must be rigorously assessed:
-
Z'-Factor : This statistical parameter is essential for validating the quality and reliability of a high-throughput assay.[16][17] It measures the separation between the positive and negative controls.
-
IC50 Reproducibility : The IC50 value for the positive control inhibitor should be consistent across multiple experiments, typically within a two- to three-fold range.
Part 2: Advancing to a Cellular Context - Secondary Assays
While a biochemical assay confirms direct enzyme inhibition, it does not account for cell permeability, target engagement in a physiological environment, or potential cytotoxicity. Therefore, a cell-based assay is a critical next step.[20]
Rationale for a Cell-Based Approach
A cell-based assay provides a more biologically relevant system to confirm the compound's activity. For Cathepsin S, which is highly expressed in antigen-presenting cells like macrophages, a cell line such as RAW 264.7 is a suitable model.[21] This step validates that the compound can cross cellular membranes and inhibit the target enzyme within the complex milieu of the cell.
Detailed Protocol: Cell-Based Cathepsin S Activity Assay
-
Cell Culture and Treatment :
-
Cell Lysis and Assay :
-
Centrifuge the plate and aspirate the culture medium.[21]
-
Lyse the cells by adding 100 µL of a chilled lysis buffer (e.g., CS Cell Lysis Buffer).[7][21]
-
Incubate on ice for 10 minutes.[7]
-
Centrifuge the plate to pellet cell debris and transfer the supernatant (lysate) to a new black 96-well plate.[7][21]
-
Measure Cathepsin S activity in the lysate as described in the primary biochemical assay protocol.
-
Essential Counter-Screen: Cytotoxicity Assessment
It is imperative to distinguish between specific enzyme inhibition and general cytotoxicity. A decrease in signal in the cell-based assay could be due to cell death rather than target engagement. Therefore, a parallel cytotoxicity assay is mandatory.
-
Recommended Assay : The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[22][23] It is generally more sensitive and less prone to interference than colorimetric assays like MTT.[23][24]
-
Procedure : Treat a parallel plate of cells with the test compound under identical conditions as the cell-based activity assay. Perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Interpretation : The compound's IC50 for Cathepsin S inhibition should be significantly lower than its CC50 (cytotoxic concentration 50%). A large window between these two values indicates specific inhibition.
Part 3: Comparative Analysis - Benchmarking Against Alternatives
To understand the potential of this compound, its performance must be benchmarked against known standards and alternative compounds.
Selection of Comparators
-
Positive Control/Reference Compound : A potent and well-characterized Cathepsin S inhibitor, such as BI-1124 (IC50 = 7 nM), serves as a benchmark for potency.[25]
-
Negative Control Compound : A structurally similar but inactive compound, if available, is ideal for confirming on-target activity. BI-1920 is an example of a negative control for other Cathepsin S inhibitors.[25]
-
Selectivity Panel : To assess off-target effects, the compound should be tested against other related cysteine proteases, such as Cathepsin K, B, and L.[25][26]
Data Presentation: A Comparative Overview
Summarize the key validation data in a clear, concise table to facilitate direct comparison.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity (CatK/CatS) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| BI-1124 (Reference) | 7 | ~2.8 (EC50) | >10 | >40-fold |
| BI-1920 (Negative Control) | >20,000 | >20,000 | >50 | N/A |
Note: Data for reference compounds are sourced from the literature.[25] Experimental values for the test compound should be populated with in-house data.
Part 4: Ensuring Long-Term Integrity and Reproducibility
The validation of a compound's activity is not a one-time event. It requires a commitment to reproducibility and the establishment of standardized procedures.
Diagram 2: The Validation Triangle for Bioassay Integrity
Caption: Core principles ensuring the integrity of bioassay validation.
-
Standard Operating Procedures (SOPs) : Detailed SOPs for each assay must be written and strictly followed to minimize variability.
-
Inter-Assay and Intra-Assay Precision : Assays should be repeated on different days by different operators to assess reproducibility. The coefficient of variation (CV) for control wells should be consistently low (<15%).
-
Reagent Qualification : Lots of critical reagents, such as the enzyme and substrate, should be qualified to ensure consistent performance over time.
Conclusion
The validation of bioassay results is a cornerstone of successful drug discovery. By employing a multi-faceted approach that begins with a robust biochemical assay, progresses to a physiologically relevant cellular model, includes critical counter-screens for cytotoxicity, and benchmarks performance against established standards, researchers can build a comprehensive and trustworthy data package. This rigorous, self-validating system, as outlined in this guide for the hypothetical evaluation of this compound, is essential for mitigating risks, ensuring data integrity, and making informed decisions on the path to developing novel therapeutics.
References
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Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
BMG LABTECH. The Z prime value (Z´). [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Life Science Group Ltd. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
Obrist, D. et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5557. [Link]
-
BioTechniques. (2019). Best practice in bioassay development. [Link]
-
The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings. (2016). Journal of Analytical & Bioanalytical Techniques. [Link]
-
On HTS: Z-factor. (2023). [Link]
-
GraphPad. Fitting the absolute IC50. Prism 10 Curve Fitting Guide. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
BioPhorum Development Group. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques, 67(3), 126-137. [Link]
-
Science Gateway. How to calculate IC50. [Link]
-
Mire-Sluis, A. et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(3), 126-137. [Link]
-
BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
GraphPad. Equation: Absolute IC50. Prism 10 Curve Fitting Guide. [Link]
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ResearchGate. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
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Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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Promega Corporation. (2023). Cell Viability Assays. YouTube. [Link]
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Boehringer Ingelheim. CatS inhibitor | BI-1124. opnMe.com. [Link]
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BPS Bioscience. Cathepsin S Inhibitor Screening Assay Kit. [Link]
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Saitoh, E. et al. (2007). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Analytical Chemistry Insights. [Link]
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Semantic Scholar. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. [Link]
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Rational Design of Humanized Antibody Inhibitors for Cathepsin S. (2018). Theranostics. [Link]
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Chondrex, Inc. Cysteine Protease Activity Assay Kit. [Link]
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Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (2024). ResearchGate. [Link]
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Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. (2022). Molecules. [Link]
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PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester. [Link]
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Chondrex, Inc. Proteinases and Proteinase Activity Assays. [Link]
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Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Arhiv za farmaciju. [Link]
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ResearchGate. Synthesis of carbamate 9 d. [Link]
- Google Patents.
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comparative study of different synthetic routes to tert-butyl N-(1-carbamoylcyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the strategic incorporation of conformationally constrained amino acid derivatives is a cornerstone of rational drug design. Tert-butyl N-(1-carbamoylcyclopropyl)carbamate, a molecule featuring a cyclopropyl backbone, serves as a valuable building block in the synthesis of complex bioactive molecules. Its rigid structure can impart favorable pharmacological properties, including enhanced potency and metabolic stability. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this important intermediate, offering experimental insights to inform route selection for both laboratory-scale synthesis and process development.
Introduction to the Target Molecule
This compound is a protected amino acid derivative characterized by a 1,1-disubstituted cyclopropane ring. The tert-butoxycarbonyl (Boc) protecting group on the amine and the primary amide (carbamoyl) functionality make it a versatile synthon for peptide synthesis and the construction of more complex molecular architectures. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide will focus on the most plausible and documented approaches: a two-step sequence involving Boc protection followed by amidation, and a potential alternative route leveraging a Hofmann rearrangement.
Route 1: The Stepwise Approach - Boc Protection Followed by Amidation
This is the most direct and well-established strategy for the synthesis of this compound. It commences with the readily available 1-aminocyclopropanecarboxylic acid and proceeds in two distinct steps.
Step 1: N-Boc Protection of 1-Aminocyclopropanecarboxylic Acid
The introduction of the Boc protecting group onto the amino function of 1-aminocyclopropanecarboxylic acid is a standard transformation in peptide chemistry. The most common and efficient method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Mechanism of Boc Protection:
The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The resulting unstable intermediate then collapses, releasing carbon dioxide, a tert-butoxide anion (which is subsequently protonated), and the desired N-Boc protected amino acid.
DOT Diagram: Mechanism of Boc Protection
Caption: Mechanism of N-Boc protection of an amine.
Experimental Protocol: Synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid
-
To a solution of 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(Boc-amino)cyclopropanecarboxylic acid as a white solid.
Step 2: Amidation of N-Boc-1-aminocyclopropanecarboxylic Acid
The conversion of the carboxylic acid of N-Boc-1-aminocyclopropanecarboxylic acid to the primary amide is the crucial final step. Due to the steric hindrance of the 1,1-disubstituted cyclopropane ring, this transformation often requires the use of potent peptide coupling reagents.
Mechanism of Amide Bond Formation using a Coupling Reagent (e.g., HATU):
The coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an ammonia source) to form the desired amide bond.
DOT Diagram: Amide Bond Formation
Caption: General mechanism of amide formation using a coupling reagent.
Experimental Protocol: Amidation using HATU
-
Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Alternative Amidation Method: Acyl Chloride Formation
For sterically hindered carboxylic acids, conversion to the more reactive acyl chloride can be an effective strategy.
Experimental Protocol: Via Acyl Chloride
-
Suspend N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Carefully quench the reaction mixture by adding it to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
Stir vigorously for 30 minutes, then allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
Route 2: The Convergent Approach - Hofmann Rearrangement
A theoretically more convergent approach to this compound could involve a Hofmann rearrangement of 1-cyclopropanecarboxamide. This reaction typically involves the treatment of a primary amide with a halogen (e.g., bromine) in the presence of a strong base to form an isocyanate intermediate, which can then be trapped by an alcohol to yield a carbamate.
Mechanism of Hofmann Rearrangement:
The reaction is initiated by the deprotonation of the amide, followed by halogenation to form an N-haloamide. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate. In the presence of tert-butanol, the isocyanate is trapped to form the tert-butyl carbamate.
A Senior Application Scientist's Guide to Conformational Control: Assessing tert-butyl N-(1-carbamoylcyclopropyl)carbamate in Peptides
Introduction: The Quest for Rigidity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics celebrated for their high specificity and low off-target toxicity. However, their inherent flexibility is a double-edged sword. While it allows them to adapt to various binding partners, this same conformational freedom often leads to a high entropic penalty upon binding, reduced receptor affinity, and susceptibility to proteolytic degradation, severely limiting their bioavailability and therapeutic potential.[1][2] The strategic introduction of conformational constraints is a cornerstone of peptidomimetic design, aiming to pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, metabolic stability, and overall druglike properties.[3]
A plethora of strategies has been developed to achieve this, from backbone cyclization to the incorporation of non-natural amino acids.[4] Among the latter, Cα,α-disubstituted amino acids have proven to be powerful tools for locally restricting the available conformational space (φ/ψ dihedral angles). This guide focuses on a particularly potent but less-discussed building block: tert-butyl N-(1-carbamoylcyclopropyl)carbamate , the protected form of 1-aminocyclopropane-1-carboxamide (Ac3c-NH2).
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. We will objectively assess the unique conformational effects imparted by the Ac3c residue, compare its performance with common alternatives like α-aminoisobutyric acid (Aib) and Proline (Pro), and provide detailed experimental and computational protocols to empower your own investigations.
The Unique Structural Signature of the Cyclopropyl Constraint
The conformational rigidity of Ac3c stems from the unique geometry of the cyclopropane ring. Unlike the gem-dimethyl groups of Aib or the five-membered ring of Proline, the three-membered ring of Ac3c introduces significant steric strain and alters the bond angles at the Cα position. This "cyclopropylic strain" severely restricts bond rotation, forcing the peptide backbone into a more defined conformational space.[5][6]
Computational studies on an Ac3c dipeptide model reveal a Ramachandran plot characterized by two symmetric low-energy regions centered around φ ≈ ±80°. This contrasts sharply with the broader helical regions favored by Aib or the more restricted φ angle (≈ -65°) of Proline.[7][8] This unique conformational signature makes Ac3c a potent inducer of β-turn and helical structures, often leading to distorted 310-helices or type I/III β-bends in oligopeptides.[9]
Caption: Relationship between constraining residues and resulting secondary structures.
Head-to-Head Comparison: Ac3c vs. Aib and Proline
To make an informed design choice, it is crucial to compare the properties of Ac3c against more conventional constraining elements.
| Feature | This compound (Ac3c) | α-Aminoisobutyric Acid (Aib) | L-Proline (Pro) |
| Structure | Cyclopropyl ring fused to Cα | Gem-dimethyl groups at Cα | Pyrrolidine ring fused to backbone |
| Typical φ Angle | ~ ±80° (from computation)[7] | ~ ±60° (helical)[10] | ~ -65° to -75°[11] |
| Typical ψ Angle | Wide range, favors folded states[7] | ~ ±30° (helical)[10] | ~ -35° (α-helical) or ~ +145° (PPII)[12] |
| Induced Structure | Potent β-turn (Type I/III) and distorted 310-helix inducer[9] | Strong 310 and α-helix inducer[10] | Induces β-turns; disrupts α-helices; favors Polyproline II helix[11][12] |
| Metabolic Stability | High. The rigid structure sterically hinders protease access.[13][14] | High. Gem-dimethyl groups provide steric shielding against proteolysis.[14] | Moderate. The cyclic structure offers some protection, but less than Cα,α-disubstitution.[15] |
| Bioactivity Impact | Can significantly enhance affinity by locking peptide in a bioactive turn conformation. | Can enhance affinity by stabilizing helical structures required for binding. | Often critical for receptor recognition by inducing specific turns; cis/trans isomerization can modulate activity.[16] |
| Synthetic Challenge | Building block is commercially available but can be costly; coupling can be sterically hindered. | Building block is readily available; coupling can be sterically hindered. | Readily available and standard coupling protocols are effective. |
Experimental & Computational Workflow for Conformational Assessment
A multi-faceted approach combining synthesis, spectroscopy, and simulation is essential for a thorough conformational analysis.
Caption: Integrated workflow for assessing the conformational effects of Ac3c in peptides.
Part 1: Synthesis of the Building Block and Peptide
The target molecule is synthesized from the commercially available Boc-1-aminocyclopropane-1-carboxylic acid (Boc-Ac3c-OH) via an amide coupling reaction. Due to the steric hindrance around the Cα position, robust coupling reagents are recommended.[7][17]
-
Dissolution: Dissolve Boc-Ac3c-OH (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation: Cool the solution to 0 °C. Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture for 15-30 minutes to form the activated ester.
-
Amidation: Add a source of ammonia. A common method is to use a solution of ammonia in a suitable solvent (e.g., 7N NH3 in Methanol) or ammonium chloride (1.2 equivalents) along with an additional equivalent of base.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Purification: Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final this compound.
Incorporation of the Boc-Ac3c-OH building block into a peptide sequence follows standard Fmoc-based SPPS protocols, with special attention paid to the coupling step due to steric hindrance.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Coupling of Ac3c:
-
Pre-activate a solution of Boc-Ac3c-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to ensure completion. A ninhydrin test can be used to confirm the absence of free amines. Double coupling may be necessary.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Global Deprotection: After the final residue is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the Ac3c residue.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Part 2: Biophysical Characterization
CD spectroscopy is a rapid, low-resolution technique to assess the overall secondary structure of the peptide in solution.[11][13]
-
Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide. Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) or a structure-promoting solvent like Trifluoroethanol (TFE). The final peptide concentration should be between 0.1-0.2 mg/mL.[3] Ensure the buffer itself has minimal absorbance in the far-UV region.[13]
-
Instrument Setup: Purge the CD spectropolarimeter with dry nitrogen gas. Set the experimental parameters:
-
Wavelength Range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer/solvent alone in a 1 mm path-length quartz cuvette.
-
Record the spectrum of the peptide sample under the same conditions.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).
-
Analyze the resulting spectrum. A strong negative band around 222 nm is indicative of α-helical content, while minima around 205 nm and a positive peak below 200 nm can suggest β-turn or other ordered structures.
-
Two-dimensional Nuclear Magnetic Resonance (NMR) is the premier technique for determining the high-resolution structure of peptides in solution. NOESY and ROESY experiments are particularly crucial as they detect through-space correlations between protons that are close in proximity (< 5 Å), providing the distance restraints needed for structure calculation.[5][14]
-
Sample Preparation: Dissolve ~1-2 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D2O, CD3OH, or a H2O/D2O 90/10 mixture to observe amide protons). The choice of solvent can significantly impact conformation.
-
1D 1H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity, concentration, and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify proton spin systems, which allows for the assignment of resonances to specific amino acid residues.
-
2D NOESY/ROESY Acquisition:
-
Choice of Experiment: For peptides in the intermediate molecular weight range (~1-2 kDa), where the NOE effect can be near zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred.[5][18] For smaller or larger peptides, a NOESY (Nuclear Overhauser Effect Spectroscopy) is standard.
-
Mixing Time: The mixing time (d8 in NOESY, p15 in ROESY) is a critical parameter that determines the distance range of observed correlations. A typical starting point is 200-300 ms. A series of experiments with varying mixing times can be run to build up a more accurate set of distance restraints.[5]
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the cross-peaks observed in the NOESY/ROESY spectrum. Key correlations include:
-
Intra-residue: Protons within the same amino acid.
-
Sequential (i to i+1): Hα(i) to HN(i+1) correlations define the peptide backbone trace.
-
Medium-range (i to i+2, i+3, i+4): Hα(i) to HN(i+3) or Hα(i) to Hβ(i+3) are strong indicators of helical structures. HN(i) to HN(i+2) is indicative of a β-turn.
-
-
-
Structure Calculation: Use the assigned NOE/ROE cross-peaks as distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
Part 3: Computational Modeling
MD simulations provide a dynamic view of the peptide's conformational landscape, complementing the ensemble-averaged picture from NMR.[7]
-
System Preparation:
-
Parameterization: Standard force fields (e.g., AMBER, CHARMM) do not include parameters for non-canonical residues like Ac3c. You must first generate these parameters. This involves using quantum mechanics calculations (e.g., with Gaussian) to determine partial charges and bond/angle/dihedral force constants, and then fitting them to the force field format.[17] This is a non-trivial but critical step for accuracy.
-
Building the Peptide: Build the initial 3D structure of the peptide, often in an extended conformation.
-
-
Solvation: Place the peptide in a periodic box of explicit solvent (e.g., a water model like TIP3P). Add counter-ions to neutralize the system.
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.
-
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide and the system density to stabilize.
-
-
Production Simulation: Run a long production simulation (typically hundreds of nanoseconds to microseconds) in the NVT or NPT ensemble, saving the atomic coordinates at regular intervals.
-
Analysis:
-
Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Dihedral Angle Analysis: Plot the φ/ψ angles for each residue over time to generate a Ramachandran plot, revealing the preferred conformational space for the Ac3c residue and its neighbors.
-
Clustering: Use clustering algorithms to group similar conformations and identify the most populated structural states of the peptide. This provides insight into the conformational ensemble that would be observed experimentally.
-
Conclusion
The incorporation of this compound offers a powerful and distinct strategy for peptide constraint. Its unique cyclopropyl geometry induces a highly restricted conformational space, favoring β-turn and distorted helical structures that differ significantly from those promoted by Aib or Proline. This potent conformational control can be a decisive factor in enhancing receptor binding, improving metabolic stability, and ultimately, transforming a flexible peptide into a viable therapeutic candidate.
By employing the integrated workflow of synthesis, biophysical characterization, and computational modeling detailed in this guide, researchers can systematically evaluate the impact of this unique building block. The provided protocols offer a robust framework for generating reliable, reproducible data, enabling the rational design of next-generation peptidomimetics with precisely engineered conformational properties.
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Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The Journal of Physical Chemistry B, 111(42), 12351-12363. [Link]
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D'Andrea, L. D., et al. (2018). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International journal of molecular sciences, 19(11), 3591. [Link]
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Benedetti, E., et al. (1989). Structural versatility of peptides from C α,α dialkylated glycines: Linear Ac 3 c homo‐oligopeptides. Biopolymers: Original Research on Biomolecules, 28(1), 175-184. [Link]
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Pollegioni, L., & Servi, S. (2012). 1-Aminocyclopropane-1-carboxylate deaminase: a key enzyme in ethylene biosynthesis and plant-microbe interactions. Amino acids, 42(1), 1-13. [Link]
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Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein science, 17(12), 2099-2107. [Link]
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PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. [Link]
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Zampieri, G., et al. (2023). Classification of bioactive peptides: A systematic benchmark of models and encodings. Computational and Structural Biotechnology Journal, 21, 5236-5246. [Link]
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Williamson, M. P., & Miranker, A. (2017). The effects of proline substitutions on protein stability. Protein Science, 26(6), 1109-1116. [Link]
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Zampieri, G., et al. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings. Briefings in Bioinformatics, 24(6). [Link]
-
Gilon, C., et al. (2010). Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. Journal of medicinal chemistry, 53(13), 5043-5050. [Link]
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Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]
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Sánchez-Rico, M., et al. (2020). Bioactive peptides: A review on their functionality, mechanisms of action, and production methods. Comprehensive Reviews in Food Science and Food Safety, 19(6), 3681-3719. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. [Link]
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International Journal of Scientific & Technology Research. (n.d.). Food-Derived Bioactive Peptides And Artificial Intelligence Techniques For Their Prediction: A Brief Review. [Link]
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A Comparative Guide to the Efficacy of Cyclopropyl-Containing Carbamate Derivatives as Cysteine Protease Inhibitors
This guide provides a comparative analysis of the efficacy of carbamate derivatives incorporating a cyclopropyl moiety against specific cysteine protease targets. While direct experimental data on tert-butyl N-(1-carbamoylcyclopropyl)carbamate derivatives is not extensively available in peer-reviewed literature, this guide synthesizes findings from structurally related compounds to project the potential and guide future research in this promising area of drug discovery. The insights provided are geared towards researchers, scientists, and drug development professionals.
The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance potency, improve metabolic stability, and provide desirable pharmacokinetic properties. When combined with the versatile carbamate group, which can mimic a peptide bond and improve cell permeability, the resulting derivatives present a compelling starting point for the design of novel enzyme inhibitors.
Comparative Efficacy of Structurally Related Cyclopropyl-Containing Inhibitors
Cysteine proteases, such as cathepsins and caspases, are critical drug targets in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The following table summarizes the efficacy of cyclopropyl-containing compounds that, while not exact matches to our core topic, provide valuable structure-activity relationship (SAR) insights. These compounds demonstrate the potential of the cyclopropyl moiety in achieving high potency and selectivity.
| Compound Class/Derivative | Target Enzyme | Efficacy (IC50) | Key Structural Features & Insights | Reference |
| Cyclopentane-cyclopropyl methyl sulfone derivative | Cathepsin S (human) | 0.7 nM | The cyclopropyl methyl sulfone moiety extends into the S2 pocket, dramatically improving potency and selectivity over the initial compound (IC50 = 925 nM). This highlights the importance of targeting specific enzyme subpockets. | [1] |
| Peptidyl cyclopropyl nitrile (IcatC) | Cathepsin C (human & rodent) | Potent (specific IC50 not provided in abstract) | A cell-permeable and potent inhibitor demonstrating in vivo anti-arthritic activity in a mouse model. The cyclopropyl nitrile acts as a warhead. | [2] |
| Benzyl carbamate derivative (5b) | SARS-CoV-2 Mpro | 0.128 µM | A covalent reversible inhibitor where the benzyl carbamate is a key feature. The vinyl ketone serves as the electrophilic "warhead". | [3] |
| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analog | NLRP3 Inflammasome | Not specified | This related cyclopropane carboxamide structure was identified as an inhibitor of the NLRP3 inflammasome, suggesting potential activity beyond proteases. | [4] |
Expert Analysis: The data from these related compounds strongly suggest that the incorporation of a cyclopropyl ring is a viable strategy for developing potent cysteine protease inhibitors. The significant increase in potency observed for the cathepsin S inhibitor with a cyclopropyl-containing side chain underscores the importance of this moiety in optimizing interactions within the enzyme's active site. The in vivo efficacy of the cyclopropyl peptidyl nitrile against cathepsin C further validates the therapeutic potential of this structural motif. The benzyl carbamate inhibitor of a viral cysteine protease demonstrates that the carbamate functionality can be successfully integrated into potent inhibitors.
Signaling Pathways and Mechanism of Action
Cysteine proteases like cathepsins play a crucial role in various signaling pathways. For instance, Cathepsin S is involved in the processing of the invariant chain associated with MHC class II molecules, a key step in the adaptive immune response. Inhibiting Cathepsin S can therefore modulate this pathway, which is a therapeutic strategy for autoimmune diseases.
Diagram 1: Simplified Cathepsin S-Mediated Antigen Presentation Pathway
Caption: Inhibition of Cathepsin S by a potential inhibitor blocks the degradation of the CLIP fragment, preventing antigen presentation.
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the efficacy of cysteine protease inhibitors.
Enzymatic Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the in vitro potency of an inhibitor against a purified enzyme.
Causality: The choice of a fluorogenic substrate is critical as its cleavage by the protease results in a measurable increase in fluorescence, providing a direct readout of enzyme activity. The inhibitor's ability to reduce this signal is a measure of its potency (e.g., IC50).
Self-Validation: The protocol includes controls (no enzyme, no inhibitor) to establish baseline fluorescence and maximum enzyme activity, ensuring the observed effects are due to the inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Reconstitute the recombinant human cathepsin S enzyme in the assay buffer to a working concentration (e.g., 1 nM).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-VVR-AMC) in DMSO. Dilute to a working concentration (e.g., 20 µM) in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound derivative) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well (except for the 'no enzyme' control).
-
Add 2 µL of the diluted test compound or DMSO (for the 'no inhibitor' control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Normalize the data to the 'no inhibitor' control (100% activity) and the 'no enzyme' control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 2: Workflow for Enzymatic Inhibition Assay
Caption: A stepwise workflow for determining the IC50 of an inhibitor using a fluorometric enzymatic assay.
Cell-Based Assay for Cathepsin Activity
This protocol assesses the inhibitor's ability to penetrate cells and engage its target in a more physiologically relevant environment.
Causality: Using a cell-permeable fluorogenic substrate allows for the measurement of intracellular cathepsin activity. A reduction in the fluorescent signal in the presence of the inhibitor indicates successful cell penetration and target engagement.
Self-Validation: The inclusion of a positive control (a known cell-permeable inhibitor) and a negative control (vehicle) validates the assay's responsiveness and establishes the baseline for data interpretation.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a human monocytic cell line like THP-1) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the test compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 2 hours) to allow for inhibitor uptake.
-
-
Substrate Loading and Measurement:
-
Add a cell-permeable fluorogenic cathepsin substrate to each well.
-
Incubate for a time sufficient for substrate cleavage (e.g., 1-2 hours).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle-treated cells (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
While direct efficacy data for this compound derivatives against specific targets remains to be published, the analysis of structurally related compounds provides a strong rationale for their investigation as potential cysteine protease inhibitors. The unique properties of the cyclopropyl group, combined with the favorable characteristics of the carbamate moiety, suggest that this class of compounds could yield potent and selective drug candidates. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such derivatives, enabling researchers to explore their therapeutic potential in a systematic and validated manner. Future research focusing on the synthesis and biological screening of a library of these compounds is highly warranted.
References
-
Hilpert, H., et al. (2013). Identification of potent and selective cathepsin S inhibitors containing different central cyclic scaffolds. Journal of Medicinal Chemistry, 56(23), 9645-9659. [Link]
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Gauthier, J. Y., et al. (2019). Structure‐based design and in vivo anti‐arthritic activity evaluation of a potent cyclopropyl peptidyl nitrile inhibitor of cathepsin C. The FASEB Journal, 33(S1). [Link]
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Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612. [Link]
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Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115. [Link]
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Taly, A., et al. (2007). A new tool for the rapid detection of transmembrane segments. Bioinformatics, 23(13), i508-i514. [Link]
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Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
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Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784-3788. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
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Schrödinger, LLC. (2015). The PyMOL Molecular Graphics System, Version 1.8. [Link]
-
de Souza, L. R., et al. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. ACS Infectious Diseases, 8(11), 2329-2342. [Link]
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comparing the metabolic stability of peptides with and without tert-butyl N-(1-carbamoylcyclopropyl)carbamate
An In-Depth Guide to Enhancing Peptide Metabolic Stability: A Comparative Analysis of Peptides with and without tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, yet their translation into effective therapeutics is often hampered by a critical vulnerability: poor metabolic stability. In the physiological environment, peptides are rapidly broken down by a host of proteolytic enzymes (proteases and peptidases). This enzymatic degradation leads to a short plasma half-life, necessitating frequent administration and limiting oral bioavailability. Consequently, a primary focus in modern drug development is the rational design of peptide analogues, or peptidomimetics, that can resist this enzymatic onslaught while retaining their therapeutic activity.
A proven strategy to thwart proteolytic cleavage is to introduce conformational constraints into the peptide backbone. By locking the peptide into a specific three-dimensional shape, we can sterically hinder the ability of proteases to recognize and bind to their target amide bonds. This guide provides a comparative analysis of the metabolic stability of a standard peptide versus a peptide modified with a constrained non-canonical amino acid, specifically one derived from This compound . This molecule serves as a synthetic precursor to 1-aminocyclopropanecarboxylic acid (Acc), a rigid amino acid analogue that exemplifies the power of conformational constraint in drug design.
The Mechanism of Protection: How Cyclopropyl Residues Confer Stability
The core of the modification lies in the cyclopropyl group. Unlike the flexible linear side chains of natural amino acids, the three-membered ring of the cyclopropane moiety is exceptionally rigid.
When this unit is incorporated into a peptide backbone, it fundamentally alters the local geometry. The cyclopropyl group restricts the rotational freedom around the adjacent peptide bonds (the phi (φ) and psi (ψ) dihedral angles). This rigidity serves two primary purposes:
-
Steric Shielding: The cyclopropyl ring acts as a bulky, immovable shield. Proteases, which have highly specific active sites, are physically blocked from accessing the nearby peptide bonds, preventing enzymatic hydrolysis.
-
Conformational Locking: By reducing the peptide's flexibility, the cyclopropyl group can lock it into a bioactive conformation that is not conducive to protease binding, further reducing the likelihood of degradation.
Below is a conceptual diagram illustrating this protective mechanism.
Caption: Mechanism of protease resistance via steric hindrance from a cyclopropyl group.
Experimental Design: A Head-to-Head Comparison of Metabolic Stability
To quantify the stabilizing effect of the cyclopropyl modification, we designed a standard in vitro experiment: a plasma stability assay. This assay simulates the physiological environment by incubating the peptides in human plasma and monitoring their degradation over time.
Peptides Under Investigation:
-
Control Peptide (CP): A model pentapeptide with a sequence known to be susceptible to degradation (e.g., Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu).
-
Modified Peptide (MP): The same pentapeptide sequence, but with the second amino acid (Glycine) replaced by the 1-aminocyclopropanecarboxylic acid (Acc) residue.
Experimental Protocol: In Vitro Plasma Stability Assay
The following protocol outlines a robust method for assessing peptide stability. The causality behind each step is explained to ensure a self-validating system.
-
Preparation of Plasma:
-
Action: Obtain human plasma from a commercial source, containing a cocktail of endogenous proteases. Thaw the plasma at 37°C immediately before use.
-
Rationale: Using whole plasma provides a physiologically relevant environment that closely mimics the enzymatic conditions a drug would encounter in vivo.
-
-
Peptide Stock Solutions:
-
Action: Prepare 1 mg/mL stock solutions of both the Control Peptide (CP) and Modified Peptide (MP) in a minimal amount of DMSO, then dilute to the final concentration with phosphate-buffered saline (PBS).
-
Rationale: DMSO is used for initial solubilization, but the concentration is kept low (<1%) to avoid denaturing the plasma enzymes.
-
-
Incubation:
-
Action: Add a small volume of the peptide stock solution to pre-warmed plasma (37°C) to achieve a final peptide concentration of 10 µM. Vortex gently to mix.
-
Rationale: 37°C is the physiological temperature, ensuring that enzymes are at their optimal activity.
-
-
Time-Course Sampling:
-
Action: Aliquot samples from the incubation mixture at specific time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Rationale: Multiple time points are essential to accurately determine the degradation kinetics and calculate the half-life (t½) of each peptide. The t=0 sample represents 100% intact peptide and serves as the baseline control.
-
-
Reaction Quenching:
-
Action: Immediately transfer each time-point aliquot into a tube containing an ice-cold "stop solution" (e.g., acetonitrile with 1% trifluoroacetic acid, TFA). Vortex vigorously.
-
Rationale: The organic solvent (acetonitrile) and acid (TFA) precipitate the plasma proteins and denature the proteases, instantly halting all enzymatic degradation. This ensures that the measured peptide concentration accurately reflects the specific time point.
-
-
Sample Processing:
-
Action: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Rationale: This step clarifies the supernatant, removing interfering macromolecules before analytical measurement.
-
-
LC-MS/MS Analysis:
-
Action: Analyze the supernatant from each sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Rationale: LC-MS/MS is the gold standard for this analysis. It offers high sensitivity and specificity, allowing for the precise quantification of the remaining intact peptide, even in a complex matrix like plasma.
-
The entire workflow is visualized in the diagram below.
Caption: Workflow for the in vitro plasma stability assay.
Comparative Data & Performance Analysis
Following the protocol described above, the percentage of intact peptide remaining at each time point is quantified. The results are summarized in the table below, presenting hypothetical yet representative data for this type of experiment.
| Time (minutes) | Control Peptide (CP) % Remaining | Modified Peptide (MP) % Remaining |
| 0 | 100 | 100 |
| 15 | 78 | 98 |
| 30 | 55 | 95 |
| 60 | 29 | 91 |
| 120 | 8 | 84 |
| 240 | <1 | 70 |
Data Interpretation:
The data clearly demonstrates the profound stabilizing effect of incorporating the 1-aminocyclopropanecarboxylic acid residue.
-
Control Peptide (CP): The unmodified peptide undergoes rapid degradation, with approximately 50% of the peptide cleared within the first 30-60 minutes. By the 4-hour mark, it is virtually undetectable. This is a typical profile for a metabolically labile peptide.
-
Modified Peptide (MP): In stark contrast, the peptide modified with the cyclopropyl residue shows remarkable stability. Over 70% of the peptide remains intact even after 4 hours of incubation in plasma. This dramatic increase in half-life is a direct result of the steric hindrance provided by the rigid cyclopropyl group, which effectively shields the peptide backbone from proteolytic attack.
Conclusion and Broader Implications for Drug Development
The incorporation of conformationally constrained non-canonical amino acids, such as the 1-aminocyclopropanecarboxylic acid residue derived from this compound, is a powerful and validated strategy for overcoming the inherent metabolic instability of peptide therapeutics. The experimental data, obtained through a standard in vitro plasma stability assay, provides unequivocal evidence that this modification can dramatically extend a peptide's half-life by preventing enzymatic degradation.
For researchers and scientists in drug development, this approach offers a rational path to convert promising but unstable peptide leads into viable drug candidates. By strategically replacing vulnerable residues with rigid analogues, it is possible to enhance pharmacokinetic profiles, reduce dosing frequency, and ultimately improve the therapeutic potential of peptide-based medicines.
References
-
Title: Bioanalytical method validation. Guidance for industry. Source: U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). URL: [Link]
-
Title: Constrained Peptides as Discovery Tools and Therapeutic Agents Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: The impact of cyclization on the metabolic stability of peptides Source: Expert Opinion on Drug Discovery URL: [Link]
A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a key building block in the synthesis of various therapeutic agents. Its purity, structure, and stability directly influence the quality and efficacy of the final drug product. Consequently, employing a suite of robust and validated analytical techniques for its characterization is not merely a matter of good practice but a regulatory necessity.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this compound. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). Beyond individual application, this guide emphasizes the critical process of cross-validation, a cornerstone of analytical method lifecycle management that ensures data integrity and consistency across different analytical platforms.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4]
The principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for the validation of analytical procedures.[3][4][5][6][7]
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully elucidate the multifaceted chemical and physical properties of a compound. A synergistic approach, leveraging the strengths of various methods, is essential for a comprehensive understanding. The cross-validation of these methods ensures that the data generated is reliable, reproducible, and internally consistent.[2]
Workflow for Comprehensive Characterization and Cross-Validation
Caption: Workflow for the characterization and cross-validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is an indispensable technique for assessing the purity of this compound and quantifying its concentration (assay).[8] A well-developed HPLC method can separate the main compound from its impurities, providing critical information for process control and quality assurance.
Experimental Protocol: HPLC Method Development and Validation
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for this analysis.[8]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[8][9][10]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid for mass spectrometry compatibility, is often effective.[11][12] A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 210 nm, where the carbamate functional group exhibits absorbance.[8]
-
-
Sample Preparation:
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6]
-
Linearity: Analyze a series of solutions with known concentrations to establish a linear relationship between concentration and detector response.[6]
-
Accuracy: Determine the closeness of the test results to the true value, often expressed as percent recovery.[6]
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and structural integrity of the compound.[13]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
-
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the nine protons of the tert-butyl group.
-
Signals corresponding to the protons of the cyclopropyl ring.
-
Signals for the amide protons.
-
-
Expected ¹³C NMR Spectral Features:
-
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Signals for the carbons of the cyclopropyl ring.
-
A signal for the carbonyl carbon of the carbamate.
-
A signal for the carbonyl carbon of the primary amide.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound, further confirming its identity. Coupling HPLC with mass spectrometry (LC-MS) can provide molecular weight information for the main peak and any detected impurities.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Chromatographic Conditions: Utilize the HPLC method described previously, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using formic acid instead of non-volatile buffers).[11][12]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is typically suitable for this compound, looking for the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (C₁₀H₁₈N₂O₃, MW = 214.26 g/mol ).
-
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the calculated molecular weight.
-
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Purity
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and polymorphic form of this compound.[14][15]
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.[15][16]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and glass transitions.[15][16] The simultaneous application of TGA and DSC can provide complementary information.[14][17]
Experimental Protocol: TGA and DSC Analysis
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.[14]
-
TGA Method:
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge.
-
Temperature Range: Ambient to a temperature beyond the expected decomposition point.
-
-
DSC Method:
-
Sample Size: 2-5 mg, sealed in an aluminum pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge.
-
Temperature Range: Ambient to a temperature that encompasses the melting point.
-
Cross-Validation: Ensuring Data Concordance
Cross-validation is the process of comparing the results from different analytical methods to ensure they are consistent and reliable.[1][2][18] This is a critical step in establishing the overall quality of the analytical data package.
Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of analytical techniques.
Comparative Data Summary
| Analytical Technique | Parameter Measured | Expected Results for this compound |
| HPLC | Purity, Assay | Purity > 98%, Assay within 98.0-102.0% |
| ¹H NMR | Chemical Structure | Signals consistent with the assigned structure |
| ¹³C NMR | Chemical Structure | Signals consistent with the assigned structure |
| Mass Spectrometry | Molecular Weight | [M+H]⁺ at m/z 215.13 |
| TGA | Thermal Stability | Onset of decomposition at a specific temperature |
| DSC | Melting Point | Sharp endothermic peak corresponding to the melting point |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC, NMR, MS, and Thermal Analysis each provide unique and critical pieces of information. The cross-validation of these techniques is not merely a final check but an integral part of the analytical process, ensuring the generation of a robust, reliable, and scientifically sound data package. This guide provides a framework for researchers, scientists, and drug development professionals to design and implement a comprehensive analytical strategy for the characterization of this important chemical entity, ultimately contributing to the development of safe and effective medicines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation.
- A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
- Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Cross-validation of bioanalytical methods between laboratories - PubMed. (1995, April).
- Separation of tert-Butyl carbamate on Newcrom R1 HPLC column - SIELC Technologies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-(1-carbamoylcyclopropyl)carbamate
As a Senior Application Scientist, my primary objective extends beyond product application to ensuring comprehensive safety and operational excellence in the laboratory. This guide provides drug development professionals, researchers, and scientists with a detailed, first-principles approach to the proper disposal of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards is the foundation of safe disposal. Based on data from structurally similar carbamate compounds, this compound should be handled as a substance that is potentially hazardous.
Key Potential Hazards:
-
Irritation: Similar carbamate compounds are known to cause serious eye irritation and skin irritation.[4][5][6] Direct contact with the solid powder or solutions can lead to inflammation and discomfort.
-
Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[4][5][6] It is crucial to minimize dust generation during handling.[7]
-
Harmful if Swallowed/Inhaled/Absorbed: Carbamates can be harmful if ingested, inhaled, or absorbed through the skin.[7][8][9] The toxicological properties have not been fully investigated for many specific carbamates, mandating a cautious approach.[7][10]
-
Environmental Hazard: Some related compounds are noted as being very toxic or harmful to aquatic life.[11] Therefore, this chemical should never be released into the environment through drains or general waste.[8][10]
Hazard Summary Table
| Hazard Classification | Category | Rationale & Primary Concern |
| Skin Corrosion/Irritation | Assumed Category 2 | Causes skin irritation upon contact.[5][6][11] |
| Serious Eye Damage/Irritation | Assumed Category 2A/1 | Causes serious eye irritation or damage.[5][6][11] |
| Specific Target Organ Toxicity | Assumed SE Category 3 | May cause respiratory irritation if inhaled.[5][6][11] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Category 4 | May be harmful if swallowed, in contact with skin, or if inhaled.[5][7][8][9] |
| Hazardous to the Aquatic Environment | Assumed Acute/Chronic | Potential for toxicity to aquatic life; must not enter waterways.[11] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the waste, ensure the proper safety measures are in place. The principle here is to create a multi-layered defense against exposure.
-
Engineering Controls: Always handle this chemical and its waste within a certified chemical fume hood.[7][12] This provides adequate ventilation and contains any dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[7][13]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this class of chemical is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile rubber).[10] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7][10]
-
Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[10][13]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, respiratory protection should be used in accordance with 29 CFR 1910.134.[13]
-
Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process. All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's safety office.[14]
Step 1: Waste Identification and Segregation
Immediately upon deciding a material is waste, it must be managed as such. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Causality: Mixing incompatible chemicals can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents.[8] Segregation prevents unforeseen reactions and ensures the final disposal method is appropriate and effective.[15][16] Keep solid and liquid waste separate.[16]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][15][16] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: This is a critical regulatory and safety step. The container must be labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Harmful")
-
The date the container was first used for waste accumulation.
-
The name of the principal investigator or lab group.
-
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated, secure satellite accumulation area within or near the lab.[15]
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[16]
-
Keep the container closed at all times except when adding waste.[14] This is a key requirement to prevent the release of vapors and to avoid spills.
Step 4: Arranging for Final Disposal
-
Never dispose of this chemical in the regular trash or pour it down the sink.[8][14][17] This is a direct violation of environmental regulations and poses a significant risk.
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[4][14] Follow their specific procedures for waste consolidation and collection.
The entire disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[18][19][20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow from waste identification to final pickup.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical.
-
Evacuate and Alert: If a significant amount is spilled, evacuate the immediate area and alert colleagues and your supervisor.
-
Control and Contain: For a small, manageable spill, prevent its spread. Use a spill kit with absorbent materials (like diatomite or universal binders) to create a dike around the spill.[12] Avoid generating dust.[7]
-
Cleanup: Gently sweep up the solid material and place it, along with all contaminated absorbent materials, into a designated hazardous waste container.[7][8][10] Decontaminate the area with an appropriate solvent (e.g., alcohol) and then soap and water, collecting all cleaning materials as hazardous waste.[12]
-
Dispose: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste, following the steps outlined above.[12]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
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PubChem. tert-Butyl (1-formylcyclopropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEPAL. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
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Safeguarding Your Research: A Practical Guide to Handling tert-butyl N-(1-carbamoylcyclopropyl)carbamate
In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. The integrity of our work and the well-being of our team depend on a robust understanding of the materials we handle. This guide provides essential, direct guidance on the safe handling of tert-butyl N-(1-carbamoylcyclopropyl)carbamate, a compound of interest in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, we can establish a highly effective safety protocol by drawing upon data from structurally similar carbamates and established laboratory safety principles. This document is designed to be your immediate and trusted resource for operational and disposal plans.
The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards associated with the carbamate functional group and the physical form of the compound, we can implement a multi-layered defense system. This includes the correct selection and use of Personal Protective Equipment (PPE), adherence to proven handling procedures, and a clear plan for waste disposal.
Hazard Assessment: Understanding the Risks
Carbamates as a class of compounds can present a range of health hazards. While the toxicological properties of this compound have not been fully investigated, we must operate under the precautionary principle.[1][2] Based on data from analogous compounds, potential hazards may include:
-
Eye Irritation: Direct contact with the eyes can cause irritation.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][3]
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[1]
Given these potential risks, a comprehensive approach to personal protection is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[4] A face shield should be worn in addition to goggles when there is a potential for splashing. | Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation or damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Gloves should be inspected for integrity before each use. | Prevents direct skin contact, a primary route of exposure. Proper glove removal technique is essential to avoid contaminating the skin.[7] |
| Body Protection | A laboratory coat or long-sleeved clothing.[6] | Minimizes the risk of skin exposure from accidental spills or splashes.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling procedures are likely to generate dust or aerosols.[4] | Prevents the inhalation of fine particles that may cause respiratory irritation.[1][4] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is key to ensuring a safe and efficient workflow. The following steps provide a clear framework for handling this compound from receipt to disposal.
Preparation and Work Area Setup
-
Consult the Safety Data Sheet (SDS): Although a specific SDS may not be available, review the SDS for structurally similar compounds to familiarize yourself with potential hazards.[8][9]
-
Designated Work Area: Conduct all handling operations in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][10]
-
Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
Handling the Compound
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.[11]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[1] If weighing the compound, do so in a manner that minimizes air currents.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][4]
-
No Mouth Pipetting: Never use mouth suction for pipetting.[12]
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6][12]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items properly.[10]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][4] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek medical attention.
-
Skin Contact: Promptly wash the affected skin with plenty of soap and water.[12] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All chemical waste must be handled in accordance with institutional and local regulations.
-
Waste Collection: Collect all waste material, including contaminated disposables, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and any relevant hazard warnings.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.[2]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide is a living document and should be supplemented with your institution's specific safety protocols and a thorough risk assessment for your particular experimental setup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
